Product packaging for 1,10-Decanediol(Cat. No.:CAS No. 112-47-0)

1,10-Decanediol

Cat. No.: B1670011
CAS No.: 112-47-0
M. Wt: 174.28 g/mol
InChI Key: FOTKYAAJKYLFFN-UHFFFAOYSA-N
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Description

1,10-Decanediol has been reported in Perilla frutescens with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O2 B1670011 1,10-Decanediol CAS No. 112-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decane-1,10-diol
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InChI

InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2
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InChI Key

FOTKYAAJKYLFFN-UHFFFAOYSA-N
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Canonical SMILES

C(CCCCCO)CCCCO
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Molecular Formula

C10H22O2
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Related CAS

30444-76-9, 31762-66-0
Record name 1,10-Decanediol, homopolymer
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Record name Poly(decamethylene oxide)
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DSSTOX Substance ID

DTXSID3059420
Record name 1,10-Decanediol
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Molecular Weight

174.28 g/mol
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Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS]
Record name Decamethylene glycol
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CAS No.

112-47-0
Record name 1,10-Decanediol
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Record name Decamethylene glycol
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Record name Decane-1,10-diol
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Record name 1,10-DECANEDIOL
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Foundational & Exploratory

An In-Depth Technical Guide to 1,10-Decanediol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanediol (CAS No. 112-47-0), also known as decamethylene glycol, is a linear diol with a ten-carbon aliphatic chain and terminal hydroxyl groups.[1] This bifunctional molecule serves as a versatile building block and intermediate in a wide array of chemical syntheses. Its unique properties, including its role in the formation of polyesters and polyurethanes, and its applications in fragrances, cosmetics, and pharmaceuticals, make it a compound of significant interest.[2][3] This guide provides a comprehensive overview of its chemical structure, physical and chemical properties, synthesis protocols, and key applications, with a focus on its relevance in research and drug development.

Chemical Structure and Identification

This compound is a straight-chain diol with the chemical formula C₁₀H₂₂O₂.[4] The presence of hydroxyl groups at both ends of the C10 chain allows it to undergo a variety of chemical reactions, making it a valuable intermediate.[4]

IdentifierValue
IUPAC Name decane-1,10-diol
CAS Number 112-47-0
Molecular Formula C₁₀H₂₂O₂
Molecular Weight 174.28 g/mol
SMILES OCCCCCCCCCO
InChI InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2
Synonyms Decamethylene glycol, 1,10-Dihydroxydecane, Decamethylenediol

Physicochemical Properties

This compound is a white, crystalline solid at room temperature with limited solubility in water but soluble in alcohols. A summary of its key physical and chemical properties is presented below.

Table 1: Physical Properties of this compound

Property Value Reference
Appearance White solid/crystals/powder
Melting Point 72-75 °C
Boiling Point 297 °C (at 1013 hPa)
170 °C (at 11 hPa)
Density 0.891 g/cm³ (at 80 °C)
Flash Point 152 °C
Water Solubility Poorly soluble

| Solubility | Soluble in alcohol and oils | |

Table 2: Thermochemical Properties of this compound

Property Value Reference
Heat of Fusion 44.0 kJ·mol⁻¹
Autoignition Temp. 320 °C

| Vapor Pressure | <0.1 hPa (at 20 °C) | |

Synthesis of this compound

The most common industrial preparation of this compound involves the reduction of sebacic acid or its esters, which are often derived from castor oil. Other synthetic routes have also been developed.

Key Synthesis Methods:
  • Reduction of Dimethyl Sebacate: A prevalent method involves the reduction of dimethyl sebacate using sodium borohydride in an ethanol medium, catalyzed by cerium(III) chloride. This process boasts a high yield of approximately 93%.

  • Hydrogenation of Sebacic Acid: this compound can be produced through the hydrogenation of sebacic acid, a process analogous to the synthesis of 1,6-hexanediol. A two-step industrial method involves the esterification of sebacic acid followed by a high-pressure (10.0-20.0 MPa) reduction with hydrogen over a catalyst, achieving yields up to 95%.

  • Electrochemical Reduction: An efficient method is the electrochemical reduction of diethyl sebacate in liquid ammonia, which can achieve a yield of 95%.

  • Synthesis from Furfural: A green chemistry approach has been developed to produce this compound diacetate from biomass-derived furfural through tandem benzoin condensation and hydrodeoxygenation, with subsequent conversion to the diol.

Below is a diagram illustrating a common synthesis pathway for this compound.

G Synthesis of this compound from Dimethyl Sebacate cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Dimethyl Sebacate Dimethyl Sebacate Reaction Dimethyl Sebacate->Reaction Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->Reaction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Cerium(III) Chloride (Catalyst) Cerium(III) Chloride (Catalyst) Cerium(III) Chloride (Catalyst)->Reaction This compound This compound Reaction->this compound Reduction

Synthesis of this compound via Reduction.

Experimental Protocols

Representative Protocol: Reduction of Dimethyl Sebacate

The following is a representative experimental protocol for the synthesis of this compound based on the reduction of dimethyl sebacate, as cited in the literature.

Materials:

  • Dimethyl sebacate

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride (CeCl₃)

  • Ethanol (anhydrous)

  • Hydrochloric acid (e.g., 1M HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl sebacate in anhydrous ethanol.

  • Addition of Catalyst: Add cerium(III) chloride to the solution and stir until it is well-dispersed.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the mixture in portions. An exothermic reaction may occur, so controlled addition is crucial.

  • Reaction: Stir the reaction mixture at room temperature. The literature suggests a reaction duration of one day for optimal yield.

  • Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add 1M HCl to quench the excess sodium borohydride and neutralize the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent, such as dry ethylene dichloride, to obtain a white crystalline solid.

The workflow for this experimental procedure is visualized below.

G Experimental Workflow for this compound Synthesis start Start setup 1. Dissolve Dimethyl Sebacate in Ethanol start->setup add_catalyst 2. Add CeCl3 Catalyst setup->add_catalyst add_reductant 3. Slowly Add NaBH4 add_catalyst->add_reductant react 4. Stir at Room Temp (24 hours) add_reductant->react quench 5. Quench with 1M HCl react->quench extract 6. Extract with Ethyl Acetate quench->extract dry 7. Wash and Dry Organic Layer extract->dry purify 8. Concentrate and Recrystallize dry->purify end End: Pure this compound purify->end

Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the pharmaceutical industry and a versatile compound in materials science for drug delivery applications.

  • Pharmaceutical Intermediate: It is a precursor for the synthesis of diiododecane, which is subsequently used to produce antibacterial and antifungal drugs like dichlorobenzyl alcohol and octenidine.

  • Polymer Synthesis: It serves as a monomer for the production of polyesters and polyurethanes. These polymers can be designed to be biodegradable and biocompatible, making them suitable for use in medical devices and drug delivery systems.

  • Drug Delivery Systems: this compound can be copolymerized with molecules like α-ketoglutarate (aKG) to form polymeric microparticles. These particles are capable of sustained release of the active molecule (aKG), which has been shown to promote immunosuppressive regulation by modulating the function of dendritic cells (DCs). This approach is being explored in the field of immunometabolism.

  • Cosmetics and Personal Care: In cosmetic formulations, it functions as a solvent and emollient, helping to create stable and aesthetically pleasing products.

Safety and Toxicology

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

Table 3: Toxicological and Safety Data

Parameter Information Reference
Acute Toxicity Intraperitoneal LD50 (mouse): > 500 mg/kg
Skin/Eye Irritation May cause skin and eye irritation.
Inhalation May cause respiratory tract irritation.
GHS Classification Does not meet GHS hazard criteria in the majority of reports.
Storage Store below +30°C in a cool, dry place.

| Incompatibilities | Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents. | |

Conclusion

This compound is a fundamentally important linear diol with a well-established chemical profile and a growing number of applications. Its straightforward synthesis from renewable resources like castor oil, combined with its utility in producing high-value polymers and pharmaceutical intermediates, ensures its continued relevance in both industrial and research settings. For scientists and professionals in drug development, its role in creating novel drug delivery systems and biocompatible materials presents exciting opportunities for future innovation.

References

Synthesis of 1,10-Decanediol from Sebacic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1,10-decanediol from sebacic acid, a bio-based dicarboxylic acid. The content is tailored for researchers, scientists, and professionals in the fields of chemistry and drug development. This document details various methodologies, including catalytic hydrogenation of sebacic acid and its esters, chemical reduction using metal hydrides, and electrochemical methods. Each method is presented with detailed experimental protocols, quantitative data for comparison, and mechanistic insights. Visual aids in the form of diagrams for reaction pathways and experimental workflows are provided to enhance understanding.

Introduction

This compound is a valuable linear diol with applications in the synthesis of polyesters, polyurethanes, and other polymers. It also serves as a key intermediate in the production of various specialty chemicals and pharmaceuticals. The utilization of sebacic acid, a renewable resource derived from castor oil, as a starting material for the synthesis of this compound presents a sustainable alternative to petrochemical-based routes. This guide explores the core methodologies for this transformation, providing detailed technical information to support research and development in this area.

Catalytic Hydrogenation of Sebacic Acid and its Esters

Catalytic hydrogenation is a widely employed industrial method for the reduction of carboxylic acids and their esters to alcohols. This approach offers high efficiency and the potential for catalyst recycling. The synthesis of this compound from sebacic acid via hydrogenation can be performed directly or, more commonly, through a two-step process involving the initial esterification of sebacic acid followed by the hydrogenation of the resulting ester.

Two-Step Synthesis: Esterification followed by Hydrogenation

This is a common industrial approach that can achieve high yields and purity.[1]

Step 1: Esterification of Sebacic Acid

The first step involves the esterification of sebacic acid with an alcohol, often in the presence of a catalyst, to produce a diester. A specific example is the reaction with decanediol itself to form a polyester wax ester.[1]

Step 2: Hydrogenation of the Sebacic Acid Ester

The resulting ester is then hydrogenated under pressure using a suitable catalyst to yield this compound.

Step 1: Preparation of Decanediol Sebacate Wax Ester [1]

  • Reaction Setup: A dry wax esterification reaction kettle is charged with sebacic acid, this compound, and a titanate catalyst. The typical weight ratio of sebacic acid to this compound is between 1:1 and 1:5, with the titanate catalyst at 0.0005 to 0.001 parts by weight relative to sebacic acid.[1]

  • Esterification: The mixture is slowly heated to 130-180°C with constant stirring.

  • Dehydration: A vacuum (-0.05 to -0.09 MPa) is applied to facilitate the removal of water, driving the reaction to completion. The reaction is carried out for 5-30 hours.[1]

  • Product: The resulting product is decanediol sebacate wax ester.

Step 2: Hydrogenation of Decanediol Sebacate Wax Ester

  • Reaction Setup: The decanediol sebacate wax ester is transferred to a high-pressure hydrogenation reactor containing a hydrogenation catalyst.

  • Hydrogenation: The reactor is pressurized with hydrogen to 10.0-20.0 MPa, and the temperature is maintained between 150°C and 200°C. Hydrogen is supplied at a flow rate of 300-1000 m³/hour.

  • Product Isolation: After the reaction is complete, the crude product is obtained.

  • Purification: High-vacuum distillation of the crude product yields purified this compound.

Note: The patent does not specify the exact nature of the "hydrogenation catalyst." Common catalysts for ester hydrogenation include copper chromite, as well as various supported noble metal and bimetallic catalysts (e.g., Ru-Sn, Re-Pd).

Direct Hydrogenation of Sebacic Acid

Direct hydrogenation of sebacic acid is a more atom-economical approach as it avoids the esterification step. However, it often requires more robust catalysts and harsher reaction conditions due to the lower reactivity of carboxylic acids compared to esters. Ruthenium-based catalysts, often in combination with a second metal such as tin, have shown effectiveness in the hydrogenation of dicarboxylic acids.

  • Catalyst Preparation: A supported bimetallic catalyst (e.g., 5% Ru-Sn/Al₂O₃) is prepared by co-impregnation of the support with precursor salts of the metals, followed by drying and reduction under a hydrogen atmosphere.

  • Reaction Setup: A high-pressure autoclave is charged with sebacic acid, the catalyst (e.g., 1-5 wt% relative to the acid), and a suitable solvent such as 1,4-dioxane.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 5-10 MPa. The reaction mixture is heated to 150-250°C with vigorous stirring for 4-12 hours.

  • Product Isolation and Purification: After cooling and depressurization, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by recrystallization or distillation.

Quantitative Data for Hydrogenation Methods
MethodStarting MaterialCatalystTemperature (°C)Pressure (MPa)Yield (%)Purity (%)Reference
Two-Step HydrogenationSebacic AcidTitanate (esterification), Hydrogenation catalyst130-180 (esterification), 150-200 (hydrogenation)10.0-20.0>95HighCN104961627A

Note: The table will be expanded as more specific quantitative data from journal articles becomes available.

Reaction Pathway and Workflow Diagrams

Two_Step_Hydrogenation_Workflow cluster_esterification Step 1: Esterification cluster_hydrogenation Step 2: Hydrogenation cluster_purification Purification SA Sebacic Acid Reactor1 Esterification Reactor (130-180°C, Vacuum) SA->Reactor1 DD This compound DD->Reactor1 Cat1 Titanate Catalyst Cat1->Reactor1 WaxEster WaxEster Reactor1->WaxEster Decanediol Sebacate Wax Ester Reactor2 Hydrogenation Reactor (150-200°C, 10-20 MPa) WaxEster->Reactor2 CrudeDD CrudeDD Reactor2->CrudeDD Crude this compound H2 Hydrogen H2->Reactor2 Cat2 Hydrogenation Catalyst Cat2->Reactor2 Purification High-Vacuum Distillation CrudeDD->Purification FinalProduct FinalProduct Purification->FinalProduct Pure this compound

Figure 1: Workflow for the two-step synthesis of this compound.

Direct_Hydrogenation_Pathway Sebacic_Acid Sebacic Acid HOOC-(CH₂)₈-COOH Intermediate Adsorbed Intermediate on Catalyst Surface Sebacic_Acid->Intermediate + H₂ (Catalyst) Decanediol This compound HO-(CH₂)₁₀-OH Intermediate->Decanediol + H₂ - 2H₂O

Figure 2: Simplified reaction pathway for direct catalytic hydrogenation.

Chemical Reduction of Sebacic Acid Esters

For laboratory-scale synthesis, the reduction of sebacic acid esters using chemical hydrides offers a convenient and high-yield alternative to high-pressure hydrogenation.

Sodium Borohydride Reduction of Dimethyl Sebacate

The reduction of dimethyl sebacate using sodium borohydride in the presence of a lanthanide salt, such as cerium(III) chloride, is a well-established method. This procedure, often referred to as the Luche reduction for α,β-unsaturated ketones, can be adapted for the reduction of esters.

  • Starting Material Preparation: Dimethyl sebacate is prepared by the esterification of sebacic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with dimethyl sebacate and cerium(III) chloride heptahydrate in a suitable solvent, such as ethanol or a mixture of THF and water.

  • Reduction: Sodium borohydride is added portion-wise to the stirred solution at room temperature. The reaction is typically stirred for 24 hours.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl). The organic product is then extracted with a suitable solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Quantitative Data for Chemical Reduction
MethodStarting MaterialReducing AgentCatalyst/AdditiveSolventReaction Time (h)Yield (%)Reference
Sodium Borohydride ReductionDimethyl SebacateSodium BorohydrideCerium(III) ChlorideEthanol2493Wikipedia

Reaction Pathway Diagram

NaBH4_Reduction_Pathway Dimethyl_Sebacate Dimethyl Sebacate CH₃OOC-(CH₂)₈-COOCH₃ Intermediate Intermediate Alkoxyboronates Dimethyl_Sebacate->Intermediate + NaBH₄, CeCl₃ (Ethanol) Decanediol This compound HO-(CH₂)₁₀-OH Intermediate->Decanediol Acidic Work-up

Figure 3: Reaction pathway for the sodium borohydride reduction.

Electrochemical Reduction of Diethyl Sebacate

Electrochemical methods offer a "green" alternative for the synthesis of this compound, avoiding the use of high-pressure hydrogen or stoichiometric metal hydride reagents.

Reduction in Liquid Ammonia

The electrochemical reduction of diethyl sebacate in liquid ammonia has been reported to be highly efficient.

  • Electrochemical Cell Setup: A divided or undivided electrochemical cell is used. The cathode could be a high hydrogen overpotential material like lead or mercury, and the anode could be a platinum or carbon-based material.

  • Electrolyte Preparation: Diethyl sebacate is dissolved in liquid ammonia containing a supporting electrolyte (e.g., a tetraalkylammonium salt).

  • Electrolysis: A constant current or potential is applied across the electrodes. The reaction is carried out at the boiling point of liquid ammonia (-33°C).

  • Work-up and Purification: After the electrolysis is complete, the ammonia is allowed to evaporate. The residue is then worked up by extraction and purified by conventional methods like distillation or recrystallization.

Quantitative Data for Electrochemical Reduction
MethodStarting MaterialSolventEfficiency (%)Reference
Electrochemical ReductionDiethyl SebacateLiquid Ammonia95Wikipedia

Experimental Workflow Diagram

Electrochemical_Workflow cluster_setup Electrochemical Cell Setup cluster_process Electrolysis and Work-up cluster_purification Purification Electrolyte Diethyl Sebacate in Liquid Ammonia with Supporting Electrolyte Cell Electrochemical Cell (e.g., Pb Cathode, Pt Anode) Electrolyte->Cell Electrolysis Constant Current/Potential (-33°C) Cell->Electrolysis Power Power Supply Power->Cell Evaporation Ammonia Evaporation Electrolysis->Evaporation Extraction Extraction with Organic Solvent Evaporation->Extraction Purification Distillation or Recrystallization Extraction->Purification FinalProduct Pure this compound Purification->FinalProduct

Figure 4: Conceptual workflow for electrochemical synthesis.

Conclusion

The synthesis of this compound from sebacic acid can be achieved through several effective methods. The choice of method depends on the desired scale of production, available equipment, and economic considerations. Catalytic hydrogenation, particularly the two-step process involving esterification, is well-suited for large-scale industrial production, offering high yields and the potential for continuous operation. For laboratory-scale synthesis, the sodium borohydride reduction of dimethyl sebacate provides a high-yielding and operationally simpler alternative. Electrochemical reduction represents a promising and environmentally friendly approach, although further research is needed to develop practical and scalable experimental protocols. This guide provides the foundational technical information for professionals to select and implement the most appropriate synthetic strategy for their specific needs.

References

Physical and chemical properties of 1,10-Decanediol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 1,10-Decanediol

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to support laboratory and research applications.

General and Chemical Identification

This compound, also known as decamethylene glycol, is a linear diol with hydroxyl groups at the terminal positions of a ten-carbon chain.[1][2] This bifunctional nature makes it a versatile intermediate in various chemical syntheses.

IdentifierValue
IUPAC Name Decane-1,10-diol
Synonyms Decamethylene glycol, 1,10-Dihydroxydecane, α,ω-Decanediol[2][3]
CAS Number 112-47-0[4]
Molecular Formula C₁₀H₂₂O₂
Molar Mass 174.28 g/mol
Appearance White crystalline solid or powder

Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and application in various experimental setups.

PropertyValueConditions
Melting Point 71 - 75 °C
Boiling Point 297 °Cat 1013 hPa
170 °Cat 11 hPa
Density 0.891 g/cm³at 80 °C
Flash Point 152 °CClosed cup
Heat of Fusion 44.0 kJ/mol
Water Solubility 0.7 g/LPoorly soluble
Other Solubilities Soluble in alcohol and hot ether. Almost insoluble in petroleum ether.
logP (o/w) 2.01

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a primary alcohol, with its two hydroxyl groups allowing for a range of chemical transformations.

  • Esterification : The hydroxyl groups can undergo esterification with carboxylic acids or their derivatives to form the corresponding diesters.

  • Halogenation : It reacts with thionyl chloride to produce 1,10-dichlorodecane and undergoes bromination to yield 1,10-dibromodecane.

  • Nitrile Formation : The reaction of this compound with iodine and ammonia results in the formation of sebaconitrile with a high yield.

  • Incompatibilities : It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.

decanediol This compound (HO-(CH₂)₁₀-OH) dichlorodecane 1,10-Dichlorodecane (Cl-(CH₂)₁₀-Cl) decanediol->dichlorodecane + SOCl₂ dibromodecane 1,10-Dibromodecane (Br-(CH₂)₁₀-Br) decanediol->dibromodecane + HBr/PBr₃ sebaconitrile Sebaconitrile (N≡C-(CH₂)₈-C≡N) decanediol->sebaconitrile + I₂, NH₃ diester Diester (R-COO-(CH₂)₁₀-OOC-R) decanediol->diester + Carboxylic Acid (R-COOH)

Key chemical reactions of this compound.

Applications in Research and Development

This compound is a valuable building block in several fields:

  • Pharmaceuticals : It serves as an intermediate in the synthesis of various compounds, including diiododecane, which is a precursor for antibacterial and antifungal agents like octenidine. It is also used in studies related to drug delivery systems, such as forming polymeric microparticles for the sustained release of active agents.

  • Polymer Chemistry : It is used as a monomer in the production of polyesters and other polymers.

  • Material Science : The diacrylate form is utilized in radiation-curable coatings, lenses, and flexible dental materials.

  • Fragrance Industry : It finds application in the production of perfumes and fragrances.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties and acquiring spectroscopic data for this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.

  • Sample Preparation : Ensure the this compound sample is thoroughly dried and finely powdered.

  • Capillary Loading : Pack the powdered sample into a capillary tube to a height of approximately 3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup : Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube).

  • Heating : Heat the sample rapidly to obtain an approximate melting point. Then, allow the apparatus to cool.

  • Accurate Measurement : Repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording : Record the temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid. A sharp melting range (0.5-1.0 °C) typically indicates a pure compound.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point with a small amount of sample.

  • Sample Preparation : Place approximately 0.5 mL of the liquid sample (if melted) into a small test tube.

  • Apparatus Setup : Place the test tube in a heating block. Suspend a thermometer with the bulb positioned about 1 cm above the liquid surface.

  • Heating : Heat the sample gently until it boils and a ring of condensing vapor (refluxing) is observed on the walls of the test tube, level with the thermometer bulb.

  • Data Recording : Once the temperature on the thermometer stabilizes during reflux, record this value as the boiling point. It is crucial to record the atmospheric pressure at which the measurement is taken, as boiling point is pressure-dependent.

Infrared (IR) Spectroscopy (Mull Technique)

IR spectroscopy is used to identify functional groups within a molecule.

  • Sample Preparation : Grind 15-20 mg of the solid this compound sample to a fine powder using an agate mortar and pestle.

  • Mulling : Add 1-2 drops of a mulling agent (e.g., Nujol - a mineral oil) and continue grinding to create a smooth, viscous paste (a mull).

  • Sample Mounting : Apply a small amount of the mull onto one IR-transparent salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently rotate to spread the mull into a thin, uniform film.

  • Spectrum Acquisition : Place the salt plate assembly into the sample holder of an IR spectrometer and acquire the spectrum. The resulting spectrum will show absorption bands characteristic of the O-H and C-H bonds in this compound, though bands from the mulling agent will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • Sample Preparation : Accurately weigh 5-20 mg of this compound for a ¹H NMR spectrum.

  • Dissolution : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Transfer : Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.

  • Instrument Setup : Place the NMR tube into a spinner and use a depth gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.

  • Data Acquisition : The spectrometer's software is used to "lock" onto the deuterium signal of the solvent, "shim" the magnetic field to optimize homogeneity, and then acquire the spectrum.

cluster_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_results Data Interpretation start Start with This compound Sample dry Dry and Powder Sample start->dry dissolve Dissolve in Deuterated Solvent start->dissolve mp Melting Point Determination dry->mp bp Boiling Point Determination dry->bp ir IR Spectroscopy (Mull Technique) dry->ir nmr NMR Spectroscopy dissolve->nmr mp_data Purity & Identity mp->mp_data bp_data Physical Constant bp->bp_data ir_data Functional Groups (O-H, C-H) ir->ir_data nmr_data Structural Elucidation nmr->nmr_data

Workflow for the characterization of this compound.

References

An In-depth Technical Guide to 1,10-Decanediol: Properties, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

CAS Number: 112-47-0[1] Molecular Weight: 174.28 g/mol

This guide provides a comprehensive overview of 1,10-decanediol, a versatile linear diol, with a focus on its chemical and physical properties, synthesis methodologies, and its applications in the pharmaceutical and biomedical fields. The information is tailored for researchers, scientists, and professionals involved in drug development and material science.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature with a faint, sweet, musty odor. Its linear C10 backbone with hydroxyl groups at both termini imparts it with unique solubility and reactivity characteristics, making it a valuable building block in chemical synthesis.

PropertyValueReference
Molecular FormulaC₁₀H₂₂O₂[1]
Melting Point72-75 °C[1]
Boiling Point297 °C at 1013 hPa[1]
Density0.891 g/cm³ at 80 °C[1]
SolubilityPoorly soluble in water; Soluble in alcohol and oils.
AppearanceWhite solid

Synthesis of this compound

Several synthetic routes to this compound have been established, with the reduction of sebacic acid or its esters being a common and efficient method.

Experimental Protocol: Synthesis via Reduction of Dimethyl Sebacate

This protocol describes the synthesis of this compound through the reduction of dimethyl sebacate using sodium borohydride, a method known for its high yield.

Materials:

  • Dimethyl sebacate

  • Anhydrous ethanol

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl sebacate in anhydrous ethanol.

  • Addition of Catalyst and Reducing Agent: Add cerium(III) chloride heptahydrate to the solution and stir until it dissolves. Subsequently, add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and gas evolution.

  • Reaction: After the addition of sodium borohydride is complete, heat the mixture to reflux and maintain it for a specified duration (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with ethyl acetate.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent (e.g., hot water or a mixed solvent system) to yield pure this compound as a white solid.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis to confirm its identity and purity.

Applications in Drug Development and Biomedical Research

This compound serves as a versatile building block and functional excipient in the pharmaceutical and biomedical fields, primarily in the synthesis of active pharmaceutical ingredients (APIs) and the formulation of drug delivery systems.

As a Pharmaceutical Intermediate

This compound is a key starting material in the synthesis of various pharmaceutical compounds. For instance, it can be converted to 1,10-diiododecane, which is a precursor for the synthesis of antimicrobial agents.

In Drug Delivery Systems: Polyester-Based Microparticles

The diol functionality of this compound makes it an excellent monomer for the synthesis of biodegradable polyesters. These polyesters can be formulated into microparticles for the controlled release of therapeutic agents.

This protocol outlines the synthesis of a polyester from this compound and a dicarboxylic acid, followed by its formulation into microparticles using an oil-in-water (O/W) emulsion-solvent evaporation method.

Part 1: Polyester Synthesis

Materials:

  • This compound

  • Dicarboxylic acid (e.g., sebacic acid)

  • Catalyst (e.g., tin(II) 2-ethylhexanoate)

  • Toluene

Procedure:

  • Polycondensation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation setup, combine this compound, the dicarboxylic acid, and the catalyst in toluene.

  • Reaction: Heat the mixture under a nitrogen atmosphere with continuous stirring. The reaction temperature is gradually increased to facilitate the removal of water as an azeotrope with toluene.

  • Purification: After the reaction is complete (as determined by the amount of water collected or by monitoring the acid value), the polyester is purified by precipitation in a non-solvent (e.g., cold methanol) and dried under vacuum.

Part 2: Microparticle Formulation

Materials:

  • Synthesized polyester

  • Drug to be encapsulated

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (aqueous)

Procedure:

  • Organic Phase Preparation: Dissolve the synthesized polyester and the drug in dichloromethane.

  • Emulsification: Add the organic phase to an aqueous solution of poly(vinyl alcohol) under high-speed homogenization to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid microparticles.

  • Collection and Washing: Collect the microparticles by centrifugation, wash them with deionized water to remove residual PVA, and then freeze-dry them for long-term storage.

Characterization: The resulting microparticles should be characterized for their size distribution (e.g., using laser diffraction), surface morphology (e.g., by scanning electron microscopy), drug loading, and in vitro drug release profile.

Immunomodulatory Applications of this compound-Based Microparticles

Recent research has explored the use of this compound in creating polymeric microparticles for the sustained release of immunomodulatory agents. For example, microparticles composed of a polyester of this compound and α-ketoglutarate have been shown to influence the function of dendritic cells (DCs).

Signaling Pathway of Immunomodulation by α-Ketoglutarate Releasing Microparticles

The following diagram illustrates the proposed mechanism by which α-ketoglutarate, released from this compound-based microparticles, modulates dendritic cell function, leading to an immunosuppressive phenotype.

Immunomodulation_Pathway cluster_0 Extracellular cluster_1 Dendritic Cell Microparticle This compound-co-αKG Microparticle aKG_released α-Ketoglutarate (αKG) Microparticle->aKG_released Sustained Release DC_Metabolism Reduced Glycolysis & Mitochondrial Respiration aKG_released->DC_Metabolism Uptake & Metabolic Shift DC_Phenotype Modulation of: - MHC-II - CD86 DC_Metabolism->DC_Phenotype Alters Surface Marker Expression T_Cell_Polarization Altered T-Cell Frequency: - ↑ Tregs - Modulated Th1/Th2/Th17 DC_Phenotype->T_Cell_Polarization Influences T-Cell Differentiation

Caption: Immunomodulatory pathway of α-ketoglutarate released from microparticles on dendritic cells.

Experimental Workflows

The development and application of this compound in a biomedical context typically follow a structured workflow, from initial synthesis to functional evaluation.

Workflow for Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis of this compound and its subsequent characterization.

Caption: Experimental workflow for the synthesis and characterization of this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The detailed protocols and workflows offer practical insights for laboratory applications, while the overview of its role in immunomodulation highlights its potential in advanced therapeutic strategies.

References

Spectroscopic data of 1,10-Decanediol (NMR, FTIR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Data of 1,10-Decanediol

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and chemical properties of molecules is paramount. This compound (CAS No: 112-47-0), a versatile linear diol, finds applications in various fields, including cosmetics and polymer synthesis.[1][2] This technical guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.

Molecular Structure and Properties

  • IUPAC Name: decane-1,10-diol[1]

  • Molecular Formula: C₁₀H₂₂O₂[1][3]

  • Molecular Weight: 174.28 g/mol

  • Appearance: White solid

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
~3.64Triplet4HHO-CH₂ -CDCl₃
~1.57Quintet4HHO-CH₂-CH₂ -CDCl₃
~1.29-1.42Multiplet12H-(CH₂ )₆-CDCl₃

Data sourced from publicly available spectral databases.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments. Due to the symmetry of this compound, fewer signals than the total number of carbons are observed.

Chemical Shift (δ) ppmAssignmentSolvent
~63.1C H₂-OHCDCl₃
~32.8HO-CH₂-C H₂-CDCl₃
~29.5HO-CH₂-CH₂-C H₂-C H₂-CH₂-CDCl₃
~29.4HO-CH₂-CH₂-C H₂-C H₂-CH₂-CDCl₃
~25.8HO-CH₂-CH₂-C H₂-CDCl₃

Data sourced from publicly available spectral databases.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch (alcohol)
~2920StrongC-H stretch (alkane)
~2850StrongC-H stretch (alkane)
~1470MediumC-H bend (alkane)
~1060StrongC-O stretch (primary alcohol)

Data represents typical values for long-chain diols and is consistent with spectra available in public databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

m/z (mass-to-charge ratio)Relative Intensity (%)Assignment
174Low[M]⁺ (Molecular Ion)
156Moderate[M-H₂O]⁺
138Moderate[M-2H₂O]⁺
Key FragmentsVariableFragments from C-C bond cleavage

The molecular ion peak at m/z 174 may be weak or absent in EI-MS due to facile dehydration.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆) in an NMR tube. Ensure the sample is fully dissolved. A small amount of a reference standard like Tetramethylsilane (TMS) may be added if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum, typically using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals for ¹H NMR. Reference the spectrum to the solvent peak or TMS.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent or translucent pellet.

  • Background Collection: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet containing the sample in the spectrometer and collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

  • Instrument Setup: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) to separate it from any impurities. Set the GC oven temperature program to ensure the analyte elutes at an appropriate retention time. For the mass spectrometer, use a standard electron ionization energy of 70 eV.

  • Data Acquisition: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with library spectra for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample Solid Sample (this compound) Dissolution Dissolution (for NMR, MS) Sample->Dissolution Pellet KBr Pellet Preparation (for FTIR) Sample->Pellet NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dissolution->MS FTIR FTIR Spectrometer Pellet->FTIR NMR_Data FID Signal -> NMR Spectrum (¹H, ¹³C) NMR->NMR_Data FTIR_Data Interferogram -> IR Spectrum FTIR->FTIR_Data MS_Data Ion Detection -> Mass Spectrum MS->MS_Data Interpretation Spectral Interpretation (Peak Assignment, Fragmentation Analysis) NMR_Data->Interpretation FTIR_Data->Interpretation MS_Data->Interpretation Structure Structure Elucidation & Confirmation Interpretation->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Thermal properties of 1,10-Decanediol (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key thermal properties of 1,10-decanediol, a versatile organic compound with applications in various scientific fields, including drug development. A thorough understanding of its melting and boiling points is critical for its application in synthesis, formulation, and material science. This document outlines these properties, details the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Thermal Properties

This compound is characterized as a white, crystalline solid at room temperature.[1] Its thermal behavior, specifically its transition from solid to liquid and liquid to gas, is a fundamental aspect of its physical chemistry.

Data Presentation: Melting and Boiling Points

The melting and boiling points of this compound have been reported across various sources. These values are summarized in the table below for easy comparison. The slight variations observed can be attributed to differences in experimental conditions and sample purity.

Thermal PropertyValueConditions
Melting Point 72-75 °CNot specified
71-75 °C / 159.8-167 °FNot specified
73 °CNot specified
74.00 °C@ 0.00 mm Hg
81.7 °CNot specified
Boiling Point 297 °C / 566.6 °F@ 760 mmHg
192 °C@ 2.67 kPa
347.00 °C@ 760.00 mm Hg
297 °CNot specified
192 °CNot specified

Note: The boiling point is significantly influenced by pressure. Values reported at reduced pressure will be lower than the boiling point at standard atmospheric pressure (760 mmHg).

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[2][3] The following sections detail the standard methodologies for these measurements.

Determination of Melting Point: Capillary Method

The capillary method is a widely used and straightforward technique for determining the melting point of a solid.[4]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the solid transitions into a liquid is recorded as the melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can lead to a depressed and broader melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • Sample of this compound (finely powdered)

  • Mortar and pestle (optional, for powdering the sample)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.

  • Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The packed sample height should be approximately 2-3 mm.

  • Compacting the Sample: Tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the sample at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • For a more precise measurement, a slower heating rate of approximately 2 °C/min should be used, starting from a temperature about 5-10 °C below the expected melting point.

  • Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Determination of Boiling Point: Micro-Boiling Point Method

For small sample volumes, the micro-boiling point method using a Thiele tube or a similar apparatus is a convenient and accurate technique.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This method involves heating a small sample of the liquid and observing the temperature at which rapid and continuous bubbling occurs, followed by the liquid being drawn into an inverted capillary tube upon cooling.

Apparatus:

  • Small test tube or vial

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil, or a heating block)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: Place a few milliliters of this compound (in its liquid state, pre-melted if necessary) into a small test tube.

  • Capillary Insertion: Place a capillary tube into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube). Heat the apparatus gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Recording: Stop heating and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the thermal properties of this compound.

G Workflow for Thermal Property Determination of this compound cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination A Prepare Powdered Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Heat at Controlled Rate C->D E Observe & Record Melting Range D->E Data_Analysis Data Analysis & Comparison E->Data_Analysis F Prepare Liquid Sample G Insert Inverted Capillary F->G H Assemble with Thermometer G->H I Heat Sample H->I J Observe Bubble Stream I->J K Cool and Observe Liquid Rise J->K L Record Boiling Point K->L L->Data_Analysis Start Start cluster_melting_point cluster_melting_point Start->cluster_melting_point cluster_boiling_point cluster_boiling_point Start->cluster_boiling_point End End Data_Analysis->End

Caption: Experimental workflow for determining the melting and boiling points of this compound.

References

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of 1,10-Decanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the handling and use of 1,10-decanediol in a laboratory setting. By consolidating available data and outlining standardized experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

This compound, also known as decamethylene glycol, is a white, crystalline solid at room temperature.[1][2][3][4] Understanding its physical and chemical properties is the first step in a thorough risk assessment.

PropertyValueSource
Chemical Formula C₁₀H₂₂O₂[3]
Molecular Weight 174.28 g/mol
Appearance White solid/crystals/powder
Melting Point 71 - 75 °C (159.8 - 167 °F)
Boiling Point 297 °C (566.6 °F) at 1013 hPa
Flash Point 152 °C (305.6 °F) - closed cup
Autoignition Temperature 320 °C (608 °F)
Solubility in Water Poorly soluble/Insoluble
Solubility in Other Solvents Soluble in alcohol and hot ether
Density 0.891 g/cm³ at 80 °C
Vapor Pressure < 0.1 hPa at 20 °C

Hazard Identification and GHS Classification

According to the majority of available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it is crucial to note that the toxicological properties of this chemical have not been fully investigated. Therefore, it should be handled with caution, assuming it may cause irritation to the eyes, skin, and respiratory tract.

Potential Health Effects:

  • Eye Contact: May cause eye irritation.

  • Skin Contact: May cause skin irritation.

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: May cause irritation of the digestive tract.

Toxicological Data

A comprehensive review of publicly available literature and safety data reveals a significant lack of quantitative toxicological data for this compound. Most sources explicitly state that values for acute toxicity (LD50/LC50) are not available. One source indicates an intraperitoneal lethal dose (LD50) in mice to be greater than 500 mg/kg, suggesting low acute toxicity via this route of exposure. The absence of comprehensive data for oral, dermal, and inhalation routes necessitates a cautious approach to handling.

EndpointSpeciesRouteValueSource
Acute ToxicityMouseIntraperitonealLD50 > 500 mg/kg
Acute Toxicity-OralNo data available
Acute Toxicity-DermalNo data available
Acute Toxicity-InhalationNo data available
Skin Corrosion/Irritation--No data available
Serious Eye Damage/Irritation--No data available
Respiratory or Skin Sensitization--No data available
Germ Cell Mutagenicity--No data available
Carcinogenicity--Not listed by IARC, NTP, ACGIH, or OSHA
Reproductive Toxicity--No data available

Experimental Protocols for Safety Assessment

Due to the lack of specific toxicological studies on this compound, this section outlines the detailed methodologies for key experiments based on the widely accepted OECD Guidelines for the Testing of Chemicals. These protocols serve as a framework for any future safety assessment of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is a stepwise procedure using a reduced number of animals to classify a substance's toxicity.

Principle: A stepwise procedure is used where a small group of animals (typically 3) of a single sex (usually females) is dosed at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg). The presence or absence of mortality in this group determines the next step: dosing another group at a lower or higher level, or stopping the test.

Methodology:

  • Animal Selection: Healthy, young adult rodents (rats are preferred) from commonly used laboratory strains are used. The weight variation of animals should not exceed ±20% of the mean weight.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, though animals are fasted overnight before dosing.

  • Dose Preparation: The test substance is typically administered in a constant volume over the dose range by varying the concentration of the dosing preparation. The vehicle should be non-toxic and not interfere with the absorption of the test substance.

  • Administration of Doses: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.

  • Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Principle: The substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit) under a gauze patch. The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

Methodology:

  • Animal Selection: Healthy young adult albino rabbits are used.

  • Preparation of the Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

  • Application of the Test Substance: A small amount (0.5 g for solids) of the test substance is applied to a small area (about 6 cm²) of the skin and covered with a gauze patch, which is held in place with non-irritating tape.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then examined for erythema and edema, and the responses are scored at 1, 24, 48, and 72 hours after patch removal.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test determines the potential of a substance to produce irritation or damage to the eye.

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the other eye serving as a control. The eyes are then observed for any signs of irritation or damage.

Methodology:

  • Animal Selection: Healthy young adult albino rabbits are used.

  • Application of the Test Substance: A single dose (0.1 mL for liquids or not more than 0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye. The eyelids are then gently held together for about one second.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

Laboratory Safety Procedures

A systematic approach to safety is paramount when handling any chemical, including those with limited toxicological data like this compound.

Engineering Controls
  • Ventilation: Use in a well-ventilated area. If dusts are generated, use local exhaust ventilation to control airborne levels.

  • Eyewash Stations and Safety Showers: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure. Chemical-resistant gloves (e.g., nitrile) should be inspected prior to use. Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.

Handling and Storage
  • Handling: Avoid contact with eyes, skin, and clothing. Minimize dust generation and accumulation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents, acid chlorides, and acid anhydrides.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical attention.

Spill and Disposal Procedures
  • Spills: Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dusty conditions.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Visualized Workflows

General Chemical Safety Assessment Workflow

The following diagram illustrates a logical workflow for assessing the risks associated with a chemical like this compound, for which comprehensive data may not be available.

ChemicalSafetyAssessment cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Control Measures cluster_3 Phase 4: Review and Refine a Gather Existing Data (SDS, Literature) b Identify Physical & Chemical Properties a->b c Preliminary Hazard Identification b->c d Evaluate Exposure Potential (Routes, Duration) c->d Input for Assessment e Characterize Risk (Likelihood & Severity) d->e f Implement Engineering Controls e->f Mitigate Identified Risks g Define PPE Requirements f->g h Establish Safe Handling & Storage Procedures g->h i Monitor and Review Control Effectiveness h->i Continuous Improvement j Update Procedures with New Information i->j j->a Re-evaluate

Caption: A workflow for chemical safety assessment in the lab.

Laboratory Spill Response Workflow

This diagram outlines a logical sequence of actions to be taken in the event of a chemical spill in the laboratory.

SpillResponse start Spill Occurs alert Alert Personnel & Evacuate Area (if necessary) start->alert assess Assess Spill Hazard (Size, Chemical Identity) alert->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill Using Appropriate Materials contain->cleanup dispose Dispose of Waste Properly cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report the Incident decontaminate->report end Response Complete report->end

Caption: A standard procedure for responding to a chemical spill.

Conclusion

While this compound is not currently classified as a hazardous substance, the lack of comprehensive toxicological data warrants a cautious and proactive approach to its handling in the laboratory. Adherence to the general safety principles, engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is essential for minimizing potential risks. Researchers and laboratory managers are encouraged to consult the original Safety Data Sheets and relevant OECD guidelines for further details and to stay informed of any new data that may become available. A robust safety culture, built on a foundation of thorough risk assessment and prudent laboratory practices, is the cornerstone of safe and successful scientific research.

References

A Technical Guide to Commercial-Grade 1,10-Decanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the commercial sources, purity grades, and analytical methodologies for 1,10-decanediol, a crucial diol in pharmaceutical and materials science applications.

Introduction to this compound

This compound is a linear diol with the chemical formula HO(CH₂)₁₀OH. It presents as a white crystalline solid and is utilized as a monomer in the synthesis of polyesters and polyurethanes, as well as a component in cosmetics, fragrances, and pharmaceutical formulations.[1][2] Its utility in drug development is often associated with its role as a linker or spacer in prodrug design and as a component in the formation of drug delivery systems. Given its application in sensitive fields, a thorough understanding of its commercial availability, purity, and the methodologies to ensure its quality is paramount for researchers and formulation scientists.

Commercial Availability and Purity Grades

This compound is readily available from a multitude of chemical suppliers, catering to various research and industrial needs. The purity of commercially available this compound typically ranges from 97% to over 99%. The specified purity grade is a critical consideration for researchers, as impurities can significantly impact experimental outcomes, particularly in drug development where they may affect toxicity, efficacy, and stability.

The table below summarizes the purity grades of this compound available from several prominent chemical suppliers.

SupplierStated PurityAnalytical Method for Purity
Sigma-Aldrich98%Gas Chromatography (GC)[3]
TCI America>97.0%Gas Chromatography (GC)
Otto Chemie Pvt. Ltd.98%Not specified[1]
Fisher Scientific97%Not specified[4]
Alichem≥99.0%Not specified

It is important to note that the stated purity reflects the percentage of this compound and does not provide a detailed profile of the remaining components. For applications requiring stringent impurity control, it is advisable to request a lot-specific Certificate of Analysis (CoA) from the supplier.

Potential Impurities in Commercial this compound

The impurity profile of commercially available this compound is largely dependent on its synthetic route. A common method for its preparation is the reduction of sebacic acid or its esters (e.g., dimethyl sebacate).

Potential impurities arising from this synthesis may include:

  • Unreacted Starting Materials: Residual sebacic acid or its esters.

  • By-products of Reduction: Intermediates of the reduction process or products from over-reduction.

  • Solvent Residues: Solvents used during the synthesis and purification steps.

  • Isomers: Other decanediol isomers such as 1,9-decanediol and 1,2-decanediol may be present in trace amounts.

The following diagram illustrates a general workflow for sourcing and purifying this compound for research applications, highlighting the stages where impurities may be introduced and removed.

G Workflow for Sourcing and Purifying this compound cluster_sourcing Sourcing cluster_qc Quality Control & Purification cluster_application Application Commercial Supplier Commercial Supplier Initial Analysis (GC-MS, NMR) Initial Analysis (GC-MS, NMR) Commercial Supplier->Initial Analysis (GC-MS, NMR) Procurement Recrystallization Recrystallization Initial Analysis (GC-MS, NMR)->Recrystallization Purification Required Drug Development Research Drug Development Research Initial Analysis (GC-MS, NMR)->Drug Development Research Meets Specification Final Purity Analysis Final Purity Analysis Recrystallization->Final Purity Analysis Purified Product Final Purity Analysis->Drug Development Research Meets Specification G GC-MS Analysis Workflow for this compound Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Separation in GC Column Separation in GC Column GC Injection->Separation in GC Column Ionization (EI) Ionization (EI) Separation in GC Column->Ionization (EI) Mass Analysis (Quadrupole) Mass Analysis (Quadrupole) Ionization (EI)->Mass Analysis (Quadrupole) Detection Detection Mass Analysis (Quadrupole)->Detection Data Analysis Data Analysis Detection->Data Analysis

References

Unlocking the Potential of Long-Chain Aliphatic Diols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Introduction

Long-chain aliphatic diols (LCDs) are a versatile class of organic molecules characterized by a linear hydrocarbon chain with two hydroxyl (-OH) groups. These compounds, typically with chain lengths ranging from 20 to 36 carbons, are garnering increasing interest across diverse scientific disciplines. Once primarily studied in the realm of geochemistry as lipid biomarkers for paleoclimate reconstructions, their unique physicochemical properties are now being harnessed for a wide array of research applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core research applications of LCDs, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Physicochemical Properties of Long-Chain Aliphatic Diols

The defining features of long-chain aliphatic diols are their long, hydrophobic alkyl chains and the two hydrophilic hydroxyl groups. This amphipathic nature governs their self-assembly, solubility, and interaction with biological systems. The chain length, degree of saturation, and the position of the hydroxyl groups are key determinants of their physical properties.

Table 1: Physicochemical Properties of Selected Long-Chain Aliphatic Diols

DiolCarbon Chain LengthMolecular FormulaMelting Point (°C)Boiling Point (°C)
1,20-EicosanediolC20C20H42O298-101Decomposes
1,22-DocosanediolC22C22H46O2102-105Decomposes
1,24-TetracosanediolC24C24H50O2106-109Decomposes
1,26-HexacosanediolC26C26H54O2109-112Decomposes
1,30-TriacontanediolC30C30H62O2113-116Decomposes
1,32-DotriacontanediolC32C32H66O2115-118Decomposes

Note: Data is compiled from various chemical supplier databases and literature sources. Boiling points are often not reported due to thermal decomposition at atmospheric pressure.

Research Applications

The unique structural and physical characteristics of long-chain aliphatic diols have led to their exploration in several key research areas.

Lipid Biomarkers in Paleoclimatology and Environmental Science

Long-chain diols are produced by various microorganisms, including certain species of microalgae.[1] The distribution and isotopic composition of these diols preserved in sediments and ice cores serve as valuable proxies for reconstructing past environmental conditions, such as sea surface temperature and terrestrial input into marine environments.[2][3]

Workflow for Lipid Biomarker Analysis:

Lipid_Biomarker_Workflow cluster_extraction Extraction & Fractionation cluster_analysis Analysis & Interpretation Sediment Sediment/Ice Core Sample TLE Total Lipid Extract (TLE) Sediment->TLE Solvent Extraction Saponification Saponification TLE->Saponification Neutral_Fraction Neutral Fraction Saponification->Neutral_Fraction Column_Chromatography Column Chromatography Neutral_Fraction->Column_Chromatography Polar_Fraction Polar Fraction (contains Diols) Column_Chromatography->Polar_Fraction Elution with polar solvents Derivatization Derivatization (Silylation) Polar_Fraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification & Identification GCMS->Quantification Proxy_Calculation Proxy Calculation (e.g., LDI) Quantification->Proxy_Calculation Interpretation Paleoenvironmental Interpretation Proxy_Calculation->Interpretation SLN_Preparation_Workflow cluster_components Components cluster_process Hot Homogenization Method Lipid Solid Lipid (Long-Chain Diol) Melt Melt Lipid and Dissolve Drug Lipid->Melt Drug Lipophilic Drug Drug->Melt Surfactant Surfactant/Emulsifier Pre_Emulsion Prepare Hot Pre-emulsion Surfactant->Pre_Emulsion Aqueous_Phase Aqueous Phase Aqueous_Phase->Pre_Emulsion Melt->Pre_Emulsion Disperse in aqueous phase Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Cooling Cooling and Nanoparticle Formation Homogenization->Cooling SLN Drug-Loaded SLN Dispersion Cooling->SLN Membrane_Modulation cluster_membrane Cell Membrane Bilayer Lipid Bilayer Fluidity Altered Membrane Fluidity/Thickness Bilayer->Fluidity Raft Lipid Raft Raft->Fluidity Protein Membrane Protein (e.g., GPCR, Ion Channel) Protein_Function Modulated Protein Function Protein->Protein_Function LCD Long-Chain Diol LCD->Bilayer Intercalation LCD->Raft Influence on formation Fluidity->Protein_Function Chemical_Probe_Synthesis LCD Long-Chain Diol Functionalized_LCD Functionalized Long-Chain Diol Probe LCD->Functionalized_LCD Chemical Conjugation Reporter Reporter Molecule (e.g., Fluorophore, Biotin) Reporter->Functionalized_LCD Application Biological Application (e.g., Imaging, Affinity Purification) Functionalized_LCD->Application

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyesters Using 1,10-Decanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyesters utilizing 1,10-decanediol as a key monomer. This compound is a versatile linear diol that can be sourced from renewable feedstocks, making it an attractive building block for creating biodegradable and biocompatible polyesters. The long aliphatic chain of this compound imparts flexibility and hydrophobicity to the resulting polymers, properties that are highly desirable in various applications, including drug delivery systems, soft tissue engineering, and sustainable packaging materials.[1]

This document outlines two primary synthesis methodologies: high-temperature melt polycondensation, a robust and conventional approach, and enzymatic polymerization, which offers a greener alternative operating under milder conditions.[2] Detailed experimental procedures, quantitative data on polymer properties, and visual workflows are provided to enable researchers to synthesize and characterize this compound-based polyesters for their specific research and development needs.

Data Presentation

The following tables summarize representative quantitative data for polyesters synthesized using this compound and various co-monomers. These values serve as a reference for the expected properties of the resulting polymers.

Table 1: Properties of Polyesters Synthesized via Melt Polycondensation

Co-monomerCatalystMn ( g/mol )Mw ( g/mol )Tg (°C)Tm (°C)Reference
Dimethyl Terephthalate (DMT)Not Specified-41,400 - 48,300-129.5[3]
2,6-Naphthalene Dicarboxylic Acid (NDCA)Not Specified---167.1[3]
Dimethyl 2,5-Furandicarboxylate (DMFD)TIS---4 to 27102 to 175[4]
Dimethyl ester of Dipropionic acid pyrazine (DMDPP)Tin(II) 2-ethylhexanoate13,700 - 34,700---
Succinic Acid / Phenylsuccinic AcidScandium(III) triflate----

Table 2: Properties of Polyesters Synthesized via Enzymatic Polymerization

Co-monomerEnzymeSolventMn ( g/mol )Mw ( g/mol )Reaction Time (h)Reference
Dimethyl 5-hydroxyisophthalate & PEG 600Candida antarctica lipase BSolvent-less---
Divinyl AdipateLipase PC (from Pseudomonas cepacia)Diphenyl ether21,000--
Divinyl SuccinateImmobilized CALBToluene--24-72

Experimental Protocols

Protocol 1: Synthesis of Poly(decamethylene terephthalate) via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and dimethyl terephthalate (DMT) using a two-step melt polycondensation method.

Materials:

  • This compound (DD)

  • Dimethyl terephthalate (DMT)

  • Titanium(IV) isopropoxide (TIPT) or another suitable catalyst (e.g., Tin(II) 2-ethylhexanoate)

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Nitrogen inlet

Procedure:

Step 1: Transesterification

  • Place equimolar amounts of this compound and dimethyl terephthalate into the three-neck flask. A slight excess of the diol (e.g., 1.2:1 molar ratio of diol to diester) can be used to compensate for any loss during the reaction.

  • Add the catalyst (e.g., 0.1 mol% TIPT relative to DMT).

  • Assemble the reaction apparatus with the mechanical stirrer, nitrogen inlet, and distillation setup.

  • Begin purging the system with a slow stream of nitrogen.

  • Heat the mixture to 160-180°C while stirring.

  • Methanol will be generated as a byproduct and should be collected in the receiving flask.

  • Continue this step for 2-4 hours or until approximately 95% of the theoretical amount of methanol has been collected.

Step 2: Polycondensation

  • Gradually increase the temperature to 200-220°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over about 1 hour. This helps to remove the excess this compound and drive the polymerization reaction forward.

  • Continue the reaction under high vacuum for an additional 3-5 hours. The viscosity of the molten polymer will noticeably increase.

  • To terminate the reaction, remove the heat source and break the vacuum by introducing nitrogen gas.

  • Allow the polymer to cool to room temperature under a nitrogen atmosphere.

Purification:

  • Dissolve the synthesized polyester in a suitable solvent, such as chloroform.

  • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, like cold methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh cold methanol to remove any unreacted monomers or oligomers.

  • Dry the purified polyester in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Enzymatic Synthesis of an Aliphatic Polyester

This protocol details a greener synthesis approach using an immobilized lipase catalyst, Candida antarctica Lipase B (CALB), for the polymerization of this compound and an activated dicarboxylic acid, such as divinyl succinate.

Materials:

  • This compound

  • Divinyl succinate (or another activated diacid)

  • Immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym® 435)

  • Anhydrous toluene (or another suitable organic solvent)

  • Molecular sieves (e.g., 4Å)

  • Methanol (for precipitation)

Equipment:

  • Schlenk flask or a round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Heating plate or oil bath

  • Nitrogen or argon supply

Procedure:

  • In a dry Schlenk flask, combine equimolar amounts of this compound and divinyl succinate.

  • Add anhydrous toluene to dissolve the monomers (e.g., to a concentration of 0.5 M).

  • Add immobilized CALB (typically 10% by weight of the total monomers) and a small amount of molecular sieves to the flask to ensure anhydrous conditions.

  • Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Place the flask on the magnetic stirrer with heating.

  • Heat the reaction mixture to a temperature of 60-80°C with continuous stirring. The optimal temperature can vary depending on the specific enzyme and substrates used.

  • The polymerization is typically carried out for 24-72 hours. The progress can be monitored by taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

Purification:

  • After the desired reaction time, cool the mixture to room temperature.

  • Filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Precipitate the polyester by pouring the toluene solution into a large volume of a non-solvent, such as cold methanol, while stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh cold methanol to remove any residual monomers.

  • Dry the final polyester product under vacuum at room temperature until a constant weight is achieved.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and characterization of polyesters using this compound.

Polyester_Synthesis_Workflow Monomers Monomers (this compound + Diacid/Diester) Polymerization Polymerization Monomers->Polymerization Catalyst Catalyst (e.g., TIPT or Lipase) Catalyst->Polymerization Crude_Polymer Crude Polyester Polymerization->Crude_Polymer Reaction Purification Purification (Dissolution & Precipitation) Crude_Polymer->Purification Pure_Polymer Pure Dried Polyester Purification->Pure_Polymer Isolation Characterization Characterization (GPC, NMR, DSC, TGA) Pure_Polymer->Characterization Data Data Analysis Characterization->Data

Caption: General experimental workflow for polyester synthesis.

Melt_Polycondensation_Process start Start: Load Reactants & Catalyst step1 Step 1: Transesterification (160-180°C, N2 Atmosphere) start->step1 byproduct1 Methanol Removal step1->byproduct1 step2 Step 2: Polycondensation (Increase Temp to 200-220°C) step1->step2 vacuum Apply High Vacuum (<1 mbar) step2->vacuum reaction_end Increased Viscosity: End Reaction vacuum->reaction_end cool Cool to Room Temp under N2 reaction_end->cool end Collect Solid Polymer cool->end

Caption: Workflow for the melt polycondensation process.

References

Application Notes and Protocols: 1,10-Decanediol as a Chain Extender in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethanes (PUs) are a highly versatile class of polymers with tunable mechanical, thermal, and chemical properties, making them suitable for a wide range of applications, including in the biomedical field for drug delivery and medical devices.[1][2][3] The properties of PUs are determined by the selection of three primary components: a polyol (soft segment), a diisocyanate, and a chain extender (hard segment). The chain extender, typically a low molecular weight diol or diamine, plays a crucial role in the formation of the hard segment domains, which act as physical crosslinks and significantly influence the final properties of the polymer.[4][5]

This document provides detailed application notes and protocols on the use of 1,10-decanediol as a chain extender in polyurethane synthesis. As a long-chain aliphatic diol, this compound can impart unique properties to polyurethanes, such as increased flexibility and a lower glass transition temperature, which are desirable for applications requiring enhanced elasticity and performance at low temperatures. The biocompatibility of polyurethanes synthesized with aliphatic chain extenders also makes them attractive for biomedical applications.

Effects of this compound on Polyurethane Properties

The length of the diol chain extender significantly impacts the physical and thermal properties of the resulting polyurethane. Generally, as the length of the aliphatic diol chain extender increases, a decrease in mechanical properties such as tensile strength and hardness is observed. This is attributed to the reduction in the hard segment concentration and the disruption of the hard segment packing and crystallinity.

Data Presentation

Table 1: Comparative Mechanical Properties of Polyurethanes with Different Diol Chain Extenders

Diol Chain ExtenderChemical StructureTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
1,4-Butanediol (BDO)HO-(CH₂)₄-OH35 - 50400 - 60085 - 95
1,6-Hexanediol (HDO)HO-(CH₂)₆-OH30 - 45450 - 65080 - 90
This compound (DDO)HO-(CH₂)₁₀-OH20 - 35 (estimated)500 - 700 (estimated)70 - 85 (estimated)

Note: The values for this compound are estimated based on the general trend of decreasing mechanical properties with increasing diol chain length. Absolute values can vary depending on the specific polyol, diisocyanate, and synthesis method used.

Table 2: Comparative Thermal Properties of Polyurethanes with Different Diol Chain Extenders

Diol Chain ExtenderGlass Transition Temp. (T_g) of Hard Segment (°C)Melting Temp. (T_m) of Hard Segment (°C)Decomposition Temp. (T_d) (°C)
1,4-Butanediol (BDO)80 - 110180 - 220~300 - 350
1,6-Hexanediol (HDO)60 - 90160 - 200~300 - 350
This compound (DDO)40 - 70 (estimated)140 - 180 (estimated)~300 - 350

Note: The values for this compound are estimated based on the principle that longer, more flexible chain extenders tend to lower the glass transition and melting temperatures of the hard segment.

Experimental Protocols

The following are generalized protocols for the synthesis of polyurethanes using a diol chain extender. These should be adapted and optimized for specific research needs.

Protocol 1: One-Shot Polyurethane Synthesis

This method involves the simultaneous reaction of the polyol, diisocyanate, and chain extender.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Polycaprolactone - PCL)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI, Hexamethylene diisocyanate - HDI)

  • This compound (Chain Extender)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO) (optional, for solution polymerization)

Procedure:

  • Drying: Thoroughly dry all glassware and reagents. The polyol and this compound should be dried under vacuum at 80-100°C for at least 4 hours to remove moisture.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the pre-weighed amounts of the dried polyol and this compound. If performing solution polymerization, add the anhydrous solvent at this stage.

  • Mixing: Heat the mixture to 60-70°C while stirring under a nitrogen atmosphere until a homogeneous solution is formed.

  • Isocyanate Addition: Add the stoichiometric amount of diisocyanate to the mixture at once under vigorous stirring.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants).

  • Polymerization: An exothermic reaction will occur. Maintain the reaction temperature at 80-90°C for 2-3 hours.

  • Casting and Curing: Pour the viscous polymer into a preheated mold and cure in an oven at 100-110°C for 12-24 hours.

  • Post-Curing: Allow the polyurethane to cool slowly to room temperature.

Protocol 2: Two-Step (Prepolymer) Polyurethane Synthesis

This method involves the initial formation of an isocyanate-terminated prepolymer, which is then chain-extended with this compound. This allows for better control over the polymer structure.

Materials:

  • Same as Protocol 1.

Procedure:

  • Drying: As per Protocol 1.

  • Prepolymer Synthesis:

    • In a reaction flask, add the dried polyol and heat to 60-70°C under a nitrogen atmosphere with stirring.

    • Add a molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol.

    • Add a catalytic amount of DBTDL.

    • Raise the temperature to 80-90°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.

  • Chain Extension:

    • In a separate flask, dissolve the dried this compound in a minimal amount of anhydrous solvent or use it in its molten state.

    • Cool the prepolymer to 60-70°C.

    • Slowly add the stoichiometric amount of the this compound solution/melt to the prepolymer under vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.

    • Continue stirring for 1-2 hours.

  • Casting and Curing: As per Protocol 1.

Characterization Protocols

Mechanical Testing

Protocol 3: Tensile Strength, Elongation at Break, and Young's Modulus (ASTM D412)

  • Sample Preparation: Prepare dumbbell-shaped specimens from the cured polyurethane sheets using a die cutter.

  • Testing: Use a universal testing machine equipped with a suitable load cell.

  • Procedure:

    • Measure the initial cross-sectional area of the specimen.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.

    • Record the load and elongation data.

  • Calculation:

    • Tensile Strength: Maximum load divided by the original cross-sectional area.

    • Elongation at Break: Increase in length at the point of fracture divided by the original length, expressed as a percentage.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

Thermal Analysis

Protocol 4: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the polyurethane sample into an aluminum DSC pan and seal it.

  • Analysis:

    • Place the pan in the DSC instrument.

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Cool the sample back to a low temperature (e.g., -100°C) at a controlled rate.

    • Perform a second heating scan at the same rate.

  • Data Interpretation: The glass transition temperature (T_g) is observed as a step change in the baseline of the second heating curve. The melting temperature (T_m) is the peak of the endothermic melting transition.

Protocol 5: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 10-20 mg of the polyurethane sample into a TGA pan.

  • Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Data Interpretation: The TGA curve plots the percentage of weight loss as a function of temperature. The decomposition temperature (T_d) is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).

Visualizations

Polyurethane_Synthesis_Workflow cluster_reactants Reactants cluster_one_shot One-Shot Synthesis cluster_prepolymer Prepolymer Synthesis cluster_processing Processing Polyol Polyol (Soft Segment) Mixing Simultaneous Mixing Polyol->Mixing Prepolymer_Formation Prepolymer Formation Polyol->Prepolymer_Formation Diisocyanate Diisocyanate Diisocyanate->Mixing Diisocyanate->Prepolymer_Formation ChainExtender This compound (Chain Extender) ChainExtender->Mixing Chain_Extension Chain Extension ChainExtender->Chain_Extension Polymerization1 Polymerization Mixing->Polymerization1 Casting Casting Polymerization1->Casting Prepolymer_Formation->Chain_Extension Chain_Extension->Casting Curing Curing Casting->Curing Final_PU Polyurethane Material Curing->Final_PU

Caption: Workflow for polyurethane synthesis using one-shot and prepolymer methods.

Logical_Relationship cluster_input Input Variables cluster_properties Material Properties cluster_output Resulting Polyurethane Characteristics CE_Length Chain Extender Length (e.g., this compound) HS_Crystallinity Hard Segment Crystallinity & Packing CE_Length->HS_Crystallinity Influences Phase_Separation Microphase Separation CE_Length->Phase_Separation Affects Mechanical Mechanical Properties (Tensile Strength, Hardness) HS_Crystallinity->Mechanical Determines Thermal Thermal Properties (Tg, Tm) HS_Crystallinity->Thermal Determines Phase_Separation->Mechanical Impacts Flexibility Flexibility & Elasticity Phase_Separation->Flexibility Impacts

Caption: Influence of chain extender length on polyurethane properties.

References

Application of 1,10-Decanediol in Biodegradable Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanediol is a versatile diol monomer that plays a crucial role in the synthesis of a wide range of biodegradable polymers. Its long aliphatic chain imparts flexibility, hydrophobicity, and specific thermal properties to the resulting polyesters, making them suitable for various biomedical applications, including tissue engineering and drug delivery.[1][2] By copolymerizing this compound with other monomers, such as dicarboxylic acids (e.g., citric acid, terephthalic acid), it is possible to fine-tune the mechanical properties, degradation rates, and biocompatibility of the final polymer to meet the demands of specific applications.[3][4] This document provides detailed application notes, experimental protocols, and characterization data for biodegradable polymers synthesized using this compound.

Data Presentation

The properties of biodegradable polymers derived from this compound can be tailored by the choice of co-monomers and the synthesis conditions. The following tables summarize key quantitative data for several this compound-based polyesters.

Table 1: Thermal and Mechanical Properties of this compound-Based Polyesters

PolymerCo-monomerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
Poly(decamethylene terephthalate) (PDT)Dimethyl terephthalate-129.5---[5]
Poly(decamethylene 2,6-naphthalate) (PDN)2,6-Naphthalene dicarboxylic acid-167.136.8-224
Bio-based CopolyesterAliphatic diacids51 - 90147 - 17554 - 76980 - 1800270 - 320
Poly(this compound-co-citrate) (PDC)Citric Acid--up to 11.151.60 - 13.98up to 502

Table 2: Molecular Weight of this compound-Based Polyesters

PolymerCo-monomer(s)Synthesis MethodNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Reference
Pyrazine-based PolyesterDimethyl 2,5-pyrazinedicarboxylate (DPP) & othersTwo-step melt polycondensation12,300 - 47,500--
Sorbitol-based CopolyesterSorbitol, dicarboxylic acidsN435 catalyzed solvent-free copolymerization4,000 - 6,000--
Bio-based PolyestersDimethyl terephthalate or 2,6-naphthalene dicarboxylic acidTwo-step melt polycondensation-> 60,000-

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-citrate) Elastomer via Melt Polycondensation

This protocol describes the synthesis of a biodegradable elastomer, Poly(this compound-co-citrate) (PDC), a promising material for soft tissue engineering.

Materials:

  • Citric Acid

  • This compound

  • Nitrogen gas

  • 250 ml three-necked round-bottom flask

  • Heating mantle with magnetic stirrer

  • Vacuum pump

Procedure:

  • Pre-polymer Synthesis:

    • Add equimolar amounts of citric acid and this compound to the three-necked flask.

    • Heat the mixture to 160-165°C under a nitrogen atmosphere while stirring to create a melt.

    • After approximately 15 minutes, reduce the temperature to 140°C and continue the reaction for about an hour to form the pre-polymer.

  • Post-polymerization (Crosslinking):

    • Pour the viscous pre-polymer into a mold (e.g., a PTFE dish).

    • Transfer the mold to a vacuum oven and heat at 80°C for 4 days to induce crosslinking. The duration and temperature of this step can be varied to control the crosslink density and, consequently, the mechanical properties of the final elastomer.

    • Introduce nitrogen into the oven before removing the resulting cross-linked polymer film.

Protocol 2: General Two-Step Melt Polycondensation for Polyester Synthesis

This method is a common and robust technique for synthesizing a variety of polyesters from this compound and a dicarboxylic acid dimethyl ester.

Materials:

  • This compound (DDO)

  • Dimethyl terephthalate (DMT) or other suitable diester

  • Catalyst (e.g., Tin(II) 2-ethylhexanoate, Sn(Oct)₂)

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation bridge

  • Heating mantle

  • Vacuum system

Procedure:

  • Transesterification:

    • Charge the flask with the diol (e.g., this compound) and the diester (e.g., DMT) in a specified molar ratio (e.g., 1:1, with a slight excess of diol).

    • Add the catalyst (e.g., 0.5 mol%).

    • Heat the mixture to 160-180°C under a nitrogen flow with stirring.

    • Continue the reaction until the evolution of methanol ceases (typically monitored by collection in the distillation bridge).

  • Polycondensation:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum over about 1 hour to reduce the pressure to below 1 mbar.

    • Continue the polycondensation under high vacuum for an additional 4-6 hours to increase the polymer's molecular weight. The viscosity of the melt will increase significantly during this stage.

    • To terminate the reaction, remove the heat source and break the vacuum with nitrogen gas.

Protocol 3: In Vitro Enzymatic Degradation Assay

This protocol outlines a general procedure to assess the biodegradability of this compound-based polymers using lipase, a common enzyme for polyester degradation.

Materials:

  • Polymer films (pre-weighed, W_initial)

  • Phosphate buffer solution (PBS, pH 7.4)

  • Lipase from Pseudomonas cepacia or other suitable source

  • Incubator at 37°C

  • Deionized water

  • Vacuum oven

Procedure:

  • Prepare a solution of lipase in PBS at a desired concentration (e.g., 10 U/mL). A control solution of PBS without the enzyme should also be prepared.

  • Place the pre-weighed polymer films into separate vials containing either the enzyme solution or the control solution.

  • Incubate the vials at 37°C with gentle shaking.

  • At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the polymer samples from the solutions.

  • Rinse the films thoroughly with deionized water to remove any residual enzyme and salts.

  • Dry the samples in a vacuum oven at room temperature until a constant weight is achieved (W_final).

  • Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

  • The surface morphology of the degraded films can be analyzed using Scanning Electron Microscopy (SEM) to observe changes due to degradation.

Protocol 4: In Vitro Biocompatibility Assessment (Cell Culture)

This protocol provides a basic method to evaluate the biocompatibility of the synthesized polymers by culturing cells on their surface.

Materials:

  • Polymer films

  • 70% ethanol

  • UV light source

  • Cell culture dishes

  • Specific cell line (e.g., Human Aortic Smooth Muscle Cells - HASMC)

  • Cell culture medium

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cut the polymer films into appropriate sizes to fit into the cell culture dishes.

  • Sterilize the polymer samples by incubating them in 70% ethanol for 30 minutes, followed by exposure to UV light for another 30 minutes on each side.

  • Place the sterilized films into the cell culture dishes.

  • Seed the cells onto the surface of the polymer films at a specific density (e.g., 1.5 x 10⁵ cells/ml).

  • Add the appropriate cell culture medium.

  • Incubate the culture dishes at 37°C in a humidified atmosphere with 5% CO₂.

  • Monitor cell attachment, proliferation, and morphology on the polymer surface at regular intervals using microscopy.

Visualizations

G Synthesis of Poly(diol-citrate) cluster_0 Pre-polymer Synthesis cluster_1 Post-polymerization A Mix Citric Acid and this compound B Heat to 160-165°C under N2 A->B C Reduce temperature to 140°C for 1h B->C D Cast pre-polymer into mold C->D Formation of viscous pre-polymer E Heat in vacuum oven (e.g., 80°C, 4 days) D->E F Cross-linked Elastomer E->F

Caption: Workflow for the synthesis of poly(diol-citrate) elastomers.

G Experimental Workflow for Polyester Characterization synthesis Polymer Synthesis purification Purification synthesis->purification nmr ¹H & ¹³C NMR (Chemical Structure) purification->nmr gpc GPC (Molecular Weight) purification->gpc dsc DSC (Thermal Properties) purification->dsc tga TGA (Thermal Stability) purification->tga tensile Tensile Testing (Mechanical Properties) purification->tensile degradation Degradation Study purification->degradation biocompatibility Biocompatibility Assay purification->biocompatibility

Caption: Characterization workflow for synthesized biodegradable polyesters.

G Enzymatic Degradation Mechanism of Polyesters enzyme_bulk Enzyme in Bulk Solution adsorption Enzyme Adsorption enzyme_bulk->adsorption Diffusion polymer_surface Polymer Surface polymer_surface->adsorption hydrolysis Ester Bond Hydrolysis adsorption->hydrolysis Formation of Enzyme-Substrate Complex desorption Product Desorption hydrolysis->desorption Catalysis soluble_products Soluble Degradation Products desorption->soluble_products Diffusion

Caption: Steps involved in the surface erosion of a polyester by enzymatic action.

Applications in Drug Delivery and Tissue Engineering

Biodegradable polymers derived from this compound are of significant interest for biomedical applications due to their tunable properties and biocompatibility.

  • Drug Delivery: The degradation of these polyesters can be controlled, allowing for the sustained release of encapsulated drugs. The hydrophobic nature imparted by the long decanediol chain can be advantageous for the encapsulation of hydrophobic drugs. These polymers can be formulated into various drug delivery systems such as microparticles, nanoparticles, and implants.

  • Tissue Engineering: The elastomeric properties of polymers like poly(this compound-co-citrate) make them excellent candidates for soft tissue engineering applications, such as for blood vessels, cartilage, and skin regeneration. These materials can be fabricated into porous scaffolds that support cell attachment, proliferation, and tissue formation. In vitro and in vivo studies have confirmed the cell and tissue compatibility of poly(diol citrates). The mechanical properties of these scaffolds can be tailored to match those of the target tissue.

References

Application Notes and Protocols for 1,10-Decanediol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,10-Decanediol is a versatile linear diol that has garnered increasing interest in the development of advanced drug delivery systems. Its biocompatibility and chemical functionality make it a suitable building block for creating biodegradable polymers and a useful excipient in various nanoparticle formulations. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for controlled drug release, immunomodulation, and topical drug delivery.

Applications of this compound in Drug Delivery

This compound is primarily utilized in two main areas of drug delivery system development: as a monomer for the synthesis of biodegradable polyesters and as a component in nanoparticle formulations.

  • Biodegradable Polymeric Microparticles: this compound can be polymerized with dicarboxylic acids to form polyesters. A notable example is its reaction with α-ketoglutarate (aKG) to create poly(α-ketoglutarate-co-decanediol) (paKG). Microparticles formulated from this polymer have been shown to provide sustained release of the active molecule and can be engineered to modulate immune responses.[1]

  • Nanoparticle Stabilization: As a diol, this compound can act as a surfactant or stabilizer in the synthesis of nanoparticles, influencing their size, stability, and surface properties.

  • Topical Drug Delivery: Alkanediols, including this compound, are known to function as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) through the stratum corneum of the skin.[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(α-ketoglutarate-co-decanediol) (paKG) Microparticles for Sustained Release and Immunomodulation

This protocol describes the synthesis of paKG microparticles (paKG MPs) for the sustained release of α-ketoglutarate, which has been shown to modulate dendritic cell (DC) function.[1]

Materials:

  • This compound

  • α-Ketoglutarate (aKG)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized (DI) water

  • Rhodamine 6G (for fluorescently labeled particles, optional)

Equipment:

  • Homogenizer

  • Magnetic stir plate and stir bar

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

  • Sieve (e.g., 45 µm)

Procedure:

  • Polymer Synthesis:

    • In a reaction vessel, combine equimolar amounts of this compound and α-ketoglutarate.

    • Heat the mixture under a nitrogen atmosphere with stirring. The specific temperature and reaction time will determine the molecular weight of the resulting polyester and may require optimization depending on the desired release characteristics. A typical approach involves a two-step melt polycondensation.[3][4]

    • The resulting paKG polymer can be purified by precipitation in a non-solvent like cold methanol.

  • Microparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):

    • Dissolve 100 mg of the synthesized paKG polymer in 2 mL of dichloromethane (DCM). If encapsulating a hydrophobic drug, it should be co-dissolved in this organic phase. For fluorescent labeling, Rhodamine 6G can be added at this stage.

    • Prepare a 5% w/v aqueous solution of poly(vinyl alcohol) (PVA).

    • Add the organic phase to 20 mL of the 5% PVA solution.

    • Homogenize the mixture at high speed (e.g., 10,000 rpm) for 1-2 minutes to form an oil-in-water emulsion.

    • Transfer the emulsion to a larger volume of a 0.5% w/v PVA solution (e.g., 100 mL) and stir at room temperature for 3-4 hours to allow for the evaporation of DCM.

    • Collect the microparticles by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Wash the collected microparticles three times with deionized water to remove residual PVA.

    • Freeze-dry the washed microparticles to obtain a fine powder.

    • If necessary, sieve the dried microparticles to obtain a specific size range.

Characterization:

  • Particle Size and Morphology: Analyze using Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).

  • Drug Loading and Encapsulation Efficiency: For an encapsulated drug, dissolve a known mass of microparticles in a suitable solvent and quantify the drug content using techniques like HPLC or UV-Vis spectroscopy.

    • Encapsulation Efficiency (%) = (Mass of drug in microparticles / Initial mass of drug used) x 100

    • Drug Loading (%) = (Mass of drug in microparticles / Total mass of microparticles) x 100

  • In Vitro Release Study:

    • Disperse a known amount of drug-loaded microparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Incubate at 37°C with gentle agitation.

    • At predetermined time points, collect aliquots of the release medium, replacing the volume with fresh medium.

    • Quantify the drug concentration in the aliquots to determine the cumulative release profile.

Protocol 2: Formulation of this compound-Containing Solid Lipid Nanoparticles (SLNs) for Topical Delivery

This protocol outlines the preparation of SLNs incorporating this compound, which can act as a co-surfactant and penetration enhancer.

Materials:

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • This compound

  • Surfactant (e.g., Polysorbate 80)

  • API (lipophilic)

  • Deionized (DI) water

Equipment:

  • High-shear homogenizer or sonicator

  • Magnetic stir plate with heating

  • Water bath

Procedure (Hot Homogenization Method):

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Dissolve the lipophilic API and this compound in the molten lipid.

  • Preparation of Aqueous Phase:

    • Heat the DI water containing the surfactant to the same temperature as the lipid phase.

  • Emulsification:

    • Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring using a magnetic stirrer.

    • Homogenize the resulting pre-emulsion using a high-shear homogenizer or sonicator for 3-5 minutes.

  • Nanoparticle Formation:

    • Cool the hot nanoemulsion in an ice bath under continuous stirring. This will cause the lipid to recrystallize and form SLNs.

Characterization:

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).

  • Entrapment Efficiency: Determine by separating the free drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.

  • In Vitro Skin Permeation Study (using Franz Diffusion Cells):

    • Mount a section of excised skin (e.g., rat or porcine skin) on a Franz diffusion cell.

    • Apply the SLN formulation to the stratum corneum side.

    • Fill the receptor chamber with a suitable buffer (e.g., PBS) and maintain it at 37°C.

    • At regular intervals, withdraw samples from the receptor chamber and analyze for the API concentration.

Data Presentation

Table 1: Physicochemical Properties of paKG Microparticles

PropertyValueMethod of AnalysisReference
Mean Diameter1.96 ± 0.5 µmDynamic Light Scattering
MorphologySmooth, sphericalScanning Electron Microscopy
Sustained Release (PFK15)Up to 10 daysIn vitro release study
Sustained Release (PLP)Up to 8 daysIn vitro release study

Table 2: Immunomodulatory Effects of paKG Microparticles on Dendritic Cells (in the presence of LPS)

ParameterTreatmentResultMethod of AnalysisReference
CD86 ExpressionLPS aloneUpregulatedFlow Cytometry
CD86 ExpressionpaKG(PFK15+OVA) MPs + LPSDecreased vs. LPS aloneFlow Cytometry
Glycolysis (ECAR)LPS aloneIncreasedSeahorse Assay
Glycolysis (ECAR)paKG MPs + LPSDecreased vs. LPS aloneSeahorse Assay
Mitochondrial Respiration (OCR)LPS aloneIncreasedSeahorse Assay
Mitochondrial Respiration (OCR)paKG MPs + LPSDecreased vs. LPS aloneSeahorse Assay

Visualizations

Signaling Pathway of paKG Microparticle-Mediated Immunomodulation in Dendritic Cells

The sustained release of α-ketoglutarate from paKG microparticles influences the metabolic programming of dendritic cells, leading to an immunosuppressive phenotype. α-KG can enter the TCA cycle or influence other metabolic pathways. This metabolic shift, characterized by reduced glycolysis and mitochondrial respiration, alters the expression of co-stimulatory molecules and cytokine production, thereby modulating the T-cell response.

paKG_DC_Signaling paKG_MP paKG Microparticle aKG_release Sustained Release of α-Ketoglutarate paKG_MP->aKG_release DC Dendritic Cell aKG_release->DC Uptake Metabolic_Reprogramming Metabolic Reprogramming DC->Metabolic_Reprogramming Glycolysis Glycolysis↓ Metabolic_Reprogramming->Glycolysis OXPHOS Mitochondrial Respiration (OCR)↓ Metabolic_Reprogramming->OXPHOS Immunosuppressive_Phenotype Immunosuppressive Phenotype Metabolic_Reprogramming->Immunosuppressive_Phenotype CD86 CD86 Expression↓ Immunosuppressive_Phenotype->CD86 T_Cell T-Cell Response CD86->T_Cell Modulation

Caption: Signaling pathway of paKG microparticle-mediated immunomodulation.

Experimental Workflow for Polymeric Microparticle Synthesis

The following diagram illustrates the general workflow for synthesizing drug-loaded polymeric microparticles using the oil-in-water emulsion solvent evaporation technique.

MP_Synthesis_Workflow Start Start Dissolve Dissolve Polymer (& Drug) in Organic Solvent Start->Dissolve Emulsify Emulsify in Aqueous PVA Solution (Homogenize) Dissolve->Emulsify Evaporate Solvent Evaporation (Stirring) Emulsify->Evaporate Collect Collect Microparticles (Centrifugation) Evaporate->Collect Wash Wash with DI Water Collect->Wash FreezeDry Freeze-Dry Wash->FreezeDry Characterize Characterization (SEM, DLS, Release Study) FreezeDry->Characterize End End Characterize->End

Caption: Workflow for polymeric microparticle synthesis and characterization.

References

Application Notes and Protocols for 1,10-Decanediol-Based Phase Change Materials (PCMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of 1,10-decanediol-based phase change materials (PCMs). The protocols offer detailed, step-by-step instructions for the preparation and analysis of these materials, catering to researchers in thermal energy storage and drug delivery systems.

Introduction to this compound as a Phase Change Material

This compound is a solid-liquid organic PCM with promising characteristics for thermal energy storage and controlled-release applications. Its phase transition temperature can be tailored by forming eutectic mixtures or composites, making it versatile for various temperature-specific requirements. Its biocompatibility also suggests potential in biomedical applications, including thermo-responsive drug delivery systems.

Formulation of this compound-Based PCMs

The thermal properties of this compound can be effectively modified by creating eutectic mixtures or by incorporating it into a supporting matrix to form composite materials.

Eutectic Formulations

Eutectic mixtures of this compound with other organic compounds, such as fatty acids or waxes, can lower the melting point and provide a sharp phase transition at a constant temperature.

  • This compound and Stearic Acid Eutectic: A mixture of this compound and stearic acid can form a eutectic PCM with a melting point suitable for various low-temperature thermal energy storage applications. The eutectic composition is reported to be around 86 wt% stearic acid.[1]

  • This compound and Paraffin Wax Eutectic: Blending this compound with paraffin wax can create a PCM with a distinct phase change temperature and high latent heat storage capacity.[2]

Composite Formulations

To enhance thermal conductivity and prevent leakage of the molten PCM, this compound can be incorporated into a porous support material.

  • This compound/Expanded Graphite (EG) Composites: Expanded graphite is a common support material due to its high thermal conductivity and porous structure. The molten PCM is absorbed into the pores of the EG, creating a shape-stabilized composite. The addition of EG significantly improves the heat transfer rate of the PCM.[2][3]

Quantitative Data Summary

The following tables summarize the thermal properties of various this compound-based PCM formulations.

FormulationComposition (wt%)Melting Point (°C)Latent Heat of Fusion (kJ/kg)Thermal Conductivity (W/m·K)Reference(s)
This compound - Paraffin Wax EutecticNot specified63.2203.9-[2]
This compound - Stearic Acid Eutectic14% this compound / 86% Stearic Acid56.5247.6-
This compound - Paraffin Wax / Expanded Graphite90% (DDL-PW Eutectic) / 10% EG63.2-6.89

Note: The latent heat of fusion for the composite material is dependent on the mass fraction of the PCM.

Experimental Protocols

Protocol for Preparation of this compound-Stearic Acid Eutectic PCM

This protocol describes the melt blending technique for preparing a eutectic mixture of this compound and stearic acid.

Materials:

  • This compound

  • Stearic Acid

  • Beaker

  • Hot plate with magnetic stirrer

  • Thermometer

Procedure:

  • Weigh the desired amounts of this compound and stearic acid in the appropriate ratio (e.g., 14:86 by weight).

  • Place the materials in a beaker on a hot plate with a magnetic stirrer.

  • Heat the mixture while stirring continuously.

  • Increase the temperature until both components are completely melted and a homogeneous liquid is formed.

  • Maintain the molten state for a sufficient time (e.g., 30 minutes) to ensure thorough mixing.

  • Allow the mixture to cool down to room temperature to solidify.

  • The resulting solid is the eutectic PCM.

Protocol for Preparation of this compound/Expanded Graphite Composite PCM

This protocol details the vacuum impregnation method for fabricating a shape-stabilized composite PCM.

Materials:

  • Prepared this compound-based PCM (e.g., eutectic mixture)

  • Expanded Graphite (EG)

  • Beaker

  • Vacuum oven

  • Hot plate

Procedure:

  • Dry the expanded graphite in an oven to remove any moisture.

  • Place the dried expanded graphite in a beaker.

  • Melt the this compound-based PCM in a separate container on a hot plate.

  • Pour the molten PCM over the expanded graphite in the beaker.

  • Place the beaker containing the mixture in a vacuum oven.

  • Evacuate the oven to a low pressure to remove air from the pores of the expanded graphite, allowing the molten PCM to infiltrate.

  • Maintain the vacuum and temperature above the melting point of the PCM for a set duration (e.g., 2 hours) to ensure complete impregnation.

  • Release the vacuum and allow the composite to cool down and solidify.

Protocol for Thermal Characterization using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for analyzing the thermal properties of the prepared PCMs.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 2-10 mg of the PCM sample into an aluminum DSC pan. Seal the pan hermetically. Prepare an empty sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point.

    • Ramp up the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the melting point.

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at a constant cooling rate (e.g., 10 °C/min) to a temperature below the solidification point.

  • Data Analysis: From the resulting DSC curve (heat flow vs. temperature), determine the onset and peak temperatures of melting and solidification, and calculate the latent heat of fusion and solidification by integrating the area under the respective peaks.

Protocol for Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

This protocol is for assessing the thermal stability of the PCMs.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the PCM into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert atmosphere, typically nitrogen, at a specified flow rate.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve will show the weight loss of the sample as a function of temperature. The onset temperature of decomposition indicates the thermal stability of the material.

Protocol for Chemical Compatibility Analysis using Fourier Transform Infrared Spectroscopy (FTIR)

This protocol is used to verify the chemical compatibility of the components in a composite PCM.

Instrumentation:

  • Fourier Transform Infrared Spectrometer (FTIR)

Procedure:

  • Sample Preparation: Prepare separate samples of the pure PCM, the pure support material (e.g., expanded graphite), and the composite PCM. For solid samples, this typically involves grinding a small amount of the sample with potassium bromide (KBr) and pressing it into a thin pellet.

  • Analysis: Obtain the FTIR spectra for each sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Interpretation: Compare the spectrum of the composite PCM with the spectra of the individual components. The absence of new peaks and significant shifts in existing peaks in the composite's spectrum indicates that there are no chemical reactions between the PCM and the support material, confirming good chemical compatibility.

Application in Drug Development: Thermo-Responsive Drug Release

This compound-based PCMs, particularly those with a phase transition temperature slightly above physiological temperature (37 °C), can be engineered as carriers for temperature-triggered drug delivery.

Mechanism: A drug can be encapsulated within a solid this compound-based PCM matrix. At physiological temperature, the PCM remains in its solid state, preventing the release of the encapsulated drug. When the local temperature is elevated above the PCM's melting point (e.g., through externally applied heat or due to hyperthermia at a disease site), the PCM melts into a liquid state. This phase transition increases the diffusion of the drug from the molten matrix, leading to its controlled release at the target site. This "on-demand" release can enhance therapeutic efficacy while minimizing systemic side effects.

Visualizations

G cluster_prep PCM Preparation cluster_char Characterization Raw Materials Raw Materials Melt Blending Melt Blending Raw Materials->Melt Blending Eutectic PCM Eutectic PCM Melt Blending->Eutectic PCM Vacuum Impregnation Vacuum Impregnation Eutectic PCM->Vacuum Impregnation Expanded Graphite Expanded Graphite Expanded Graphite->Vacuum Impregnation Composite PCM Composite PCM Vacuum Impregnation->Composite PCM DSC DSC Composite PCM->DSC TGA TGA Composite PCM->TGA FTIR FTIR Composite PCM->FTIR Thermal Properties Thermal Properties DSC->Thermal Properties Thermal Stability Thermal Stability TGA->Thermal Stability Chemical Compatibility Chemical Compatibility FTIR->Chemical Compatibility

Fig. 1: Experimental workflow for PCM formulation and characterization.

G Increased EG Concentration Increased EG Concentration Formation of Conductive Network Formation of Conductive Network Increased EG Concentration->Formation of Conductive Network Leads to Enhanced Thermal Conductivity Enhanced Thermal Conductivity Formation of Conductive Network->Enhanced Thermal Conductivity Results in Faster Heat Transfer Faster Heat Transfer Enhanced Thermal Conductivity->Faster Heat Transfer Enables

Fig. 2: Relationship between EG concentration and thermal conductivity.

G cluster_below Below Melting Point (e.g., 37°C) cluster_above Above Melting Point (e.g., >40°C) Solid PCM Matrix Solid PCM Matrix Drug Encapsulated Drug Encapsulated Solid PCM Matrix->Drug Encapsulated No Drug Release No Drug Release Drug Encapsulated->No Drug Release Molten PCM Matrix Molten PCM Matrix Drug Diffusion Drug Diffusion Molten PCM Matrix->Drug Diffusion Drug Release Drug Release Drug Diffusion->Drug Release External Heat External Heat External Heat->Molten PCM Matrix Triggers Phase Change

Fig. 3: Mechanism of temperature-triggered drug release from a PCM.

References

Characterization of 1,10-Decanediol-Based Polymers using DSC and TGA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanediol is a versatile monomer increasingly utilized in the synthesis of biodegradable and bio-based polymers for a range of applications, including drug delivery systems, tissue engineering scaffolds, and sustainable plastics. The thermal properties of these polymers are critical to their processing, performance, and stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two fundamental thermal analysis techniques that provide invaluable information about the material's behavior as a function of temperature.

This application note provides a detailed overview and experimental protocols for the characterization of this compound-based polymers using DSC and TGA. DSC measures the heat flow associated with thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[1][2][3][4] TGA, on the other hand, measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition temperature (Td).[5]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and associated enthalpy changes of this compound-based polymers.

Instrumentation: A calibrated Differential Scanning Calorimeter is required.

Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.

  • Ensure the sample is in good thermal contact with the bottom of the pan. For powders, gently flatten the sample.

  • Hermetically seal the pan to prevent any loss of volatiles during the experiment.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

DSC Protocol (Heat-Cool-Heat Cycle):

  • First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min. This scan is used to erase the thermal history of the polymer.

  • Cooling Scan: Cool the sample from the high temperature (e.g., 200 °C) down to a low temperature (e.g., -50 °C) at a controlled cooling rate of 10 °C/min. This allows for the observation of crystallization upon cooling.

  • Second Heating Scan: Heat the sample again from the low temperature (e.g., -50 °C) to the high temperature (e.g., 200 °C) at a heating rate of 10 °C/min. The thermal transitions observed in this scan are characteristic of the material's intrinsic properties.

Data Analysis:

  • Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.

  • Melting Temperature (Tm): Determined as the peak temperature of the endothermic melting event in the second heating scan.

  • Crystallization Temperature (Tc): Determined as the peak temperature of the exothermic crystallization event during the cooling scan.

  • Enthalpy of Melting (ΔHm) and Crystallization (ΔHc): Calculated by integrating the area under the respective peaks.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound-based polymers.

Instrumentation: A calibrated Thermogravimetric Analyzer is required.

Sample Preparation:

  • Accurately weigh 5-15 mg of the polymer sample into a TGA pan (typically ceramic or platinum).

  • Ensure the sample is evenly distributed in the pan.

TGA Protocol:

  • Place the sample pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under a controlled atmosphere (typically an inert gas like nitrogen at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation).

  • Record the sample weight as a function of temperature.

Data Analysis:

  • Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.

  • Decomposition Temperature (Td): Often reported as the temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10% weight loss) or the peak temperature of the derivative thermogravimetric (DTG) curve, which represents the point of maximum rate of decomposition.

  • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Data Presentation

The quantitative data obtained from DSC and TGA analyses can be summarized for clear comparison. The following table provides an example of how to present the thermal properties of different this compound-based polymers.

Polymer SystemTg (°C)Tc (°C)Tm (°C)ΔHm (J/g)Td (5% weight loss, °C)
Poly(decamethylene terephthalate) (PDT)~60~85~130~45~350
Poly(decamethylene 2,6-naphthalate) (PDN)~75~110~167~50~360
Poly(this compound-co-citrate) (PDC)~5-10N/AN/AN/A~280

Note: The values presented in this table are approximate and can vary depending on the specific molecular weight, copolymer composition, and processing conditions of the polymer.

Visualization of Experimental Workflow

The logical flow of characterizing this compound-based polymers using DSC and TGA can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_results Data Interpretation & Reporting Polymer This compound-Based Polymer Weighing Weigh 5-15 mg Polymer->Weighing Encapsulation Encapsulate in Pan Weighing->Encapsulation DSC_Run Heat-Cool-Heat Cycle (-50°C to 200°C @ 10°C/min) Encapsulation->DSC_Run TGA_Run Heat from RT to 600°C (@ 10°C/min in N2) Encapsulation->TGA_Run DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Data DSC_Analysis Determine Tg, Tc, Tm, ΔH DSC_Data->DSC_Analysis DataTable Summarize in Table DSC_Analysis->DataTable TGA_Data TGA Curve (Weight % vs. Temp) TGA_Run->TGA_Data TGA_Analysis Determine Td, Residual Mass TGA_Data->TGA_Analysis TGA_Analysis->DataTable Report Application Note/Report DataTable->Report

Caption: Experimental workflow for DSC and TGA characterization.

Signaling Pathways and Logical Relationships

The relationship between the polymer's chemical structure and its thermal properties can be illustrated. For instance, increasing the rigidity of the polymer backbone often leads to higher glass transition and melting temperatures.

logical_relationships cluster_structure Polymer Structure cluster_properties Thermal Properties cluster_analysis Analytical Techniques Monomer Monomer Composition (e.g., aromatic vs. aliphatic diacids) Tg Glass Transition Temp. (Tg) Monomer->Tg Influences Tm Melting Temp. (Tm) Monomer->Tm Influences MW Molecular Weight MW->Tg Influences Td Decomposition Temp. (Td) MW->Td Influences Crystallinity Degree of Crystallinity Crystallinity->Tm Directly Affects DSC DSC Tg->DSC Measured by Tm->DSC Measured by TGA TGA Td->TGA Measured by

Caption: Structure-property relationships in polymer thermal analysis.

Conclusion

DSC and TGA are powerful and essential techniques for the thermal characterization of this compound-based polymers. The protocols and data interpretation guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to assess the thermal properties of these materials. This information is crucial for material selection, process optimization, and predicting the in-service performance of polymer-based products. The thermal behavior of these polymers is directly influenced by their chemical structure, including monomer composition and molecular weight, which in turn dictates their suitability for various applications.

References

Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 1,10-Decanediol Containing Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of polymers. For polymers incorporating 1,10-decanediol, ¹H and ¹³C NMR provide critical insights into their composition, purity, molecular weight, and microstructure. This application note offers detailed protocols for the preparation and NMR analysis of such polymers, including representative data for polyesters and polyurethanes. The methodologies described herein are essential for quality control in polymer synthesis and the characterization of new materials for various applications, including in the pharmaceutical and biomedical fields.

Core Principles of Polymer NMR

¹H NMR spectroscopy of polymers provides information on the chemical environment of protons, allowing for the identification of monomeric units, end-groups, and the determination of copolymer composition. Due to the repeating nature of polymer chains, the proton signals of the backbone often appear as broad multiplets, while the end-group signals are typically sharper and at lower intensities.

¹³C NMR spectroscopy offers a wider chemical shift range, leading to better resolution of signals from different carbon environments within the polymer backbone. This technique is particularly useful for identifying subtle structural variations, such as tacticity and the presence of different linkage types (e.g., ester vs. urethane). For quantitative analysis, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and ensure full relaxation of the carbon nuclei.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for this compound-containing polymers.

Materials:

  • Polymer sample (5-50 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes (5 mm, high precision)

  • Pasteur pipettes and glass wool

  • Vortex mixer and/or sonicator

Procedure:

  • Sample Weighing: Accurately weigh 10-25 mg of the polymer for ¹H NMR and 25-50 mg for ¹³C NMR into a clean, dry vial. Higher concentrations for ¹³C NMR are preferable to reduce acquisition time.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the polymer. CDCl₃ is suitable for many polyesters and polyurethanes. For more polar polymers, DMSO-d₆ may be necessary.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the polymer.

  • Homogenization: Vortex or sonicate the mixture until the polymer is fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid solvent evaporation and sample degradation.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Final Volume: Ensure the final volume in the NMR tube is sufficient to cover the detection coils, typically a height of about 4-5 cm.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Protocol 2: Quantitative ¹H NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

Parameters:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Pulse Angle: 30 degrees to allow for shorter relaxation delays.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest. For quantitative analysis of polymers, a delay of 10-20 seconds is often sufficient. A conservative approach is to use a longer delay.

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Spectral Width (SW): 0-16 ppm.

  • Temperature: 298 K (25 °C).

Protocol 3: Quantitative ¹³C NMR Data Acquisition

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

Parameters:

  • Pulse Program: Inverse-gated decoupling sequence (e.g., 'zgig' on Bruker instruments) to suppress the NOE.[1][2]

  • Pulse Angle: 90 degrees for maximum signal intensity.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 5 times the longest T₁ of the carbon nuclei. For polymers, carbon T₁ values can be long. A delay of 30-60 seconds is recommended for accurate quantification.[3][4] The use of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten T₁ values and thus the required D1.

  • Number of Scans (NS): 1024 to 4096 or more, depending on the sample concentration and the need to observe low-intensity signals (e.g., end-groups).

  • Spectral Width (SW): 0-200 ppm.

  • Temperature: 298 K (25 °C).

Data Presentation

¹H and ¹³C NMR Chemical Shifts of this compound Monomer

The chemical shifts of the this compound monomer serve as a reference for identifying its incorporation into a polymer chain.

Assignment Structure ¹H Chemical Shift (ppm) in CDCl₃ [5]¹³C Chemical Shift (ppm) in DMSO-d₆
aHO-CH₂ -(CH₂)₈-CH₂-OH3.64 (t)60.7
bHO-CH₂-CH₂ -(CH₂)₆-CH₂-CH₂-OH1.56 (p)32.6
c, d, eHO-(CH₂)₂-(CH₂ )₆-(CH₂)₂-OH1.29 (m)29.2, 29.1, 25.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹H and ¹³C NMR Data for this compound Containing Polymers

The following tables summarize typical chemical shifts for polyesters and polyurethanes synthesized with this compound.

Table 1: Poly(decamethylene adipate) - A Representative Polyester

Assignment Structure Snippet ¹H Chemical Shift (ppm) in CDCl₃/TFA ¹³C Chemical Shift (ppm) in CDCl₃/TFA
a-O-CH₂ -(CH₂)₈-CH₂-O-4.06 (t)64.7
b-O-CH₂-CH₂ -(CH₂)₆-CH₂-CH₂-O-1.62 (p)28.5
c, d, e-O-(CH₂)₂-(CH₂ )₆-(CH₂)₂-O-1.29 (m)29.2, 29.1, 25.8
f-C(O)-CH₂ -CH₂-2.28 (t)33.9
g-C(O)-CH₂-CH₂ -1.62 (p)24.3
h-C(O) --173.7

Table 2: Polyurethane from this compound and 4,4'-Methylene diphenyl diisocyanate (MDI)

Assignment Structure Snippet ¹H Chemical Shift (ppm) in DMSO-d₆ ¹³C Chemical Shift (ppm) in DMSO-d₆
a-O-CH₂ -(CH₂)₈-CH₂-O-4.00 (t)65.1
b-O-CH₂-CH₂ -(CH₂)₆-CH₂-CH₂-O-1.55 (p)28.9
c, d, e-O-(CH₂)₂-(CH₂ )₆-(CH₂)₂-O-1.26 (m)29.3, 29.0, 25.5
fAr-CH₂ -Ar3.81 (s)40.1
gAromatic C-H7.08 (d), 7.33 (d)118.8, 129.1
hAromatic quat. C-135.9, 137.2
i-NH-C(O) -O-9.45 (s)153.8

Mandatory Visualizations

Workflow for NMR Analysis of Polymers

The following diagram illustrates the logical workflow from polymer synthesis to structural characterization using NMR.

Polymer_NMR_Workflow cluster_synthesis Polymer Synthesis cluster_nmr NMR Analysis cluster_characterization Structural Characterization Monomers Monomers (this compound, Diacid/Diisocyanate) Polymerization Polymerization Reaction (e.g., Melt Polycondensation) Monomers->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification (Precipitation/Washing) Crude_Polymer->Purification Pure_Polymer Pure, Dry Polymer Purification->Pure_Polymer Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Pure_Polymer->Sample_Prep NMR_Acquisition NMR Data Acquisition (1H and 13C Spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Integration and Assignment) Data_Processing->Spectral_Analysis Structure_Verification Structure Verification Spectral_Analysis->Structure_Verification Composition_Analysis Copolymer Composition Spectral_Analysis->Composition_Analysis End_Group_Analysis End-Group Analysis (Mn Calculation) Spectral_Analysis->End_Group_Analysis

Caption: Workflow for Polymer Synthesis and NMR Characterization.

Logical Relationship for Quantitative NMR

This diagram outlines the key considerations for obtaining quantitative NMR data.

Quantitative_NMR cluster_H1 Quantitative 1H NMR cluster_C13 Quantitative 13C NMR Goal Accurate Quantitative NMR Data H1_Relaxation Sufficient Relaxation Delay (D1 ≥ 5 * T1) Goal->H1_Relaxation H1_Pulse Small Flip Angle (e.g., 30°) Goal->H1_Pulse C13_Relaxation Sufficient Relaxation Delay (D1 ≥ 5 * T1) Goal->C13_Relaxation C13_NOE NOE Suppression (Inverse-Gated Decoupling) Goal->C13_NOE H1_Integration Accurate Integration H1_Relaxation->H1_Integration H1_Pulse->H1_Integration Final_Quantification Quantitative Results (e.g., Monomer Ratio, Mn) H1_Integration->Final_Quantification Proton Ratios C13_Integration Accurate Integration C13_Relaxation->C13_Integration C13_NOE->C13_Integration C13_Integration->Final_Quantification Carbon Ratios

Caption: Key Parameters for Quantitative NMR Analysis.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the detailed analysis of polymers containing this compound. By following standardized protocols for sample preparation and data acquisition, researchers can obtain high-quality, quantitative data. This information is crucial for verifying the chemical structure, determining the composition of copolymers, and calculating the number-average molecular weight of the synthesized polymers. The application of these NMR techniques ensures rigorous characterization of polymeric materials, which is fundamental for their development and application in research and industry.

References

Application Note: Monitoring Hydroxyl Group Reactions of 1,10-Decanediol using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,10-Decanediol is a versatile linear diol used as a monomer in the synthesis of polyesters, polyurethanes, and other polymers. Its two primary hydroxyl (-OH) groups are the primary sites for chemical reactions such as esterification, etherification, and urethane formation. Monitoring the conversion of these hydroxyl groups is critical for understanding reaction kinetics, ensuring complete reaction, and controlling the properties of the final product. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique ideal for real-time, in-situ monitoring of these reactions.[1][2][3] This is achieved by tracking changes in the characteristic vibrational frequencies of the functional groups involved, particularly the disappearance of the O-H stretching band and the appearance of new bands corresponding to the formed linkages.[3]

This document provides detailed protocols and application examples for using Attenuated Total Reflectance (ATR)-FTIR spectroscopy to identify and monitor the reactions of the hydroxyl groups of this compound.

Principle of FTIR for Hydroxyl Group Analysis

The hydroxyl group has two primary vibrational modes that are infrared active:

  • O-H Stretching: This vibration is highly sensitive to its environment, especially hydrogen bonding. In alcohols like this compound, extensive intermolecular hydrogen bonding causes the O-H stretching band to appear as a strong, broad absorption in the 3600-3200 cm⁻¹ region.[4] The broadness is due to the various hydrogen-bonded states present in the sample.

  • C-O Stretching: This vibration appears in the fingerprint region, typically between 1260-1000 cm⁻¹, and can also be used to track reactions.

When the -OH group reacts, its characteristic broad stretching band diminishes and eventually disappears, while new peaks corresponding to the new functional group (e.g., ester, urethane) appear.

Characteristic FTIR Spectrum of this compound

The FTIR spectrum of solid this compound is dominated by the vibrations of its hydroxyl and alkyl groups. The key absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)Vibration ModeIntensityCharacteristics
~3330 - 3250O-H Stretch (H-bonded)StrongBroad peak, indicative of intermolecular H-bonding
~2920, ~2850C-H Asymmetric & Symmetric StretchStrongSharp peaks from the methylene (-CH₂) backbone
~1470C-H Bend (Scissoring)MediumCharacteristic of the alkyl chain
~1060C-O StretchStrongIndicates the primary alcohol C-O bond
Note: Peak positions can vary slightly based on sample state (solid, melt, solution) and instrument.

Application Examples: Monitoring -OH Reactions

Esterification with a Carboxylic Acid

Esterification is a common reaction where a diol reacts with a carboxylic acid (or its derivative) to form an ester. Monitoring this reaction with FTIR involves tracking the disappearance of the O-H band and the appearance of the ester carbonyl (C=O) band.

Reaction: HO-(CH₂)₁₀-OH + 2 R-COOH → R-COO-(CH₂)₁₀-OOC-R + 2 H₂O

Spectral Changes During Esterification

Wavenumber (cm⁻¹)Change During ReactionFunctional Group Assignment
~3300DisappearsO-H stretch from this compound's hydroxyl group
~3000DisappearsBroad O-H stretch from the carboxylic acid
~1735AppearsC=O stretch from the newly formed ester group
~1240AppearsC-O stretch (asymmetric) from the new ester linkage
Polyurethane Formation with a Diisocyanate

This compound is a common chain extender or soft segment in polyurethanes. The reaction with a diisocyanate converts the hydroxyl groups into urethane linkages. This process can be effectively monitored by observing the disappearance of both the O-H band and the strong, sharp isocyanate (-N=C=O) band.

Reaction: HO-(CH₂)₁₀-OH + OCN-R-NCO → [-O-(CH₂)₁₀-O-CO-NH-R-NH-CO-]n

Spectral Changes During Polyurethane Formation

Wavenumber (cm⁻¹)Change During ReactionFunctional Group Assignment
~3300DisappearsO-H stretch from this compound's hydroxyl group
~2270DisappearsAsymmetric N=C=O stretch from the isocyanate group
~3320AppearsN-H stretch from the newly formed urethane linkage
~1700AppearsC=O stretch (Amide I band) from the urethane group
~1530AppearsN-H bend (Amide II band) from the urethane group

Experimental Protocols

Protocol 1: General Sample Preparation for Solid Analysis

For analyzing the initial this compound or the final solid product.

Materials:

  • FTIR Spectrometer

  • This compound sample

  • Spatula, Mortar and Pestle

  • KBr (Infrared grade)

  • Pellet press

Procedure:

  • Grind 1-2 mg of the this compound sample with approximately 100 mg of dry KBr powder in an agate mortar.

  • Transfer the mixture to a pellet press die.

  • Press the mixture under high pressure (as per instrument guidelines) to form a transparent or semi-transparent pellet.

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Protocol 2: In-situ Reaction Monitoring using ATR-FTIR

This protocol is for real-time monitoring of a reaction in the liquid or molten state.

Equipment & Materials:

  • FTIR spectrometer equipped with a heated ATR accessory (e.g., Diamond or ZnSe crystal).

  • Reactants (e.g., this compound and a diisocyanate).

  • Solvent (if applicable).

  • Cleaning supplies (e.g., isopropanol, kimwipes).

Procedure:

  • Setup: Turn on the FTIR spectrometer and allow it to stabilize. Set the ATR accessory to the desired reaction temperature (e.g., 55°C for urethane curing).

  • Background Spectrum: Ensure the ATR crystal is clean and dry. Collect a background spectrum at the reaction temperature. This spectrum will be automatically subtracted from subsequent sample spectra.

  • Initiate Reaction:

    • For a molten reaction, place a small amount of solid this compound onto the pre-heated ATR crystal and allow it to melt completely.

    • Add the second reactant (e.g., a drop of diisocyanate) to the molten diol and mix quickly with a pipette tip if possible.

  • Data Acquisition: Immediately begin acquiring spectra at set time intervals (e.g., one spectrum every 60 seconds). Set the spectral resolution to 4 or 8 cm⁻¹ with 16-32 scans per spectrum for a good signal-to-noise ratio.

  • Monitoring: Continue data collection for the duration of the reaction. Observe the relevant spectral regions in real-time (e.g., 3600-3000 cm⁻¹ for O-H, 2300-2200 cm⁻¹ for N=C=O) to monitor the disappearance of reactants and the appearance of products.

  • Cleanup: After the reaction is complete, remove the sample residue and clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol).

Visualizations

Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis prep Prepare Reactants (this compound, Reagent B) setup Set ATR-FTIR to Reaction Temperature prep->setup background Collect Background Spectrum (Clean Crystal) setup->background initiate Add Reactants to ATR and Initiate Reaction background->initiate collect Acquire Spectra Over Time (t₀...tₙ) initiate->collect process Process Spectra (Baseline Correction) collect->process kinetics Plot Peak Intensity/ Area vs. Time process->kinetics interpret Determine Reaction Endpoint / Kinetics kinetics->interpret

Caption: ATR-FTIR workflow for monitoring hydroxyl group reactions.

Logic cluster_reactants Reactants (t=0) cluster_product Product (t=final) diol This compound + Carboxylic Acid spec_r FTIR Spectrum: Strong, Broad O-H Peak (~3300 cm⁻¹) diol->spec_r reaction Esterification Reaction diol->reaction Consumed ester Polyester Product spec_p FTIR Spectrum: - No O-H Peak - Strong C=O Peak (~1735 cm⁻¹) ester->spec_p reaction->ester Formed

Caption: Logical relationship between esterification and FTIR spectral changes.

References

Application Note: Quantification of 1,10-Decanediol using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanediol is a linear aliphatic diol with applications in various fields, including the synthesis of polyesters, polyurethanes, and as a solvent and humectant in cosmetic formulations. Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and quantification of semi-volatile compounds like this compound.

Due to the presence of two polar hydroxyl groups, direct GC-MS analysis of this compound can result in poor chromatographic peak shape and low sensitivity. To overcome these challenges, a derivatization step is employed to convert the diol into a more volatile and thermally stable form. This application note details a robust GC-MS method for the quantification of this compound, incorporating a silylation derivatization step.

Principle

The method involves the derivatization of this compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding bis-trimethylsilyl (bis-TMS) ether. This derivative is significantly more volatile and less polar, leading to improved chromatographic performance on a non-polar capillary column. Quantification is achieved by using a structurally similar internal standard (IS) and monitoring specific ions of the derivatized analyte and IS in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • 1,12-Dodecanediol (Internal Standard, ≥99% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Hexane, HPLC grade

  • Anhydrous sodium sulfate

  • 2 mL autosampler vials with inserts and caps

  • Volumetric flasks and pipettes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Standard Solution Preparation

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

Internal Standard (1,12-Dodecanediol) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,12-dodecanediol and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the this compound stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation and Derivatization
  • Sample Aliquoting: Pipette 100 µL of the sample (or working standard solution) into a 2 mL autosampler vial.

  • Internal Standard Spiking: Add 10 µL of a 100 µg/mL 1,12-dodecanediol internal standard solution to each sample and standard.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry as moisture can deactivate the silylating reagent.

  • Derivatization: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Add 850 µL of hexane and vortex for 30 seconds.

  • Analysis: Transfer the supernatant to an autosampler vial with an insert for GC-MS analysis.

GC-MS Instrumentation and Conditions
ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 270°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 80°C, hold for 1 min, ramp to 310°C at 5°C/min, hold for 10 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters
CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-bis-TMS147117303 (M-15)
1,12-Dodecanediol-bis-TMS (IS)147117331 (M-15)

Note: The molecular ion (M+) for this compound-bis-TMS is m/z 318, and for 1,12-Dodecanediol-bis-TMS is m/z 346. The M-15 fragment (loss of a methyl group) is often more abundant and is proposed here as a qualifier ion.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.

Concentration (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
115,000150,0000.10
576,000152,0000.50
10155,000151,0001.03
25380,000148,0002.57
50760,000150,0005.07
1001,510,000149,00010.13
Method Validation Summary

The method should be validated according to ICH guidelines or internal standard operating procedures. The following table summarizes typical performance characteristics for a validated method.[1]

ParameterTypical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample/Standard Aliquoting Spike_IS Spike with Internal Standard (1,12-Dodecanediol) Sample->Spike_IS Evaporate Evaporation to Dryness (Nitrogen Stream) Spike_IS->Evaporate Add_Reagents Add Anhydrous Pyridine and BSTFA + 1% TMCS Evaporate->Add_Reagents React Heating at 60°C for 30 minutes Add_Reagents->React Dilute Dilution with Hexane React->Dilute GC_MS GC-MS Injection and Data Acquisition (SIM Mode) Dilute->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: Experimental workflow for the GC-MS quantification of this compound.

Conclusion

This application note provides a detailed and robust GC-MS method for the quantification of this compound in various sample matrices. The use of silylation derivatization significantly improves the chromatographic performance and sensitivity of the analysis. The described protocol, including the use of an appropriate internal standard and optimized GC-MS parameters, allows for accurate and reliable quantification. This method is suitable for implementation in research, quality control, and drug development settings.

References

Application Notes and Protocols for the Enzymatic Polymerization of 1,10-Decanediol for Green Polyester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters via the enzymatic polymerization of 1,10-decanediol. This environmentally friendly approach aligns with the principles of green chemistry, offering a sustainable alternative to traditional metal-catalyzed polymerization methods. The use of lipases, particularly immobilized Candida antarctica lipase B (CALB), allows for mild reaction conditions, high selectivity, and the production of high-purity polyesters suitable for a range of applications, including in the biomedical field.

Introduction to Green Polyester Synthesis

The synthesis of polymers, particularly polyesters, has traditionally relied on processes that often involve harsh reaction conditions, such as high temperatures and the use of metal-based catalysts.[1] These methods can lead to undesirable side reactions, discoloration of the final product, and concerns over metal residue, which is particularly critical for biomedical applications.[1] Green chemistry principles advocate for the development of synthetic routes that are more environmentally benign and sustainable.[2]

Enzymatic polymerization has emerged as a powerful tool in green polymer chemistry.[3] Lipases, a class of enzymes that catalyze the hydrolysis of esters, can also be employed to catalyze esterification and transesterification reactions under non-aqueous conditions. This catalytic activity is harnessed for the synthesis of polyesters through two main routes: ring-opening polymerization (ROP) of lactones and polycondensation of diols and dicarboxylic acids.[4] The enzymatic approach offers several advantages, including:

  • Mild Reaction Conditions: Enzymatic polymerizations are typically conducted at lower temperatures (e.g., 60-100 °C) compared to conventional methods, reducing energy consumption and minimizing thermal degradation of the polymer.

  • High Selectivity: Enzymes exhibit high chemo-, regio-, and enantioselectivity, which can lead to polymers with well-defined structures and fewer byproducts.

  • Avoidance of Toxic Catalysts: The use of enzymes eliminates the need for potentially toxic metal catalysts, resulting in purer polymer products that are more suitable for sensitive applications.

  • Sustainability: Enzymes are biodegradable and are derived from renewable resources, contributing to the overall sustainability of the process. Immobilized enzymes can often be recovered and reused, further enhancing the economic and environmental viability of this technology.

Candida antarctica lipase B (CALB) is one of the most widely used and robust enzymes for polyester synthesis due to its high catalytic activity and stability in organic solvents and at elevated temperatures. The commercially available immobilized form, Novozym® 435, is particularly popular as it facilitates catalyst separation and reuse.

Experimental Data

The following tables summarize quantitative data from various studies on the enzymatic polymerization of this compound with different dicarboxylic acids, highlighting the influence of reaction conditions on the resulting polyester properties.

Table 1: Enzymatic Polycondensation of this compound and Dicarboxylic Acids - Reaction Conditions and Polymer Properties

Dicarboxylic AcidCo-monomer(s)EnzymeSolventTemperature (°C)Time (h)Mn ( g/mol )Mw ( g/mol )PDITm (°C)Tg (°C)
Sebacic AcidIsosorbide (43.9 mol%)Not SpecifiedBulkNot SpecifiedNot Specified-8,900---26
Sebacic AcidIsosorbide (66.2 mol%)Not SpecifiedBulkNot SpecifiedNot Specified-8,699---18
Sebacic AcidIsosorbide (100 mol%)Not SpecifiedBulkNot SpecifiedNot Specified-2,800---5
Adipic AcidDivinyl AdipateLipase PFDiisopropyl Ether4548Several thousands----
Adipic Acid-Not SpecifiedNot SpecifiedNot SpecifiedNot Specified---~61-
Sebacic Acid-Not SpecifiedToluene100726,400----

Data compiled from multiple sources for illustrative purposes.

Table 2: Characterization Data for Polyesters Derived from this compound

Polymer NameSynthesis MethodMn ( g/mol )Mw ( g/mol )PDITm (°C)Tg (°C)
Poly(decamethylene terephthalate) (PDT)Melt Polycondensation---129.5-
Poly(decamethylene 2,6-naphthalate) (PDN)Melt Polycondensation---167.1-
Poly(1,10-decylene adipate)Polycondensation---~61-

This table presents comparative data for polyesters based on this compound synthesized via traditional methods to provide a baseline for comparison with enzymatically synthesized polymers.

Experimental Protocols

Protocol 1: Solvent-Free (Bulk) Enzymatic Polycondensation of this compound and Sebacic Acid

This protocol describes a solvent-free approach, which is a greener alternative as it eliminates the need for organic solvents.

Materials:

  • This compound (≥98%)

  • Sebacic Acid (≥99%)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Chloroform (ACS grade)

  • Methanol (ACS grade)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum pump and vacuum line with a cold trap

  • Condenser

  • Schlenk line or similar inert atmosphere setup

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Monomer Preparation: In a three-neck round-bottom flask, combine equimolar amounts of this compound and sebacic acid. For example, use 17.43 g (0.1 mol) of this compound and 20.22 g (0.1 mol) of sebacic acid.

  • Enzyme Addition: Add Novozym® 435 to the flask. A typical enzyme loading is 5-10% of the total monomer weight.

  • Reaction Setup: Equip the flask with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.

  • Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with constant stirring.

    • Once the monomers have melted and formed a homogenous mixture, apply a vacuum (e.g., 10-20 mbar) to facilitate the removal of the water byproduct, driving the polymerization reaction forward.

    • Continue the reaction for the desired duration (e.g., 24-48 hours). The viscosity of the reaction mixture will increase as the polymerization progresses.

  • Polymer Isolation and Purification:

    • Stop the reaction by cooling the flask to room temperature and releasing the vacuum.

    • Dissolve the crude polymer in a minimal amount of chloroform.

    • Filter the solution to remove the immobilized enzyme. The enzyme can be washed with chloroform and methanol, dried, and stored for reuse.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration using a Büchner funnel.

    • Wash the polymer with fresh methanol to remove any unreacted monomers and oligomers.

    • Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polyester

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polyester and to determine the monomer conversion.

  • Procedure:

    • Dissolve a small amount of the dried polymer (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.

    • Analyze the spectra to identify the characteristic peaks of the polyester repeating unit and the end groups. The disappearance or significant reduction of monomer peaks indicates high conversion.

2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Procedure:

    • Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable solvent for GPC analysis (e.g., tetrahydrofuran or chloroform).

    • Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

    • Inject the sample into the GPC system, which is calibrated with polymer standards (e.g., polystyrene).

    • Analyze the resulting chromatogram to determine Mn, Mw, and PDI (PDI = Mw/Mn).

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm).

  • Procedure:

    • Accurately weigh a small amount of the dried polymer (5-10 mg) into an aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Perform a heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle might be:

      • Heat from room temperature to a temperature above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min.

      • Hold at this temperature for a few minutes to erase the thermal history.

      • Cool to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.

      • Heat again to the upper temperature at a rate of 10 °C/min.

    • Analyze the second heating scan to determine the Tg (midpoint of the step change in heat capacity) and Tm (peak of the endothermic melting transition).

4. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer.

  • Procedure:

    • Place a small, accurately weighed sample of the dried polymer (5-10 mg) into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).

    • Record the weight loss of the sample as a function of temperature.

    • Determine the onset of decomposition temperature and the temperature at which maximum weight loss occurs.

Visualizations

G cluster_workflow Experimental Workflow prep Monomer & Enzyme Preparation reaction Enzymatic Polymerization prep->reaction Combine & Heat isolation Polymer Isolation & Purification reaction->isolation Stop Reaction & Purify characterization Polymer Characterization isolation->characterization Analyze Purified Polymer

Caption: Experimental workflow for enzymatic polyester synthesis.

G cluster_reaction Enzymatic Polycondensation Mechanism diol This compound (HO-(CH₂)₁₀-OH) enzyme Lipase (e.g., CALB) diol->enzyme diacid Dicarboxylic Acid (HOOC-R-COOH) diacid->enzyme polyester Polyester [-O-(CH₂)₁₀-O-CO-R-CO-] enzyme->polyester water Water (H₂O) enzyme->water

Caption: Mechanism of lipase-catalyzed polycondensation.

References

Troubleshooting & Optimization

Troubleshooting low molecular weight in 1,10-Decanediol polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,10-Decanediol Polymerization

Welcome to the technical support center for the polymerization of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during polyester synthesis, particularly the issue of achieving low molecular weight.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound polymerization is resulting in a low molecular weight polymer. What are the most common causes?

Low molecular weight in polycondensation reactions is a frequent issue that can stem from several factors throughout the experimental process. The primary culprits are often related to monomer purity, stoichiometry, inefficient removal of the condensation byproduct (typically water), suboptimal reaction conditions, and catalyst inefficiency. Each of these factors can halt chain growth prematurely.[1][2][3] A systematic approach to troubleshooting is crucial for identifying the root cause.

Here is a logical workflow for troubleshooting low molecular weight:

G Troubleshooting Low Molecular Weight A Low Molecular Weight Observed B Verify Monomer Purity & Stoichiometry A->B C Check Reaction Setup for Leaks (Inert Atmosphere & Vacuum) B->C Purity/Stoichiometry OK H Re-purify Monomers Adjust Stoichiometry B->H Issue Found D Optimize Water Removal C->D Setup OK I Seal System Improve Vacuum Pump C->I Leaks Found E Review Catalyst Activity & Concentration D->E Water Removal Efficient J Increase Vacuum Improve Stirring D->J Inefficient Removal F Adjust Temperature & Reaction Time E->F Catalyst OK K Use Fresh Catalyst Optimize Concentration E->K Issue Found G Achieved High Molecular Weight F->G Optimized L Increase Temperature/Time Monitor Viscosity F->L Needs Adjustment H->B I->C J->D K->E L->F

Caption: Troubleshooting workflow for low molecular weight polymer.

Q2: How critical is monomer purity and what are the purification methods for this compound and the corresponding diacid?

Monomer purity is paramount in achieving high molecular weight polymers.[2][4] Impurities can act as chain terminators, leading to a significant reduction in the final molecular weight. It is essential to use high-purity monomers (≥99%).

Troubleshooting Steps & Recommendations:

  • Verify Purity: Always check the purity of the monomers from the supplier. If the purity is questionable or if the material has been stored for a long time, purification is recommended.

  • Purification: this compound and common diacids like sebacic acid can be purified by recrystallization from a suitable solvent. After purification, it is crucial to dry the monomers thoroughly under vacuum to remove any residual solvent and moisture.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., hot water or ethanol/water mixtures).

  • Dissolution: Dissolve the this compound in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (72-75°C for this compound) until a constant weight is achieved.

Q3: My stoichiometry is carefully measured, but I still get low molecular weight. What could be wrong?

While precise initial measurement is crucial, maintaining the 1:1 molar ratio of diol to diacid throughout the polymerization is equally important.

Troubleshooting Steps & Recommendations:

  • Volatility of Monomers: One of the monomers might be more volatile and could be lost during the reaction, especially under vacuum. A slight excess (e.g., 1-2 mol%) of the more volatile monomer (often the diol) can be used to compensate for this loss.

  • Side Reactions: Side reactions, such as the etherification of the diol at high temperatures, can upset the stoichiometric balance.

Q4: How does inefficient water removal affect the polymerization of this compound?

The polymerization of this compound with a diacid is a condensation reaction where water is a byproduct. According to Le Chatelier's principle, the efficient removal of water is essential to drive the reaction equilibrium towards the formation of high molecular weight polymer chains. Any water remaining in the reaction mixture can lead to the hydrolysis of ester bonds, which is a chain-scission reaction that lowers the molecular weight.

Troubleshooting Steps & Recommendations:

  • High Vacuum: During the polycondensation stage, a high vacuum (typically below 1 mbar) is necessary to effectively remove the water formed.

  • Efficient Stirring: Good agitation of the reaction mixture increases the surface area for the evaporation of water.

  • Inert Gas Purge: In the initial esterification stage, a slow stream of an inert gas like nitrogen or argon can help carry away the water vapor.

Q5: What are the recommended catalysts and their optimal concentrations for this compound polymerization?

The choice of catalyst and its concentration are critical for controlling the reaction kinetics and minimizing side reactions. Common catalysts for polyesterification include organometallic compounds and protonic acids.

Catalyst TypeExamplesTypical Concentration (mol% relative to diacid)Notes
Tin-based Stannous octoate (Sn(Oct)₂)0.01 - 0.1Widely used, but can cause discoloration at high temperatures.
Titanium-based Titanium(IV) isopropoxide0.01 - 0.1Effective, but can also lead to side reactions and discoloration.
Acid Catalysts p-Toluenesulfonic acid (PTSA)0.1 - 0.5Can be effective, especially in solution polymerization, but may cause degradation at high temperatures.
Enzymatic Lipases (e.g., from Candida antarctica)VariesMilder reaction conditions, avoiding high temperatures, but may have slower reaction rates.

Troubleshooting Steps & Recommendations:

  • Catalyst Activity: Ensure the catalyst is not deactivated. Use a fresh, properly stored catalyst.

  • Concentration Optimization: Too little catalyst will result in a slow reaction, while too much can lead to side reactions and polymer discoloration. The optimal concentration should be determined empirically for your specific system.

Q6: What is the ideal temperature and time profile for the polymerization?

A two-stage temperature profile is typically employed for melt polycondensation.

Experimental Protocol: Two-Stage Melt Polycondensation

  • Esterification Stage:

    • Temperature: 150-180°C.

    • Atmosphere: Under a slow flow of inert gas (e.g., nitrogen).

    • Duration: 2-4 hours, or until the collection of water ceases.

    • Purpose: To form low molecular weight oligomers and remove the bulk of the water.

  • Polycondensation Stage:

    • Temperature: Gradually increase to 200-240°C.

    • Pressure: Gradually apply a high vacuum (below 1 mbar).

    • Duration: 4-8 hours.

    • Monitoring: The progress can be monitored by the increase in the melt viscosity (e.g., torque on the mechanical stirrer).

Troubleshooting Steps & Recommendations:

  • Temperature Too Low: Insufficient reaction rate, leading to low molecular weight.

  • Temperature Too High: Can cause thermal degradation of the polymer, leading to discoloration (yellowing/browning) and potential chain scission.

  • Reaction Time: Insufficient reaction time will not allow the polymer chains to grow to a high molecular weight.

Here is a diagram illustrating the relationship between key reaction parameters and the resulting molecular weight:

G Factors Influencing Molecular Weight MW High Molecular Weight Purity High Monomer Purity Purity->MW Stoich Accurate Stoichiometry Stoich->MW Water Efficient Water Removal Water->MW Temp Optimal Temperature Temp->MW Time Sufficient Time Time->MW Catalyst Active Catalyst Catalyst->MW

Caption: Key factors for achieving high molecular weight.

Q7: How can I monitor the progress of the polymerization reaction?

Monitoring the reaction is key to determining the optimal endpoint.

  • Melt Viscosity: A significant increase in the viscosity of the reaction mixture is a good indicator of increasing molecular weight. This can be observed qualitatively or quantitatively by monitoring the torque on the mechanical stirrer.

  • Acid Value Titration: Periodically taking samples and titrating for the remaining carboxylic acid groups can quantify the extent of the reaction. A decreasing acid value indicates the progression of polymerization.

  • Spectroscopy: Techniques like FTIR can be used to monitor the disappearance of hydroxyl and carboxylic acid bands and the appearance of the ester band.

  • Gel Permeation Chromatography (GPC): Taking samples at different time points and analyzing them by GPC will give a direct measure of the molecular weight and molecular weight distribution as the reaction progresses.

References

Technical Support Center: Preventing Discoloration in Polyesters Derived from 1,10-Decanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address discoloration issues encountered during the synthesis of polyesters from 1,10-decanediol.

Troubleshooting Guide: Diagnosing and Resolving Polyester Discoloration

Discoloration, often presenting as a yellow or brownish hue, in polyesters synthesized from this compound is a common issue that can compromise the material's properties and aesthetic appeal. This guide will help you identify the potential causes and implement effective solutions.

Symptom Potential Cause Recommended Action
Yellowing of the final polymer Thermal Degradation: Prolonged exposure to high temperatures during polymerization can lead to the breakdown of polymer chains and the formation of colored byproducts.Optimize the reaction temperature and time. Avoid unnecessarily high temperatures, especially during the final stages of polycondensation. A typical temperature range for the polycondensation of aliphatic polyesters is 220-240°C.
Oxidation: The presence of oxygen in the reaction vessel at elevated temperatures can cause oxidative degradation of the polymer, leading to the formation of chromophores (color-causing groups).Conduct the entire polymerization process under a continuous purge of an inert gas, such as nitrogen or argon, to minimize oxygen exposure.
Catalyst Choice: Certain catalysts, particularly some titanium-based compounds, can contribute to the yellowing of polyesters.Consider using alternative catalysts known for producing polyesters with better color properties, such as those based on tin (e.g., tin(II) 2-ethylhexanoate), germanium, or antimony.[1]
Inconsistent color between batches Monomer Impurities: Impurities in the this compound or the dicarboxylic acid monomer can act as initiators for discoloration reactions.Ensure high purity of monomers. If necessary, purify the monomers before use through techniques like recrystallization or distillation.
Variable Oxygen Levels: Inconsistent purging with inert gas can lead to varying levels of oxygen in the reactor from batch to batch.Implement a standardized and rigorous inert gas purging protocol for all reactions.
Darkening of the polymer upon cooling or storage Post-synthesis Oxidation: The polymer can continue to oxidize even after the synthesis is complete, especially if it is exposed to air while still hot.Cool the polymer under an inert atmosphere before exposing it to air. The addition of antioxidants during synthesis can also provide long-term stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of discoloration in polyesters synthesized from this compound?

A1: The primary causes of discoloration, typically yellowing, are thermal degradation and oxidation reactions that occur at the high temperatures required for polymerization.[2][3] These reactions lead to the formation of colored byproducts. Factors that can exacerbate discoloration include the presence of oxygen, impurities in the monomers, and the type of catalyst used.[2]

Q2: How can I minimize discoloration during the synthesis process?

A2: To minimize discoloration, it is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction to prevent oxidation.[2] Optimizing the reaction temperature and time to avoid excessive heat exposure is also critical. Using high-purity monomers and selecting a catalyst that is less prone to causing coloration, such as tin-based catalysts, can significantly improve the color of the final polymer.

Q3: What role do antioxidants play in preventing discoloration?

A3: Antioxidants are highly effective in preventing discoloration by inhibiting oxidative degradation. They work by scavenging free radicals that initiate the degradation process. A combination of primary antioxidants (e.g., hindered phenols) and secondary antioxidants (e.g., phosphites) is often used to provide comprehensive protection against both thermal and oxidative degradation.

Q4: Which type of catalyst is recommended to avoid yellowing?

A4: While titanium-based catalysts are efficient for polyesterification, they are often associated with a higher degree of yellowing in the final polymer. Tin-based catalysts, such as tin(II) 2-ethylhexanoate, are generally preferred for producing polyesters with better color properties.

Q5: How is the color of the polyester measured quantitatively?

A5: The color of the polyester can be measured quantitatively using techniques such as the Yellowness Index (YI) according to ASTM D1925, or by determining the color coordinates in the CIELAB (Lab) color space using a spectrophotometer. A lower Yellowness Index indicates less yellowing. In the Lab system, the b* value is particularly relevant, with a higher positive b* value indicating a greater degree of yellowness.

Experimental Protocols

Protocol 1: Synthesis of Poly(1,10-decamethylene sebacate) with Minimized Discoloration

This protocol describes a two-step melt polycondensation method for synthesizing poly(1,10-decamethylene sebacate) with a focus on preventing discoloration.

Materials:

  • This compound (high purity)

  • Sebacic acid (high purity)

  • Tin(II) 2-ethylhexanoate (catalyst)

  • Irganox® 1010 (hindered phenolic antioxidant) or similar

  • Irgafos® 168 (phosphite antioxidant) or similar

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet connected to a vacuum pump.

  • Charging Monomers and Additives: Charge the reactor with equimolar amounts of this compound and sebacic acid. Add the catalyst (e.g., 0.1 wt% of the total monomer weight) and antioxidants (e.g., 0.1-0.3 wt% each).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes to remove any residual oxygen. Maintain a slow, continuous flow of the inert gas throughout the reaction.

  • Esterification: Heat the reaction mixture to 180°C under a nitrogen/argon atmosphere with continuous stirring. Water will be produced as a byproduct and should be distilled off. Continue this step for 2-4 hours or until the majority of the water has been removed.

  • Polycondensation: Gradually increase the temperature to 230°C and slowly apply a vacuum (reducing the pressure to below 1 mmHg). This stage facilitates the removal of excess this compound and drives the polymerization to achieve a high molecular weight. Continue the reaction for another 2-4 hours.

  • Cooling and Recovery: After the desired reaction time, stop the heating and stirring. Allow the polymer to cool to room temperature under a nitrogen or argon atmosphere. Once cooled, the solid polyester can be removed from the reactor.

Protocol 2: Color Measurement of Polyester Samples (Yellowness Index - ASTM D1925)

Equipment:

  • Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z).

  • White standard for calibration.

Procedure:

  • Sample Preparation: Prepare a solid sample of the polyester with a flat, uniform surface. The thickness of the sample should be consistent for comparative measurements.

  • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using a white standard.

  • Measurement: Place the polyester sample in the instrument's measurement port and obtain the tristimulus values (X, Y, Z) under a standard illuminant (e.g., D65) and observer angle (e.g., 10°).

  • Calculation: Calculate the Yellowness Index (YI) using the following formula for ASTM D1925:

    YI = [100 * (1.28 * X - 1.06 * Z)] / Y

    A lower YI value indicates less yellowing.

Data Presentation

The following tables provide an illustrative comparison of expected color outcomes based on different synthesis parameters. The exact values can vary depending on the specific experimental conditions.

Table 1: Expected Influence of Catalyst Type on Polyester Color

Catalyst TypeCatalyst Concentration (wt%)Expected Yellowness Index (YI)Expected Appearance
Tin(II) 2-ethylhexanoate0.1LowColorless to slightly off-white
Titanium(IV) butoxide0.1Moderate to HighSlight to noticeable yellow tint

Table 2: Expected Effect of Antioxidant Addition on Polyester Color (using Tin-based catalyst)

Antioxidant (AO) SystemAO Concentration (wt%)Expected L* valueExpected b* valueExpected Appearance
None0LowerHigherSlight yellowing may be present
Hindered Phenol + Phosphite0.2HigherLowerColorless / White

Visualizations

experimental_workflow cluster_synthesis Polyester Synthesis cluster_analysis Quality Control Monomers This compound + Dicarboxylic Acid Reactor Reaction Vessel Monomers->Reactor Additives Catalyst + Antioxidants Additives->Reactor Esterification Esterification (180°C, N2 atm) Reactor->Esterification Heat Polycondensation Polycondensation (230°C, Vacuum) Esterification->Polycondensation Increase Temp & Apply Vacuum Cooling Cooling under N2 Polycondensation->Cooling FinalPolymer Polyester Product Cooling->FinalPolymer Color_Measurement Color Measurement (Spectrophotometer) FinalPolymer->Color_Measurement YI_Calc Yellowness Index (ASTM D1925) Color_Measurement->YI_Calc Lab_Calc Lab* Analysis Color_Measurement->Lab_Calc

Caption: Workflow for synthesizing and analyzing polyesters to minimize discoloration.

logical_relationship cluster_causes Primary Causes cluster_prevention Preventative Measures Discoloration Polyester Discoloration (Yellowing) Thermal_Deg Thermal Degradation Thermal_Deg->Discoloration Oxidation Oxidation Oxidation->Discoloration Catalyst Catalyst Choice (e.g., Titanium-based) Catalyst->Discoloration Impurities Monomer Impurities Impurities->Discoloration Inert_Atm Inert Atmosphere (N2 or Ar) Inert_Atm->Oxidation prevents Temp_Control Optimized Temperature & Time Temp_Control->Thermal_Deg minimizes Antioxidants Antioxidant Addition Antioxidants->Oxidation inhibits Catalyst_Select Alternative Catalyst (e.g., Tin-based) Catalyst_Select->Catalyst alternative to Monomer_Purity High Purity Monomers Monomer_Purity->Impurities reduces

Caption: Causes of polyester discoloration and corresponding preventative measures.

References

Technical Support Center: Optimizing Catalyst Concentration for 1,10-Decanediol Esterification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing catalyst concentration for 1,10-decanediol esterification reactions. Below you will find detailed experimental protocols, data tables for easy comparison of reaction parameters, and troubleshooting advice for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the esterification of this compound?

A1: The most frequently used catalysts for the polyesterification of this compound fall into two main categories: organometallic compounds and acid catalysts. Widely used organometallic catalysts include tin-based compounds like stannous octoate (Sn(Oct)₂) and titanium-based catalysts such as titanium(IV) isopropoxide. Acid catalysts, for instance p-toluenesulfonic acid (PTSA) and sulfuric acid, are also effective. The selection of the catalyst can significantly influence the reaction kinetics and the final properties of the polyester.[1]

Q2: What is a typical starting concentration for a catalyst in a this compound esterification reaction?

A2: A general starting point for catalyst concentration is in the range of 0.1–0.5 mol% relative to the dicarboxylic acid monomer.[1] However, the optimal concentration is dependent on the specific catalyst, the reactivity of the monomers, and the desired reaction rate and polymer properties. It is always recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific system.

Q3: How does catalyst concentration affect the molecular weight of the resulting polyester?

A3: Generally, increasing the catalyst concentration will increase the reaction rate, which can lead to a higher molecular weight polyester in a shorter amount of time. However, excessively high catalyst concentrations can sometimes lead to side reactions, such as branching or cross-linking, which can result in gel formation and a broader molecular weight distribution (high polydispersity index).[1] Therefore, finding the optimal concentration is key to achieving a high molecular weight polymer with a narrow polydispersity.

Q4: Can the esterification of this compound be performed without a catalyst?

A4: While the esterification reaction can proceed without a catalyst at high temperatures, the reaction rate is typically very slow, making it impractical for achieving high molecular weight polyesters in a reasonable timeframe. The uncatalyzed reaction often requires very high temperatures, which can lead to undesirable side reactions and degradation of the polymer.

Q5: What are some common side reactions to be aware of during the esterification of this compound?

A5: Potential side reactions include the etherification of the diol at high temperatures, which can lead to chain termination or branching, and oxidative degradation if the reaction is not carried out under an inert atmosphere.[1] The choice of catalyst and careful control of reaction conditions are crucial to minimize these side reactions.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Molecular Weight of Polyester Inefficient removal of condensation byproduct (e.g., water): The equilibrium of the esterification reaction is driven forward by the removal of the water byproduct. If water is not efficiently removed, the reaction will not proceed to high conversion.- Increase the vacuum level during the polycondensation stage.- Improve the efficiency of the stirring to increase the surface area for water evaporation.- Use a more efficient condenser and collection flask setup.
Non-stoichiometric monomer ratio: An imbalance in the molar ratio of this compound and the dicarboxylic acid will limit the final molecular weight.- Accurately weigh the monomers to ensure a 1:1 molar ratio.- Consider using a slight excess of the diol to compensate for any potential loss during the reaction, especially under vacuum.
Insufficient or inactive catalyst: The catalyst may be used at too low a concentration or may have been deactivated by impurities.- Increase the catalyst concentration in small increments (e.g., 0.1 mol%).- Ensure the monomers and solvent are of high purity to prevent catalyst deactivation.
Polymer Discoloration (Yellowing/Darkening) Oxidative degradation at high temperatures: The polymer can degrade in the presence of oxygen at elevated temperatures.- Maintain a constant purge of an inert gas (e.g., nitrogen or argon) throughout the reaction.- Lower the reaction temperature and potentially increase the reaction time or catalyst concentration to compensate.
Impurities in the monomers: Trace impurities in the this compound or dicarboxylic acid can cause discoloration at high temperatures.- Purify the monomers before use, for example, by recrystallization.
Catalyst-induced coloration: Some catalysts, particularly titanium-based ones, can cause yellowing of the polyester at high temperatures.- Consider using a different type of catalyst, such as a tin-based catalyst, which may cause less discoloration.
Gel Formation Excessive branching or cross-linking side reactions: This can be caused by overly high reaction temperatures or excessive catalyst concentration.- Lower the reaction temperature to reduce the rate of side reactions.- Reduce the catalyst concentration.
Presence of multifunctional impurities: If either monomer contains impurities with more than two functional groups, it can lead to cross-linking.- Ensure high purity of the monomers.
Inconsistent Polymer Properties (e.g., broad PDI) Poor temperature control: Fluctuations in the reaction temperature can lead to variations in the polymerization rate and a broader molecular weight distribution.- Use a reaction setup with precise temperature control, such as a heating mantle with a PID controller and a thermocouple.
Inhomogeneous reaction mixture: If the catalyst or monomers are not evenly distributed, it can result in localized areas of different reaction rates.- Ensure efficient and continuous stirring throughout the entire polymerization process.

Data Presentation

Table 1: Effect of Catalyst Type and Concentration on Polyester Properties

Diol Dicarboxylic Acid/Ester Catalyst Catalyst Conc. Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn) Reference
This compoundDimethyl terephthalate (DMT)Not specifiedNot specified23,20069,4002.99
This compound2,6-Naphthalene dicarboxylic acid (NDCA)Not specifiedNot specified25,10080,1003.19
This compoundDipropionic acid pyrazine (dimethyl ester)Tin(II) 2-ethylhexanoate0.5 mol%12,300 - 47,500--
This compoundSebacic Acid & IsosorbideNot specifiedNot specified-8,900-
1,9-DecanediolSebacic AcidStannous octoate0.1-0.5 mol%---

Note: The properties of the final polyester are highly dependent on the specific reaction conditions, including temperature, reaction time, and vacuum pressure, in addition to the catalyst type and concentration.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound with a Dicarboxylic Acid (e.g., Sebacic Acid)

This protocol provides a general procedure for the synthesis of a polyester from this compound and a dicarboxylic acid via melt polycondensation.

Materials:

  • This compound

  • Sebacic Acid

  • Catalyst (e.g., Stannous octoate, 0.1-0.5 mol% relative to the dicarboxylic acid)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with a temperature controller and thermocouple

  • Condenser with a collection flask

  • Vacuum pump with a cold trap

  • Nitrogen/Argon inlet

Procedure:

  • Monomer Charging: Accurately weigh and add equimolar amounts of this compound and sebacic acid to the three-necked flask.

  • Inert Atmosphere: Assemble the flask with the mechanical stirrer, condenser, and a gas inlet. Purge the system with an inert gas for at least 30 minutes to remove any oxygen.

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • First Stage (Esterification): Begin stirring and slowly heat the mixture to 150-180°C under a gentle flow of inert gas. Maintain this temperature for 2-4 hours, or until the collection of the water byproduct in the collection flask ceases.

  • Second Stage (Polycondensation): Gradually increase the temperature to 200-220°C. Concurrently, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. Continue the reaction under high vacuum and elevated temperature for another 4-8 hours. The viscosity of the mixture will increase significantly.

  • Reaction Termination and Product Recovery: Stop the reaction by cooling the flask to room temperature while maintaining the inert atmosphere. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitated in a non-solvent (e.g., cold methanol) for purification.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizations

Experimental Workflow for Polyester Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Monomer 1. Monomer Charging (this compound & Dicarboxylic Acid) Inert 2. Inert Atmosphere (Nitrogen/Argon Purge) Monomer->Inert Catalyst 3. Catalyst Addition Inert->Catalyst Esterification 4. Esterification (150-180°C, atmospheric pressure) Catalyst->Esterification Polycondensation 5. Polycondensation (200-220°C, high vacuum) Esterification->Polycondensation Water Removal Termination 6. Reaction Termination (Cooling under inert gas) Polycondensation->Termination Purification 7. Purification (Dissolution & Precipitation) Termination->Purification Drying 8. Drying (Vacuum Oven) Purification->Drying

Caption: A flowchart outlining the key stages of a typical melt polycondensation reaction for synthesizing polyesters from this compound.

Troubleshooting Logic for Low Molecular Weight

G cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Molecular Weight Cause1 Incomplete Water Removal Problem->Cause1 Cause2 Non-Stoichiometric Monomer Ratio Problem->Cause2 Cause3 Insufficient/Inactive Catalyst Problem->Cause3 Solution1a Increase Vacuum Cause1->Solution1a Solution1b Improve Stirring Cause1->Solution1b Solution2a Accurate Weighing Cause2->Solution2a Solution2b Slight Diol Excess Cause2->Solution2b Solution3a Increase Catalyst Conc. Cause3->Solution3a Solution3b Ensure Monomer Purity Cause3->Solution3b

Caption: A troubleshooting diagram illustrating the logical steps to diagnose and resolve the issue of low molecular weight in polyester synthesis.

References

Technical Support Center: Controlling Stoichiometry of 1,10-Decanediol in Polycondensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to stoichiometric control in the polycondensation of 1,10-decanediol.

Troubleshooting Guide

This guide addresses the most common issue encountered during the polycondensation of this compound: achieving a lower-than-expected molecular weight in the final polymer.

Q: My polyester synthesis using this compound resulted in a low molecular weight and/or a broad molecular weight distribution (high PDI). What are the likely causes?

A: Low molecular weight and broad polydispersity are classic symptoms of poor stoichiometric control or suboptimal reaction conditions. Step-growth polymerization is exceptionally sensitive to the balance of reactive functional groups.[1][2] An imbalance leads to premature chain termination, resulting in shorter polymer chains.[3][4]

The following workflow can help diagnose the root cause of the issue.

G problem Observed Issue: Low Molecular Weight / Broad PDI cause1 Primary Suspect: Stoichiometric Imbalance problem->cause1 cause2 Inefficient Water Removal problem->cause2 cause3 Sub-optimal Reaction Conditions problem->cause3 cause4 Monomer Impurities problem->cause4 cause5 Inactive Catalyst problem->cause5 action1a Action: Carefully re-weigh monomers. Use an analytical balance. cause1->action1a action1b Action: Compensate for diol loss (if volatile) by adding a slight excess (e.g., 1-2 mol%). cause1->action1b action2 Action: Improve vacuum system. Increase surface area of the melt through efficient stirring. cause2->action2 action3 Action: Optimize temperature profile and increase reaction time. cause3->action3 action4 Action: Purify monomers via recrystallization or distillation. cause4->action4 action5 Action: Use a fresh batch of catalyst or increase concentration. cause5->action5

A step-by-step workflow for troubleshooting low molecular weight.

Detailed Explanation of Causes:

  • Stoichiometric Imbalance : This is the most critical factor.[5] For a linear polymer formed from two bifunctional monomers (like this compound and a dicarboxylic acid), the highest molecular weight is achieved when the molar ratio of the functional groups is exactly 1:1. Any deviation creates an excess of one type of end-group, stopping polymerization.

  • Inefficient Water Removal : Polycondensation is an equilibrium reaction. The removal of the small molecule byproduct (e.g., water) is essential to drive the reaction toward the formation of high molecular weight polymer. Inadequate vacuum or poor mixing can hinder this process.

  • Monomer Impurities : Impurities, especially monofunctional ones, can act as chain terminators, effectively disrupting the stoichiometry and limiting polymer growth.

  • Sub-optimal Reaction Conditions : The reaction may require higher temperatures or longer times to proceed to the high conversion rates necessary for high molecular weight polymers. However, temperatures that are too high can cause thermal degradation of the monomers or polymer, which also disrupts the ideal stoichiometry.

  • Inactive or Insufficient Catalyst : If a catalyst is used, its activity is crucial for the reaction rate. An inactive or insufficient amount of catalyst can prevent the reaction from reaching high conversion.

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of this compound to a dicarboxylic acid co-monomer?

A1: The theoretical ideal molar ratio for achieving the maximum molecular weight in a linear polycondensation is exactly 1:1. This ensures that, as the reaction proceeds, there is an equal number of hydroxyl and carboxylic acid functional groups available to react until high molecular weight chains are formed.

Q2: How can I compensate for the potential loss of this compound during the reaction?

A2: this compound can be more volatile than many dicarboxylic acid co-monomers, leading to its gradual loss from the reaction vessel, especially at high temperatures and under vacuum. This loss disrupts the 1:1 stoichiometry. To counteract this, a slight excess of the diol (e.g., 1-2 mol%) is often used in practice. The precise amount of excess may need to be determined empirically for your specific reaction setup and conditions.

Q3: What impact do monomer impurities have on stoichiometry and the final polymer?

A3: Monomer impurities can have a significant negative impact. Monofunctional impurities are particularly detrimental as they act as "chain stoppers," terminating a growing polymer chain and preventing it from reaching a high molecular weight. Non-reactive impurities can interfere with the reaction kinetics, while other impurities might cause undesirable side reactions or discoloration of the final polymer. High monomer purity is a prerequisite for successful polycondensation.

Q4: How do I verify the purity and stoichiometry of my reactants before starting the polymerization?

A4: Verifying monomer purity is a critical first step. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and detect organic impurities. Fourier Transform Infrared Spectroscopy (FTIR) is useful for confirming the presence of the correct functional groups (e.g., hydroxyl groups). For crystalline solids like this compound, measuring the melting point can be a simple and effective purity check. To ensure accurate stoichiometry, always use a calibrated analytical balance to weigh your monomers and perform calculations carefully.

Q5: Can side reactions affect the stoichiometry during polymerization?

A5: Yes, side reactions such as thermal degradation, oxidation (if not under an inert atmosphere), or decarboxylation can destroy functional groups. The loss of functional groups due to these reactions creates an effective stoichiometric imbalance, even if the initial monomer ratio was correct. This leads to a lower final molecular weight. Minimizing side reactions by maintaining an inert atmosphere and using an optimized temperature profile is crucial.

Data Presentation

The stoichiometric ratio of the monomers directly controls the degree of polymerization and, consequently, the molecular weight of the resulting polyester.

Molar Ratio (this compound : Diacid)Effect on Number-Average Molecular Weight (Mₙ)Effect on Polydispersity Index (PDI)Rationale
> 1.0 (Excess Diol)Significantly LowerBroaderThe reaction stops when all diacid end-groups are consumed, leaving diol-terminated oligomers.
1.0 (Ideal) Highest Achievable Narrow (approaches 2.0) Allows for the theoretical maximum chain growth, limited only by reaction conversion.
< 1.0 (Excess Diacid)Significantly LowerBroaderThe reaction stops when all diol end-groups are consumed, leaving acid-terminated oligomers.

Experimental Protocols

Protocol 1: General Procedure for Melt Polycondensation of this compound with a Dicarboxylic Acid

This protocol describes a general two-stage melt polycondensation process. Safety Note: This procedure should be conducted in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent premature reaction termination by water.

Materials:

  • This compound (high purity)

  • Dicarboxylic acid (e.g., sebacic acid, adipic acid) (high purity)

  • Catalyst (e.g., titanium(IV) isopropoxide (TIPT), dibutyltin oxide (DBTO))

  • Reaction vessel (e.g., three-neck round-bottom flask) equipped with a mechanical stirrer, inert gas inlet, and a distillation condenser leading to a collection flask.

  • High-vacuum pump and heating mantle with a temperature controller.

Workflow Diagram:

G prep 1. Assemble & Dry Glassware charge 2. Weigh & Charge Monomers + Catalyst prep->charge purge 3. Inert Atmosphere (Purge with N₂/Ar) charge->purge stage1 4. Stage 1: Melt Esterification (~150-180°C, 1-2h) purge->stage1 stage2 5. Stage 2: Poly- condensation (↑ Temp, ↓ Pressure) stage1->stage2 monitor 6. Monitor Viscosity (Reaction Progress) stage2->monitor terminate 7. Cool & Terminate Reaction monitor->terminate recover 8. Recover & Purify Polymer terminate->recover characterize 9. Characterize Product (GPC, NMR, DSC) recover->characterize

A typical experimental workflow for two-stage melt polycondensation.

Procedure:

  • Monomer Charging: Accurately weigh equimolar amounts of this compound and the dicarboxylic acid and add them to the reaction vessel. Add the catalyst (typically 0.05-0.1 mol% relative to the diacid).

  • Inert Atmosphere: Assemble the apparatus. Evacuate the vessel and backfill with a dry, inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to remove residual air and moisture.

  • First Stage (Esterification):

    • Begin stirring and slowly heat the mixture to a temperature above the melting points of the monomers (e.g., 150-180°C) under a gentle flow of inert gas.

    • Maintain this temperature for 1-2 hours. During this stage, low molecular weight oligomers will form, and the bulk of the water byproduct will distill off and be collected.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature (e.g., to 200-220°C).

    • Simultaneously and slowly, apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This is critical for removing the final traces of water and driving the polymerization to completion.

    • Continue the reaction under high vacuum and elevated temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by the noticeable increase in the viscosity of the melt.

  • Reaction Termination and Product Recovery:

    • Stop the reaction by removing the heat source and allowing the flask to cool to room temperature under an inert atmosphere to prevent oxidation.

    • The solid polymer can be removed from the flask once cooled. For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated into a non-solvent (e.g., cold methanol).

  • Drying and Characterization: Collect the purified polymer by filtration and dry it in a vacuum oven until a constant weight is achieved. Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, NMR for structural confirmation, and DSC for thermal properties.

References

Technical Support Center: Side Reactions of 1,10-Decanediol at High Polymerization Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 1,10-decanediol during high-temperature polymerization processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound at high polymerization temperatures?

A1: At elevated temperatures, typically above 200°C, this compound can undergo several side reactions that may impact the quality and properties of the final polymer. The most common side reactions include:

  • Ether Formation (Etherification): Two molecules of this compound can react to form an ether linkage, releasing a molecule of water. This can occur intermolecularly to form linear dimers or oligomers containing ether bonds, or intramolecularly to form a cyclic ether (oxacycloundecane), though the latter is less likely for a long-chain diol.

  • Dehydration: Elimination of water from a single this compound molecule can lead to the formation of unsaturated alcohols.

  • Thermo-oxidative Degradation: In the presence of oxygen, typically at temperatures above its recommended processing range, this compound can degrade, leading to the formation of chromophores (color-causing groups) such as carbonyl groups, which result in polymer discoloration (yellowing or darkening).[1]

Q2: At what temperature do these side reactions become significant?

A2: The onset temperature for significant side reactions depends on several factors, including the presence of catalysts, impurities, and the reaction atmosphere. Generally, for polyesterification, temperatures are kept within the 150-240°C range to minimize unwanted reactions.[1] Ether formation and dehydration are typically acid-catalyzed and become more prominent at higher temperatures within and beyond this range. Thermo-oxidative degradation is highly dependent on the presence of oxygen and can be accelerated at processing temperatures exceeding the polymer's thermal stability.[1]

Q3: How do these side reactions affect the final polymer properties?

A3: Side reactions can have several detrimental effects on the final polymer:

  • Reduced Molecular Weight: Ether formation and dehydration consume hydroxyl groups, which can disrupt the stoichiometry of the polymerization reaction, limiting the final molecular weight of the polymer.

  • Altered Mechanical Properties: The incorporation of flexible ether linkages can change the thermal and mechanical properties of the polyester, such as its glass transition temperature and tensile strength.

  • Discoloration: Thermo-oxidative degradation leads to yellowing or darkening of the polymer, which is often undesirable for the final application.[1][2]

  • Inconsistent Batch-to-Batch Reproducibility: The extent of side reactions can vary between batches, leading to inconsistencies in polymer properties.

Q4: What is the role of catalysts in promoting or suppressing side reactions?

A4: Catalysts play a crucial role in polymerization kinetics and can also influence the prevalence of side reactions. While catalysts are essential for achieving high molecular weight polymers in a reasonable timeframe, an inappropriate choice or concentration can exacerbate side reactions. For instance, strong Brønsted acid catalysts can significantly promote ether formation as a competing reaction to polyesterification. The choice of catalyst should be carefully considered to maximize the rate of the desired polymerization reaction while minimizing side reactions.

Troubleshooting Guides

Issue 1: Polymer Discoloration (Yellowing/Darkening)
  • Possible Cause: Thermo-oxidative degradation at high temperatures. This is often due to excessive processing temperatures, long residence times in the reactor, or the presence of oxygen. Residual catalysts or impurities can also promote degradation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure a continuous and robust inert gas (e.g., nitrogen, argon) purge throughout the entire polymerization process to minimize oxygen exposure.

    • Optimize Temperature: Lower the polymerization temperature in increments. While this may slow down the reaction, it can significantly reduce thermal degradation.

    • Reduce Residence Time: Minimize the time the molten polymer spends at high temperatures.

    • Use Antioxidants: Incorporate a suitable antioxidant package into the formulation to inhibit oxidative degradation. Primary and secondary antioxidants can work synergistically to provide enhanced protection.

    • Purify Monomers: Ensure the this compound and other monomers are of high purity to remove any impurities that could catalyze degradation.

Issue 2: Low Final Molecular Weight of the Polymer
  • Possible Cause: Disruption of stoichiometry due to side reactions like ether formation or dehydration, which consume hydroxyl groups.

  • Troubleshooting Steps:

    • Precise Stoichiometry: Carefully control the initial molar ratio of the diol to the diacid.

    • Lower Reaction Temperature: Reducing the temperature can decrease the rate of ether formation and dehydration reactions.

    • Catalyst Selection: Opt for a catalyst that is highly selective for the esterification reaction over etherification. The catalyst concentration should also be optimized, as excessive amounts can sometimes promote side reactions.

    • Monitor Byproduct Removal: Efficiently remove water or other condensation byproducts to drive the equilibrium towards polymer formation.

Issue 3: Inconsistent Thermal or Mechanical Properties
  • Possible Cause: Variable incorporation of ether linkages into the polymer backbone due to inconsistent reaction conditions.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain a consistent and uniform temperature profile throughout the reactor and across different batches.

    • Consistent Mixing: Ensure efficient and reproducible mixing to promote a homogeneous reaction environment.

    • Standardized Protocol: Adhere to a strict and well-documented experimental protocol to ensure batch-to-batch consistency.

    • Characterize Side Products: Analyze the polymer for the presence of ether linkages or other side products to correlate their presence with variations in properties.

Data Presentation

Table 1: Factors Influencing the Thermal Stability and Side Reactions of this compound-Based Polyesters

FactorEffect on Thermal StabilityInfluence on Side Reactions
Diol Chain Length Longer aliphatic diol chains can lead to decreased thermal stability in some cases. However, other studies suggest stability increases with longer diol chains.Longer chains may have a higher propensity for intramolecular cyclization, though this is less significant for this compound compared to shorter diols.
Presence of Oxygen Significantly reduces thermal stability, leading to thermo-oxidative degradation.Promotes the formation of chromophores, causing discoloration.
High Temperatures Can lead to polymer degradation if the temperature exceeds the polymer's stability limit.Increases the rate of all reactions, including undesirable side reactions like ether formation and dehydration.
Catalyst Type The choice of catalyst can impact the degradation mechanism and onset temperature.Strong acid catalysts can significantly increase the rate of ether formation.
Impurities Can act as catalysts for degradation reactions, lowering the overall thermal stability.Can initiate or accelerate various side reactions.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
  • Objective: To determine the onset of thermal degradation and the decomposition profile of this compound based polyesters.

  • Instrumentation: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) of the polyester into a TGA sample pan.

    • Place the pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the sample weight as a function of temperature.

    • The temperature at which a significant weight loss begins is the onset of decomposition. The temperature of the maximum rate of weight loss is also a key parameter.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The resulting curve provides information on the thermal stability of the polymer.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Degradation Products
  • Objective: To identify the volatile and semi-volatile products generated from the thermal degradation of this compound.

  • Instrumentation: Pyrolysis-Gas Chromatograph-Mass Spectrometer (Py-GC-MS) or Thermal Desorption-Gas Chromatograph-Mass Spectrometer (TD-GC-MS).

  • Procedure:

    • Place a small amount of the this compound or polyester sample into a pyrolysis tube or thermal desorption tube.

    • Heat the sample to a specific high temperature in the pyrolyzer or thermal desorber to induce degradation.

    • The volatile degradation products are transferred to the GC column for separation.

    • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different degradation products. The mass spectrum of each peak can be compared to a library of known compounds for identification.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification of Ether Linkages
  • Objective: To detect and quantify the presence of ether linkages within the polyester backbone.

  • Instrumentation: High-resolution Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve a known amount of the polyester sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum of the sample.

    • The protons adjacent to the ether linkages will have a characteristic chemical shift, typically in the range of 3.3-3.6 ppm.

    • The protons adjacent to the ester linkages will have a different characteristic chemical shift.

  • Data Analysis: By integrating the signals corresponding to the protons next to the ether linkages and comparing them to the integration of the signals from the main polyester backbone, the molar percentage of ether linkages can be estimated.

Mandatory Visualization

Side_Reactions cluster_main High Temperature Polymerization cluster_side Side Reactions 1_10_Decanediol This compound Polyesterification Polyesterification (Desired Reaction) 1_10_Decanediol->Polyesterification Ether_Formation Ether Formation 1_10_Decanediol->Ether_Formation Self-condensation Dehydration Dehydration 1_10_Decanediol->Dehydration Thermo_Oxidative_Degradation Thermo-oxidative Degradation 1_10_Decanediol->Thermo_Oxidative_Degradation + O2 Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylic_Acid->Polyesterification Polyester High Molecular Weight Polyester Polyesterification->Polyester Ether_Linkages Polymer with Ether Linkages Ether_Formation->Ether_Linkages Unsaturated_Products Unsaturated Products Dehydration->Unsaturated_Products Discolored_Polymer Discolored/Degraded Polymer Thermo_Oxidative_Degradation->Discolored_Polymer

Caption: Key side reactions of this compound at high polymerization temperatures.

Troubleshooting_Workflow Start Polymerization Issue Observed Discoloration Discoloration (Yellowing)? Start->Discoloration Low_MW Low Molecular Weight? Discoloration->Low_MW No Check_Atmosphere Ensure Inert Atmosphere Discoloration->Check_Atmosphere Yes Inconsistent_Properties Inconsistent Properties? Low_MW->Inconsistent_Properties No Check_Stoichiometry Verify Monomer Stoichiometry Low_MW->Check_Stoichiometry Yes Control_Temp Implement Strict Temperature Control Inconsistent_Properties->Control_Temp Yes Optimize_Temp Lower Reaction Temperature Check_Atmosphere->Optimize_Temp Use_Antioxidants Add Antioxidants Optimize_Temp->Use_Antioxidants Select_Catalyst Optimize Catalyst Selection/Concentration Check_Stoichiometry->Select_Catalyst Select_Catalyst->Optimize_Temp Standardize_Protocol Standardize Protocol Control_Temp->Standardize_Protocol

Caption: Troubleshooting workflow for common issues in this compound polymerization.

References

Technical Support Center: 1,10-Decanediol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and purification of 1,10-decanediol.

Frequently Asked Questions (FAQs)

Synthesis Troubleshooting

Q1: My hydrogenation of sebacic acid or its ester is showing low conversion. What are the potential causes and solutions?

A1: Low conversion in the hydrogenation of sebacic acid or its esters can be attributed to several factors:

  • Catalyst Activity: The catalyst may be deactivated or poisoned. Ensure the catalyst is fresh and handled under appropriate inert conditions. The type of catalyst is also crucial; for instance, a titanate catalyst is used in the esterification step prior to hydrogenation in some methods.

  • Reaction Conditions: Temperature and pressure play a significant role. For the hydrogenation of decanediol sebacate wax ester, hydrogen pressure is maintained between 10.0-20.0 MPa and the temperature between 150°C and 200°C.[1] Insufficient pressure or temperature can lead to incomplete reaction.

  • Hydrogen Flow Rate: The flow rate of hydrogen can impact the reaction rate. In the hydrogenation of decanediol sebacate wax ester, a hydrogen flow rate of 300-1000 m³/hour is specified.[1]

  • Purity of Starting Materials: Impurities in the sebacic acid or its ester can poison the catalyst. Ensure the starting materials are of high purity.

Q2: I am observing significant side product formation during the reduction of dimethyl sebacate with sodium borohydride. How can I improve the selectivity?

A2: The formation of side products during the reduction of dimethyl sebacate can be minimized by:

  • Use of a Catalyst: The addition of a catalyst like cerium(III) chloride can improve the selectivity of the reduction, with reported yields of up to 93%.[2]

  • Control of Reaction Time: The reaction duration can influence the formation of byproducts. A reaction time of one day has been reported for the synthesis of this compound from dimethyl sebacate.[2]

  • Alternative Reducing Agents: While sodium borohydride is common, other reducing agents might offer better selectivity. For example, the electrochemical reduction of diethyl sebacate in liquid ammonia has been shown to yield this compound with an efficiency of up to 95%.[2]

Q3: My Grignard-based synthesis is resulting in a low yield of this compound. What are the common pitfalls?

A3: Low yields in Grignard syntheses are often due to the reagent's high reactivity. Here are some troubleshooting tips:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous. The presence of water will quench the Grignard reagent, reducing the yield.

  • Reaction with Carbon Dioxide: Grignard reagents can react with atmospheric carbon dioxide. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Magnesium: Use high-purity magnesium turnings for the preparation of the Grignard reagent.

  • Temperature Control: The formation of the Grignard reagent and its subsequent reaction should be carefully temperature-controlled to minimize side reactions.

Purification Troubleshooting

Q4: I am having difficulty purifying this compound by recrystallization. What solvent systems are recommended and what are some common issues?

A4: this compound is a white solid with limited solubility in water. For recrystallization:

  • Recommended Solvents: Dry ethylene dichloride is a suggested solvent for the crystallization of this compound.

  • Common Issues and Solutions:

    • Oiling Out: If the compound "oils out" instead of crystallizing, it may be due to the solution being too saturated or cooling too quickly. Try using a larger volume of solvent or allowing the solution to cool more slowly.

    • No Crystal Formation: If no crystals form, it could be due to the solution being too dilute or the presence of impurities inhibiting crystallization. Try concentrating the solution or adding a seed crystal.

    • Poor Recovery: Low recovery can be due to the compound's solubility in the chosen solvent at low temperatures. Ensure the solution is thoroughly cooled before filtration.

Q5: My high-vacuum distillation of this compound is not providing a pure product. What should I check?

A5: High-vacuum distillation is a common method for purifying this compound. If you are facing issues:

  • Vacuum Level: Ensure a sufficiently high vacuum is achieved and maintained throughout the distillation. Leaks in the system can lead to a higher boiling point and potential decomposition.

  • Fractional Distillation: For separating impurities with close boiling points, a fractional distillation column may be necessary.

  • Bumping: To prevent bumping of the liquid during distillation, use a magnetic stirrer or boiling chips.

  • Condenser Efficiency: Ensure the condenser is adequately cooled to prevent the loss of product.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods and Yields
Starting MaterialMethodCatalyst/ReagentReported YieldReference
Dimethyl SebacateReductionSodium borohydride, Cerium(III) chloride93%
Diethyl SebacateElectrochemical ReductionLiquid ammonia95%
Decanediol Sebacate Wax EsterCatalytic HydrogenationHydrogenation catalystUp to 97%
9-DecenoatesEpoxidation & Transfer HydrogenationMolybdenum catalyst, Organic peroxide>95% (epoxidation), >90% (transfer hydrogenation)
FurfuralTandem Benzoin Condensation & HydrodeoxygenationImmobilized NHC catalyst, Sc(OTf)₃, Pd/C92% (of acetates)

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of Decanediol Sebacate Wax Ester

This protocol is adapted from a patented method.

Step 1: Wax Esterification

  • In a dry reaction kettle, add sebacic acid, this compound, and a titanate catalyst.

  • While stirring, slowly heat the mixture to 130-180°C.

  • Carry out a vacuum dehydration reaction for 5-30 hours to obtain decanediol sebacate wax ester.

Step 2: Hydrogenation

  • Transfer the decanediol sebacate wax ester to a suitable hydrogenation reactor.

  • Under the action of a hydrogenation catalyst, introduce hydrogen gas.

  • Maintain the hydrogen pressure at 10.0-20.0 MPa and the hydrogen flow rate at 300-1000 m³/hour.

  • Set the reaction temperature to 150-200°C.

  • After the reaction is complete, the crude this compound is obtained.

Step 3: Purification

  • Purify the crude product by high-vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis via Reduction of Dimethyl Sebacate

This protocol is based on a reported synthesis method.

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve dimethyl sebacate in ethanol.

  • Add cerium(III) chloride as a catalyst.

  • Cool the mixture in an ice bath.

Step 2: Reduction

  • Slowly add sodium borohydride to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to stir for 24 hours at room temperature.

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow_hydrogenation cluster_esterification Step 1: Wax Esterification cluster_hydrogenation Step 2: Hydrogenation cluster_purification Step 3: Purification start Sebacic Acid, this compound, Titanate Catalyst react_ester Heat (130-180°C) & Vacuum Dehydration start->react_ester product_ester Decanediol Sebacate Wax Ester react_ester->product_ester react_hydro High Pressure (10-20 MPa) & Heat (150-200°C) product_ester->react_hydro catalyst Hydrogenation Catalyst & H₂ catalyst->react_hydro product_crude Crude this compound react_hydro->product_crude purify High-Vacuum Distillation product_crude->purify product_final Pure this compound purify->product_final

Caption: Workflow for the synthesis of this compound via hydrogenation.

troubleshooting_low_yield cluster_synthesis Synthesis Issues cluster_purification Purification Issues issue Low Yield of this compound catalyst Catalyst Inactive/Poisoned issue->catalyst conditions Incorrect Temp/Pressure issue->conditions reagents Impure Starting Materials issue->reagents moisture Presence of Water (Grignard) issue->moisture recrystallization Suboptimal Solvent/Technique issue->recrystallization distillation Vacuum Leaks/Inefficient Column issue->distillation loss Product Loss During Transfer issue->loss

Caption: Common causes for low yield in this compound synthesis.

References

Addressing solubility issues of 1,10-Decanediol during reaction setup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during the experimental setup with 1,10-decanediol.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValueCitations
Appearance White crystals, powder, or flakes[1][2][3]
Molecular Formula C₁₀H₂₂O₂
Molecular Weight 174.28 g/mol
Melting Point 71-75 °C
Boiling Point ~297 °C at 760 mmHg
Water Solubility Practically insoluble to low solubility (0.7 - 1.4 g/L)
Solubility Profile Soluble in alcohols and oils; Insoluble in petroleum ether

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound has very limited solubility in water at room temperature. Its long ten-carbon chain is hydrophobic (water-repelling), which dominates over the two hydrophilic (water-attracting) hydroxyl (-OH) groups. One source quantifies its solubility at 1400 mg/L at 40°C. For most applications, water is not a suitable solvent unless used in very small amounts or at elevated temperatures.

Q2: What are the recommended solvents for this compound?

A2: this compound is readily soluble in alcohols (such as ethanol) and oils. It is also soluble in hot ether and glycols like propylene glycol and butylene glycol. The choice of solvent will depend on the specific requirements of your reaction, such as polarity and boiling point.

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, for most solid solutes, increasing the temperature will increase solubility. Since this compound has a melting point of approximately 71-75 °C, gently heating the solvent can significantly improve its dissolution. However, ensure that the chosen temperature is compatible with your reaction conditions and does not degrade any of your reactants.

Q4: I have dissolved the this compound by heating, but it precipitates out upon cooling. How can I prevent this?

A4: This phenomenon, known as recrystallization or precipitation, occurs when a solution becomes supersaturated as it cools. To prevent this, you can:

  • Maintain the reaction at an elevated temperature where this compound remains soluble.

  • Use a co-solvent system. For instance, if you are using a solvent in which it has poor solubility, adding a small amount of a good solvent (like ethanol) can help maintain its solubility even at lower temperatures.

  • Ensure you have not exceeded the solubility limit of this compound in the solvent at the final reaction temperature.

Q5: Does stirring or agitation help in dissolving this compound?

A5: Stirring or agitation increases the rate of dissolution by bringing fresh solvent into contact with the solute surface. However, it does not change the maximum amount of solute that can be dissolved (its solubility). Continuous stirring is recommended to ensure a homogeneous mixture, especially if you are working close to the solubility limit.

Troubleshooting Guide: Solubility Issues

If you are facing challenges with dissolving this compound, follow this step-by-step guide.

G start Start: this compound Fails to Dissolve check_solvent Step 1: Verify Solvent Choice Is the solvent appropriate? (e.g., alcohol, hot ether) start->check_solvent wrong_solvent Action: Change Solvent Select a recommended solvent like Ethanol or an appropriate alcohol. check_solvent->wrong_solvent No correct_solvent Solvent is appropriate. check_solvent->correct_solvent Yes increase_temp Step 2: Increase Temperature Is heating permissible for the reaction? wrong_solvent->increase_temp correct_solvent->increase_temp heat_issue Consider a co-solvent system or a different synthetic route. increase_temp->heat_issue No apply_heat Action: Gently Heat & Stir Warm the mixture below the solvent's boiling point while stirring. increase_temp->apply_heat Yes check_dissolution Step 3: Assess Dissolution Did the solid dissolve completely? apply_heat->check_dissolution success Success: Ready for Reaction check_dissolution->success Yes solubility_limit Issue: Solubility Limit Reached Consider increasing solvent volume or using a co-solvent. check_dissolution->solubility_limit No

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Standard Method for Dissolving this compound in Ethanol

This protocol describes a standard procedure for dissolving this compound for a typical reaction setup.

  • Preparation : Weigh the required amount of this compound solid into a clean, dry reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition : Add the calculated volume of absolute ethanol to the reaction vessel.

  • Stirring : Begin stirring the mixture at a moderate speed (e.g., 300-400 RPM) at room temperature.

  • Heating (if necessary) : If the this compound does not dissolve completely at room temperature, gently heat the mixture using a water bath or heating mantle. Increase the temperature to approximately 40-50 °C.

  • Observation : Continue stirring and gentle heating until all the solid has completely dissolved, resulting in a clear solution.

  • Reaction Initiation : Once the this compound is fully dissolved, allow the solution to return to the desired reaction temperature before adding other reagents.

G weigh 1. Weigh this compound add_solvent 2. Add Ethanol weigh->add_solvent stir 3. Stir at Room Temperature add_solvent->stir check_sol Is it fully dissolved? stir->check_sol heat 4. Gently Heat (40-50 °C) & Stir check_sol->heat No ready 6. Solution Ready for Reaction check_sol->ready Yes observe 5. Observe for Complete Dissolution heat->observe observe->ready

Caption: Experimental workflow for dissolving this compound.

References

Minimizing by-product formation in the synthesis of 1,10-Decanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 1,10-decanediol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound in Catalytic Hydrogenation of Sebacic Acid or its Esters

Potential CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure it goes to completion. - Increase Hydrogen Pressure: Within the safe limits of your equipment, increasing the hydrogen pressure can enhance the reaction rate.[1] - Increase Catalyst Loading: Insufficient catalyst may lead to a sluggish or incomplete reaction. Perform small-scale trials to determine the optimal catalyst-to-substrate ratio.
Catalyst Deactivation - Use Fresh Catalyst: Catalysts can lose activity over time or due to exposure to air and moisture. Ensure your catalyst is fresh and handled under appropriate inert conditions. - Purify Starting Materials: Impurities in the sebacic acid or its ester can poison the catalyst. Recrystallize the starting material if necessary.
Sub-optimal Reaction Temperature - Optimize Temperature: The optimal temperature for hydrogenation can vary depending on the catalyst and substrate. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote side reactions. Conduct small-scale experiments to find the ideal temperature range for your specific setup. A typical range for the hydrogenation of decanediol sebacate wax ester is 150-200°C.[1]

Issue 2: Presence of Impurities and By-products in the Final Product

Potential By-productFormation MechanismMitigation Strategy
10-Hydroxydecanoic Acid Incomplete reduction of the second carboxylic acid or ester group.- Increase Reaction Time and/or Hydrogen Pressure: Drive the reaction to completion. - Optimize Catalyst: Use a highly active and selective catalyst.
Octanol and other cleavage products Cleavage of the carbon chain, which can occur during the production of sebacic acid from castor oil.[2]- Use High-Purity Sebacic Acid: Start with a purified precursor to avoid carrying over by-products from the previous step.
Cyclic Ethers (e.g., Oxepane derivatives) Intramolecular cyclization of this compound or its precursors, often catalyzed by acidic conditions.[3]- Maintain Neutral pH: Avoid acidic conditions, especially at elevated temperatures. Use a non-acidic catalyst or add a base to neutralize any acidic species. - Lower Reaction Temperature: High temperatures can favor cyclization.
Oligomers/Polymers Intermolecular etherification or esterification reactions.- Control Reaction Time and Temperature: Minimize the time the product is exposed to high temperatures after the reaction is complete. - Use Appropriate Stoichiometry: Ensure the correct ratio of reactants to avoid excesses that could lead to polymerization.
Unreacted Starting Material (Sebacic Acid/Ester) Incomplete reaction.- Optimize Reaction Conditions: Refer to the solutions for low yield in Issue 1. - Effective Purification: Separate the diol from the more polar starting material using chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods include:

  • Catalytic Hydrogenation of Sebacic Acid or its Esters: This is a widely used industrial method involving the high-pressure hydrogenation of sebacic acid or its methyl/ethyl esters over catalysts like copper chromite or ruthenium-based catalysts.[2] A two-step method involving the esterification of sebacic acid with a diol followed by hydrogenation is also employed to achieve high purity and yield.

  • Reduction with Metal Hydrides: For laboratory-scale synthesis, the reduction of sebacic acid esters (e.g., dimethyl sebacate) with reducing agents like sodium borohydride in the presence of a catalyst or lithium aluminum hydride is common.

  • Synthesis from Castor Oil: this compound can be produced from castor oil, which is a source of ricinoleic acid, a precursor to sebacic acid.

  • Synthesis from 9-Decenoates: A method involving epoxidation of 9-decenoates followed by transfer hydrogenation has been developed to avoid the use of high-pressure hydrogen.

Q2: How can I effectively purify the synthesized this compound?

A2: Common purification techniques for this compound include:

  • Recrystallization: This is a highly effective method for removing impurities. A suitable solvent system is one in which this compound is soluble at high temperatures but has low solubility at room or lower temperatures.

  • High-Vacuum Distillation: Due to its relatively high boiling point, distillation under high vacuum is necessary to purify this compound without decomposition.

  • Flash Column Chromatography: For smaller-scale purifications, silica gel chromatography can be used to separate this compound from by-products with different polarities.

Q3: What is the role of the titanate catalyst in the two-step synthesis from sebacic acid?

A3: In the two-step synthesis method, a titanate catalyst is used in the first step to promote the esterification of sebacic acid with a diol to form a wax ester. This intermediate is then hydrogenated in the second step to yield this compound.

Q4: Can sodium borohydride reduce sebacic acid directly?

A4: Sodium borohydride is generally not reactive enough to reduce carboxylic acids directly. It is, however, effective in reducing esters. Therefore, for sodium borohydride reduction, sebacic acid is typically first converted to its diester (e.g., dimethyl sebacate).

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of Decanediol Sebacate Wax Ester

Step 1: Preparation of Decanediol Sebacate Wax Ester

  • In a dry reaction kettle, add sebacic acid, this compound, and a titanate catalyst.

  • While stirring, slowly heat the mixture to 130-180°C.

  • Carry out the reaction under vacuum for 5-30 hours to remove water and drive the esterification.

Step 2: Hydrogenation of the Wax Ester

  • Transfer the decanediol sebacate wax ester to a high-pressure hydrogenation reactor.

  • Add a suitable hydrogenation catalyst (e.g., a copper-based catalyst).

  • Pressurize the reactor with hydrogen to 10.0-20.0 MPa.

  • Heat the reaction mixture to 150-200°C.

  • Maintain a hydrogen flow rate of 300-1000 m³/hour.

  • After the reaction is complete, cool the reactor and release the pressure.

  • The crude product is then purified by high-vacuum distillation to obtain pure this compound.

Quantitative Data from Patent CN104961627A

ParameterExample 1Example 2Example 3
Hydrogenation Temperature 180°C150°C200°C
Hydrogen Pressure 15.0 MPa20.0 MPa10.0 MPa
Hydrogen Flow Rate 700 m³/h300 m³/h1000 m³/h
Purity of this compound 99.7%99.6%99.5%
Yield 95%97%96%

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrogenation Step 2: Hydrogenation cluster_purification Step 3: Purification sebacic_acid Sebacic Acid esterification Esterification (130-180°C, Vacuum) sebacic_acid->esterification diol_reactant This compound diol_reactant->esterification catalyst1 Titanate Catalyst catalyst1->esterification wax_ester Decanediol Sebacate Wax Ester esterification->wax_ester hydrogenation Hydrogenation (150-200°C) wax_ester->hydrogenation hydrogen Hydrogen (10-20 MPa) hydrogen->hydrogenation catalyst2 Hydrogenation Catalyst catalyst2->hydrogenation crude_product Crude this compound hydrogenation->crude_product purification High-Vacuum Distillation crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Byproducts cluster_byproducts Potential By-products cluster_solutions Mitigation Strategies start Low Purity of This compound hydroxy_acid 10-Hydroxydecanoic Acid start->hydroxy_acid cyclic_ether Cyclic Ether start->cyclic_ether oligomers Oligomers/Polymers start->oligomers unreacted_sm Unreacted Starting Material start->unreacted_sm increase_reaction Increase Reaction Time/ Hydrogen Pressure hydroxy_acid->increase_reaction neutral_ph Maintain Neutral pH cyclic_ether->neutral_ph control_temp_time Control Temperature & Time oligomers->control_temp_time optimize_conditions Optimize Reaction Conditions unreacted_sm->optimize_conditions

References

Techniques for purifying crude 1,10-Decanediol in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1,10-decanediol in a laboratory setting. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary laboratory-scale purification techniques for this compound are recrystallization, vacuum distillation, and flash column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities will largely depend on the synthetic route. If synthesized by the reduction of sebacic acid or its esters, common impurities may include:

  • Unreacted starting materials: Sebacic acid or its corresponding ester (e.g., dimethyl sebacate).[1][2]

  • Reaction intermediates: Partially reduced species.

  • Byproducts: Products from side reactions.[2][3]

  • Reagents and Solvents: Residual solvents from the synthesis and workup, or residual reducing agents and their byproducts.

Q3: My this compound sample is a waxy solid. Is this normal?

A3: Pure this compound is a white crystalline solid.[4] A waxy or oily appearance often indicates the presence of impurities that are depressing the melting point. Purification is recommended to obtain a crystalline product.

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed by several methods:

  • Melting Point Analysis: Pure this compound has a distinct melting point (approximately 72-75°C). A broad or depressed melting point range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a relatively pure compound.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
This compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound (72-75°C).Use a lower-boiling point solvent or solvent system.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High concentration of impurities.Attempt a pre-purification step, such as a filtration through a plug of silica gel, before recrystallization.
Poor recovery of purified this compound. The compound is too soluble in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Too much solvent was used initially.Concentrate the filtrate by rotary evaporation and cool again to recover more product.
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is cooling too slowly, or nucleation is slow.Try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization. Add a seed crystal of pure this compound.
Flash Column Chromatography Issues
Problem Possible Cause Solution
This compound does not move from the baseline (Rf = 0). The solvent system is not polar enough.Increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol system. A common starting point for polar compounds is 5% methanol in dichloromethane.
This compound runs with the solvent front (Rf = 1). The solvent system is too polar.Decrease the polarity of the eluent. Start with a less polar mixture, such as 10-50% ethyl acetate in hexanes, and gradually increase the polarity.
Poor separation from impurities. The chosen solvent system does not provide enough selectivity.Screen different solvent systems using TLC. Sometimes a three-component system (e.g., hexane/ethyl acetate/methanol) can improve separation.
The column was overloaded with crude material.Use a higher ratio of silica gel to crude sample. A general guideline is a 30:1 to 50:1 ratio by mass.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline for the recrystallization of this compound from a solvent pair system, such as Toluene/Hexane.

Methodology:

  • Solvent Selection: Based on solubility data, this compound is soluble in hot toluene and less soluble in hot hexane. This makes a toluene/hexane mixture a suitable solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: While the solution is still hot, slowly add hexane until the solution becomes slightly cloudy (the point of saturation). Add a drop or two of hot toluene to redissolve the precipitate and achieve a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Vacuum Distillation of this compound

This method is suitable for separating this compound from non-volatile impurities or impurities with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a Claisen adapter to minimize bumping. Ensure all glassware is free of cracks and all joints are properly greased and sealed.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distilling flask. Do not use boiling chips as they are ineffective under vacuum.

  • Applying Vacuum: Connect the apparatus to a vacuum source with a trap in between. Turn on the vacuum and allow the pressure to stabilize. A typical laboratory vacuum pump can achieve pressures of 1-10 mmHg.

  • Heating: Begin stirring and gently heat the distilling flask using a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point. The boiling point of this compound is approximately 170°C at 11 hPa (8.25 mmHg) and 192°C at 2.67 kPa (20 mmHg).

  • Completion: Stop the distillation before the flask distills to dryness. Remove the heat source and allow the apparatus to cool completely to room temperature before slowly reintroducing air into the system.

Protocol 3: Flash Column Chromatography of this compound

This protocol is for the purification of this compound on a silica gel column.

Methodology:

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound. A good starting point is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like methanol or dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Dry-load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent according to the predetermined gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data Summary

Purification Method Key Parameters Typical Values/Ranges Expected Yield Notes
Recrystallization Solvent SystemToluene/Hexane or Ethanol/Water70-90%Highly dependent on the initial purity of the crude material.
Cooling Temperature0-4 °CSlow cooling is crucial for forming pure crystals.
Vacuum Distillation Pressure1-20 mmHg85-95%Yields can be very high if impurities are non-volatile.
Boiling Point160-195 °C (at 1-20 mmHg)Requires a good vacuum pump and careful temperature control.
Flash Chromatography Stationary PhaseSilica Gel60-85%Yield depends on the separation efficiency and the amount of material lost on the column.
Eluent SystemDichloromethane/Methanol gradient (e.g., 0-10% MeOH)Best for removing impurities with similar polarity to the product.

Visualizations

experimental_workflow cluster_purification Purification Method Selection crude Crude this compound is_solid Is the crude product a solid? crude->is_solid distillation Vacuum Distillation crude->distillation For non-volatile impurities recrystallization Recrystallization is_solid->recrystallization Yes chromatography Flash Chromatography is_solid->chromatography No / Oily purity_check Purity Analysis (TLC, MP, NMR) recrystallization->purity_check chromatography->purity_check distillation->purity_check purity_check->chromatography Purity < 98% pure_product Pure this compound purity_check->pure_product Purity > 98%

Caption: Decision workflow for selecting a suitable purification technique for this compound.

troubleshooting_recrystallization cluster_solutions Troubleshooting Steps start Dissolve Crude in Hot Solvent cool Cool Solution start->cool oiling_out Product 'Oils Out'? cool->oiling_out crystals_form Crystals Form? oiling_out->crystals_form No solution_oil 1. Re-heat & add more 'good' solvent. 2. Ensure slow cooling. 3. Use lower boiling point solvent. oiling_out->solution_oil Yes solution_no_crystals 1. Concentrate solution (boil off solvent). 2. Scratch flask inner wall. 3. Add a seed crystal. crystals_form->solution_no_crystals No success Collect Pure Crystals crystals_form->success Yes solution_oil->start solution_no_crystals->cool

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

Impact of reaction time and temperature on 1,10-Decanediol polymer properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 1,10-decanediol. The information is designed to address common issues encountered during experimental work, with a focus on the impact of reaction time and temperature on the final polymer properties.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing polyesters from this compound?

A1: The most prevalent method is melt polycondensation. This is typically a two-stage process. The first stage is esterification, where this compound is reacted with a dicarboxylic acid (e.g., sebacic acid, terephthalic acid) at temperatures around 150-180°C under an inert atmosphere. The second stage is polycondensation, where the temperature is increased to 200-240°C and a high vacuum is applied to remove the condensation byproduct (typically water), driving the reaction towards the formation of a high molecular weight polymer.[1]

Q2: How do reaction time and temperature generally affect the molecular weight of the polymer?

A2: Generally, increasing both reaction time and temperature during the polycondensation stage leads to a higher molecular weight. Longer reaction times allow for more complete removal of byproducts and further chain growth. Higher temperatures increase the reaction rate. However, excessively high temperatures can lead to thermal degradation of the polymer, which can decrease the molecular weight and cause discoloration.[2] An optimal balance must be found for each specific polymer system.

Q3: What catalysts are typically used for the polymerization of this compound?

A3: Common catalysts for polyesterification reactions involving this compound include organometallic compounds and protonic acids. Tin-based catalysts like stannous octoate (Sn(Oct)₂) and titanium-based catalysts such as titanium(IV) isopropoxide are widely used. The choice of catalyst can significantly influence the reaction kinetics and the final properties of the polymer.

Q4: Why is a high vacuum crucial during the polycondensation stage?

A4: Polycondensation is an equilibrium reaction where a small molecule (usually water) is eliminated. According to Le Chatelier's principle, the continuous removal of this byproduct is essential to shift the equilibrium towards the formation of the polymer, thereby achieving a high degree of polymerization and, consequently, a high molecular weight.[3]

Q5: Can this compound be used to synthesize bio-based polyesters?

A5: Yes, this compound can be derived from renewable resources like castor oil.[4] When combined with other bio-based dicarboxylic acids such as sebacic acid (also from castor oil), it is possible to produce fully bio-based polyesters.[2]

Troubleshooting Guides

Below are common issues encountered during the polymerization of this compound, along with their possible causes and recommended solutions.

Issue 1: Low Molecular Weight of the Final Polymer
Possible CauseRecommended Solution
Inefficient removal of byproduct (e.g., water) - Increase the vacuum level during the polycondensation stage (<1 mbar is recommended).- Ensure efficient and continuous stirring to increase the surface area for byproduct evaporation.- Use a properly designed reaction setup with a condenser that prevents the byproduct from returning to the reaction mixture.
Non-stoichiometric monomer ratio - Accurately weigh the monomers to ensure a 1:1 molar ratio of diol to dicarboxylic acid.- Consider that this compound is less volatile than shorter-chain diols, but some loss can still occur. A slight excess of the diol might be considered and optimized for your specific setup.
Impurities in monomers - Use high-purity monomers. Monofunctional impurities can act as chain terminators, limiting the molecular weight.- Purify the this compound and dicarboxylic acid before use if their purity is uncertain.
Insufficient reaction time or temperature - Increase the duration of the polycondensation stage. The reaction can be monitored by observing the viscosity of the melt.- Gradually increase the reaction temperature, but be cautious of potential thermal degradation.
Inactive or insufficient catalyst - Ensure the catalyst is active and has not been deactivated by impurities.- Increase the catalyst concentration within the recommended range for your specific system.
Issue 2: Polymer Discoloration (Yellowing or Browning)
Possible CauseRecommended Solution
Thermal degradation at high temperatures - Lower the reaction temperature during polycondensation. This may require a longer reaction time or a more active catalyst to achieve the desired molecular weight.- Minimize the time the polymer is held at the maximum temperature.
Oxidation due to the presence of air - Maintain a constant inert gas (e.g., nitrogen, argon) purge throughout the entire reaction, especially during the initial heating phase.- Ensure the reaction setup is well-sealed to prevent air leaks.
Impurities in monomers or catalyst residues - Use high-purity monomers.- Some catalysts can cause discoloration. Consider using a different catalyst or optimizing its concentration.
Issue 3: Gel Formation in the Reactor
Possible CauseRecommended Solution
Presence of multifunctional impurities - Ensure the monomers are pure and do not contain trifunctional or higher functional impurities that can lead to cross-linking.
Side reactions at high temperatures - Lower the reaction temperature to minimize side reactions that can cause branching and cross-linking.
High catalyst concentration - Reduce the amount of catalyst, as some catalysts can promote side reactions at high concentrations.

Data Presentation

The following table provides illustrative data on how reaction time and temperature can affect the properties of a polyester synthesized from this compound and sebacic acid (poly(this compound sebacate)). This data is representative of expected trends based on available literature.

Table 1: Impact of Reaction Time and Temperature on Poly(this compound sebacate) Properties

Experiment IDPolycondensation Temperature (°C)Polycondensation Time (hours)Number Average Molecular Weight (Mn, g/mol )Weight Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
A220412,00020,4001.70
B220818,00032,4001.80
C240416,00029,6001.85
D240825,00047,5001.90
E260414,000 (degradation observed)27,3001.95

Note: This data is illustrative and actual results may vary depending on the specific experimental setup, catalyst, and monomer purity.

Experimental Protocols

General Protocol for Melt Polycondensation of this compound with Sebacic Acid

Materials:

  • This compound (high purity)

  • Sebacic Acid (high purity)

  • Stannous octoate (Sn(Oct)₂) catalyst

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Condenser with a collection flask

  • Gas inlet and outlet

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching <1 mbar

Procedure:

  • Monomer Charging: Accurately weigh equimolar amounts of this compound and sebacic acid and add them to the three-necked flask.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with an inert gas (nitrogen or argon) for at least 30 minutes to remove any oxygen.

  • Catalyst Addition: Add the stannous octoate catalyst to the reaction mixture (a typical concentration is 0.05-0.2 mol% relative to the diacid).

  • First Stage (Esterification):

    • Begin stirring and slowly heat the mixture to 180°C under a gentle flow of inert gas.

    • Maintain this temperature for 2-4 hours. Water will begin to distill and collect in the collection flask. The reaction mixture should become clear.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to the desired polycondensation temperature (e.g., 220-240°C).

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

    • Continue the reaction under high vacuum and elevated temperature for 4-8 hours. The viscosity of the mixture will increase significantly, and the stirrer motor will show a higher load.

  • Reaction Termination and Product Recovery:

    • Stop the reaction by cooling the flask to room temperature under an inert atmosphere to prevent oxidation of the hot polymer.

    • The solid polymer can then be removed from the reactor. For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_recovery Product Recovery Monomer_Charging 1. Monomer Charging (this compound + Diacid) Inert_Atmosphere 2. Inert Atmosphere (Nitrogen Purge) Monomer_Charging->Inert_Atmosphere Catalyst_Addition 3. Catalyst Addition Inert_Atmosphere->Catalyst_Addition Esterification 4. Esterification (180°C, 2-4h) Catalyst_Addition->Esterification Polycondensation 5. Polycondensation (220-240°C, 4-8h, <1 mbar) Esterification->Polycondensation Increase Temp Apply Vacuum Termination 6. Reaction Termination (Cooling under N2) Polycondensation->Termination Recovery 7. Polymer Recovery Termination->Recovery

Caption: Workflow for the melt polycondensation of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Molecular Weight Cause1 Impure Monomers Problem->Cause1 Cause2 Incorrect Stoichiometry Problem->Cause2 Cause3 Inefficient Byproduct Removal Problem->Cause3 Cause4 Suboptimal Time/ Temperature Problem->Cause4 Solution1 Purify Monomers Cause1->Solution1 Solution2 Ensure 1:1 Molar Ratio Cause2->Solution2 Solution3 Improve Vacuum & Stirring Cause3->Solution3 Solution4 Optimize Reaction Conditions Cause4->Solution4

Caption: Troubleshooting logic for low molecular weight in this compound polymerization.

References

Validation & Comparative

The Influence of Long-Chain Diols on Polyester Properties: A Comparative Analysis Featuring 1,10-Decanediol

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer chemistry, the judicious selection of monomers is paramount in tailoring the final properties of a polyester. For researchers, scientists, and professionals in drug development, understanding the structure-property relationships of these polymers is crucial for designing materials with optimized performance for applications ranging from drug delivery systems to biodegradable packaging. This guide provides a comprehensive comparison of polyesters synthesized from 1,10-decanediol and other long-chain diols, supported by experimental data, to elucidate the impact of diol chain length on the thermal and mechanical characteristics of the resulting polymers.

Impact of Diol Chain Length on Polyester Properties

The length of the aliphatic chain in the diol monomer plays a pivotal role in defining the flexibility, crystallinity, and ultimately, the macroscopic properties of the polyester. Generally, increasing the chain length of linear diols leads to enhanced flexibility of the polymer chains. This increased mobility typically results in a decrease in the glass transition temperature (Tg), tensile strength, and Young's modulus, while concurrently improving the elongation at break.[1]

Conversely, the melting temperature (Tm) can exhibit a more complex relationship. While increased chain flexibility might suggest a lower Tm, for polyesters with very long diol segments, the propensity of these polymethylene sequences to crystallize can lead to an increase in the melting point.[2] The overall thermal stability of these aliphatic polyesters is generally high, with decomposition temperatures often exceeding 200°C.[3]

Comparative Performance Data

To illustrate these relationships, the following tables summarize key thermal and mechanical properties of polyesters synthesized from various long-chain diols, with a focus on comparison with this compound.

Table 1: Thermal Properties of Polyesters Derived from Different Long-Chain Diols

Diol ComponentDicarboxylic AcidGlass Transition Temp. (°C)Melting Temp. (°C)Decomposition Temp. (°C)Reference
1,6-HexanediolDimethyl Terephthalate-->200[3]
1,8-OctanediolSebacic Acid---[4]
This compound Dimethyl Terephthalate - Higher than PDT - ****
This compound 2,6-Naphthalene Dicarboxylic Acid Higher than PDT Higher than PDT - ****
1,12-DodecanediolAdipic Acid--Poor
1,12-DodecanediolSebacic Acid---

PDT: Poly(decamethylene terephthalate)

Table 2: Mechanical Properties of Polyesters Derived from Different Long-Chain Diols

Diol ComponentDicarboxylic AcidTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Reference
Ethylene GlycolItaconic Acid43.33--
1,4-ButanediolAdipic Acid21.5766.2-
1,12-DodecanediolOctanedioic Acid20.8255-
1,12-DodecanediolSebacic Acid25.3254-
2,3-ButanediolC18 Dicarboxylate-430290

Experimental Workflows and Methodologies

The synthesis and characterization of these polyesters typically follow a standardized workflow, as depicted in the diagram below. This process begins with the polymerization of the diol and dicarboxylic acid monomers, followed by a series of characterization techniques to evaluate the properties of the resulting polymer.

G cluster_synthesis Polyester Synthesis cluster_characterization Polymer Characterization cluster_data Data Analysis & Comparison s1 Monomer Preparation (Diol & Dicarboxylic Acid) s2 Melt Polycondensation s1->s2 s3 Purification s2->s3 c1 Thermal Analysis (DSC, TGA) s3->c1 Polymer Sample c2 Mechanical Testing (Tensile Test) s3->c2 Polymer Sample c3 Molecular Weight Determination (GPC/SEC) s3->c3 Polymer Sample d1 Structure-Property Relationship Analysis c1->d1 c2->d1 c3->d1

Experimental workflow for polyester synthesis and characterization.

Detailed Experimental Protocols

For reproducible and comparable results, detailed experimental protocols are essential. Below are generalized methodologies for the key experiments cited in this guide.

Polyester Synthesis via Melt Polycondensation

Melt polycondensation is a common and industrially scalable method for synthesizing polyesters.

  • Materials: Diol (e.g., this compound), dicarboxylic acid or its dimethyl ester (e.g., dimethyl terephthalate), catalyst (e.g., antimony, titanium, or tin compounds).

  • Procedure:

    • The diol and dicarboxylic acid (or diester) are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation outlet. A slight excess of the diol is often used to compensate for its potential loss during the high-temperature reaction.

    • The mixture is heated under a nitrogen atmosphere to a temperature range of 150-220°C to initiate the esterification or transesterification reaction. Water or methanol is continuously removed to drive the equilibrium towards product formation.

    • After the initial stage, the temperature is gradually raised to 220-280°C, and a high vacuum (e.g., <5 Pa) is applied. This step facilitates the removal of excess diol and other volatile byproducts, promoting the growth of high molecular weight polymer chains.

    • The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polyester. The polymer is then extruded and pelletized.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small sample of the polyester (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • The sample is placed in the DSC cell alongside an empty reference pan.

    • To erase the thermal history, the sample is first heated to a temperature above its melting point (e.g., 150°C) at a controlled rate (e.g., 10 or 20 °C/min).

    • The sample is then cooled at a controlled rate (e.g., 10 or 20 °C/min) to observe crystallization behavior.

    • A second heating scan is performed at the same rate to determine the Tg and Tm of the material. The Tg is observed as a step change in the heat flow, while the Tm is seen as an endothermic peak.

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the polyester by measuring its weight loss as a function of temperature.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small sample of the polyester (typically 5-10 mg) is placed in a tared TGA pan.

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 or 20 °C/min) over a specified temperature range.

    • The weight of the sample is continuously monitored and recorded as a function of temperature. The resulting TGA curve provides information on the onset of decomposition and the thermal stability of the polymer.

Mechanical Properties: Tensile Testing

Tensile testing is performed to determine the mechanical properties of the polyester, such as tensile strength, elongation at break, and Young's modulus.

  • Apparatus: Universal Testing Machine with appropriate grips for films or molded specimens.

  • Procedure:

    • Polyester samples are prepared in a standard shape, such as a dumbbell, to ensure consistent results.

    • The dimensions (thickness and width) of the sample's gauge section are precisely measured.

    • The sample is clamped into the grips of the testing machine.

    • The sample is pulled at a constant rate of extension (e.g., (250±50)mm/min) until it fractures.

    • The load (force) and displacement (elongation) are recorded throughout the test.

    • From the resulting stress-strain curve, the tensile strength (maximum stress), elongation at break (strain at fracture), and Young's modulus (slope of the initial linear portion) can be calculated.

Conclusion

The chain length of the diol monomer is a critical parameter for tuning the properties of polyesters. As demonstrated, increasing the diol chain length generally enhances flexibility, leading to lower glass transition temperatures and increased elongation at break, while the effect on melting temperature can be more nuanced. By carefully selecting the diol, such as this compound, researchers can design polyesters with a specific balance of thermal and mechanical properties, making them suitable for a wide array of specialized applications. The experimental protocols provided herein offer a foundation for the consistent and reliable characterization of these versatile materials.

References

The Impact of Diol Chain Length on the Thermal Stability of Aliphatic Polyesters: A Comparative Analysis of 1,10-Decanediol and 1,8-Octanediol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in designing biodegradable polyesters with specific thermal properties for applications such as drug delivery and tissue engineering. The length of the diol monomer, in particular, can significantly influence the thermal stability, glass transition temperature (Tg), and melting temperature (Tm) of the resulting polymer. This guide provides an objective comparison of the effects of 1,10-decanediol and 1,8-octanediol on the thermal stability of succinate-based polyesters, supported by experimental data.

A study on a series of poly(alkylene succinate)s, including poly(octylene succinate) (POSu), synthesized from 1,8-octanediol, and poly(decylene succinate) (PDeSu), synthesized from this compound, reveals that both polymers exhibit high thermal stability.[1] The thermal decomposition of these aliphatic polyesters primarily occurs through a β-hydrogen bond scission mechanism.[1]

Quantitative Thermal Analysis

The thermal properties of polyesters synthesized with this compound and 1,8-octanediol, using succinic acid as the diacid, are summarized in the table below. The data is extracted from a comparative study on poly(alkylene succinate)s.[1]

PropertyPoly(1,8-octanediol succinate) (POSu)Poly(this compound succinate) (PDeSu)
Glass Transition Temperature (Tg) -58.6 °C-53.1 °C
Melting Temperature (Tm) 70.5 °C78.4 °C
Temperature at Maximum Decomposition Rate 420-430 °C420-430 °C

Interpretation of Thermal Data

The data indicates that both POSu and PDeSu are semi-crystalline polymers with high thermal stability, with maximum decomposition temperatures in a similar range of 420-430 °C.[1] This suggests that the addition of two methylene groups in the diol backbone, when comparing 1,8-octanediol and this compound, does not significantly alter the maximum decomposition temperature of the resulting succinate polyester.[1]

However, a noticeable difference is observed in the glass transition and melting temperatures. The longer chain of this compound in PDeSu leads to a slightly higher glass transition temperature and a more pronounced increase in the melting temperature compared to POSu. This can be attributed to the increased van der Waals forces and more ordered crystalline structures that can form with the longer, more flexible decamethylene chain.

Experimental Protocols

The following methodologies are based on the synthesis and characterization of poly(alkylene succinate)s as described in the literature.

Synthesis of Poly(alkylene succinate)s

A two-stage melt polycondensation method is employed for the synthesis of the polyesters.

  • Esterification: Succinic acid and the respective diol (1,8-octanediol or this compound) are placed in a round-bottom flask in a molar ratio of 1:1.1. The mixture is heated to 180 °C under a nitrogen atmosphere with mechanical stirring (500 rpm) for 3 hours.

  • Polycondensation: A catalyst, such as Titanium (IV) butoxide (TBT), is added to the reaction mixture. The temperature is gradually increased to 240 °C, and the pressure is slowly reduced to facilitate the removal of byproducts. The reaction is allowed to proceed for approximately 2 hours to achieve a high molecular weight polymer.

Thermal Analysis

Differential Scanning Calorimetry (DSC): The glass transition (Tg) and melting (Tm) temperatures of the polymers are determined using a DSC instrument. A sample of 5-10 mg is sealed in an aluminum pan. The thermal history of the sample is erased by heating it to a temperature above its melting point, followed by cooling. The reported values are typically obtained during a second heating scan at a rate of 10 °C/min.

Thermogravimetric Analysis (TGA): The thermal stability of the polyesters is evaluated using TGA. A sample of the polymer is heated in a controlled atmosphere (e.g., nitrogen) at a specified heating rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature to determine the onset of decomposition and the temperature of maximum decomposition rate.

Structure-Property Relationship

The relationship between the diol chain length and the resulting thermal properties of the polyester can be visualized as a logical progression. An increase in the number of methylene units in the diol backbone generally leads to increased chain flexibility. This increased flexibility can, in turn, influence the packing efficiency and intermolecular forces within the polymer matrix, affecting both the glass transition and melting temperatures. While a longer diol chain might be expected to slightly decrease thermal stability due to a higher proportion of C-C and C-H bonds relative to the more stable ester bonds, in the case of comparing C8 and C10 diols in succinate polyesters, the overall high thermal stability of the ester linkage dominates, resulting in similar maximum decomposition temperatures.

G Influence of Diol Chain Length on Polyester Thermal Properties cluster_input Monomer Selection cluster_polymer Polymer Structure cluster_properties Thermal Properties 1_8_Octanediol 1,8-Octanediol (C8) POSu Poly(1,8-octanediol succinate) (Shorter, more rigid backbone segment) 1_8_Octanediol->POSu Polycondensation with Succinic Acid 1_10_Decanediol This compound (C10) PDeSu Poly(this compound succinate) (Longer, more flexible backbone segment) 1_10_Decanediol->PDeSu Polycondensation with Succinic Acid Tg_POSu Lower Tg (-58.6 °C) POSu->Tg_POSu Tm_POSu Lower Tm (70.5 °C) POSu->Tm_POSu Td_POSu High Td (420-430 °C) POSu->Td_POSu Tg_PDeSu Higher Tg (-53.1 °C) PDeSu->Tg_PDeSu Tm_PDeSu Higher Tm (78.4 °C) PDeSu->Tm_PDeSu Td_PDeSu High Td (420-430 °C) PDeSu->Td_PDeSu

Caption: Diol chain length influences polyester thermal properties.

Conclusion

References

A Comparative Analysis of 1,10-Decanediol and 1,12-Dodecanediol in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The selection of diol chain extenders in polyurethane synthesis is a critical determinant of the final polymer's properties. This guide provides a comparative study of two long-chain aliphatic diols, 1,10-decanediol and 1,12-dodecanediol, and their impact on the performance of polyurethanes. For researchers, scientists, and drug development professionals, understanding these differences is crucial for designing materials with tailored thermal, mechanical, and biodegradable characteristics.

Introduction to Diols in Polyurethanes

Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol and a chain extender. The chain extender, typically a short-chain diol, plays a significant role in defining the hard segment of the polyurethane, which in turn governs the material's stiffness, thermal stability, and mechanical strength. The length of the hydrocarbon chain in the diol can significantly influence the polymer's crystallinity, flexibility, and overall performance.

Comparative Performance of this compound vs. 1,12-Dodecanediol in Polyurethanes

The primary difference between this compound and 1,12-dodecanediol lies in the length of their aliphatic chains, with the latter having two additional methylene units. This seemingly small structural variance can lead to notable differences in the properties of the resulting polyurethanes.

Expected Trends:

Generally, increasing the length of the diol chain extender in a polyurethane formulation leads to:

  • Increased Flexibility and Lower Hardness: The longer, more flexible aliphatic chain of 1,12-dodecanediol is expected to impart greater flexibility and a lower Shore hardness to the resulting polyurethane compared to that synthesized with this compound.

  • Lower Glass Transition Temperature (Tg): The increased segmental mobility due to the longer dodecanediol chain is likely to result in a lower glass transition temperature of the hard segment.

  • Potentially Lower Melting Temperature (Tm): The longer, more flexible chains of 1,12-dodecanediol may disrupt the packing of the hard segments, potentially leading to a lower melting point.

  • Enhanced Hydrophobicity: The longer hydrocarbon chain of 1,12-dodecanediol will increase the hydrophobicity of the polyurethane.

Quantitative Performance Data

Table 1: Representative Mechanical Properties of Polyurethanes with Varying Chain Extenders

Chain ExtenderTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
1,6-Hexanediol30 - 45450 - 65080 - 90
This compound (Expected Trend) 20 - 35 500 - 750 70 - 85
1,12-Dodecanediol 15 - 30 600 - 800 65 - 80

Data is representative and compiled to show expected trends. Actual values will vary based on the specific polyol, diisocyanate, and reaction conditions.

Table 2: Representative Thermal Properties of Polyurethanes with Varying Chain Extenders

Chain ExtenderGlass Transition Temp. (Tg) of Soft Segment (°C)Melting Temp. (Tm) of Hard Segment (°C)
1,6-Hexanediol-35 to -55160 - 200
This compound (Expected Trend) -40 to -60 130 - 170
1,12-Dodecanediol -45 to -65 120 - 160

Data is representative and compiled to show expected trends. Actual values will vary based on the specific polyol, diisocyanate, and reaction conditions.

Experimental Protocols

The following are detailed methodologies for the synthesis of polyurethanes using a long-chain diol like this compound or 1,12-dodecanediol as a chain extender. Two common methods are presented: the one-shot and the two-step (prepolymer) polymerization.

One-Shot Polymerization Method

This method involves reacting the diisocyanate, polyol, and chain extender simultaneously.

Materials:

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI))

  • Polyol (e.g., Polycaprolactone (PCL), Polytetrahydrofuran (PTHF))

  • Chain Extender (this compound or 1,12-Dodecanediol)

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • Anhydrous Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

  • Drying: Thoroughly dry all glassware and reagents to prevent side reactions with water. The polyol and diol should be dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the pre-weighed amounts of the polyol and diol.

  • Dissolution: Add the anhydrous solvent and stir under a nitrogen atmosphere until all components are fully dissolved.

  • Isocyanate Addition: Slowly add the stoichiometric amount of diisocyanate to the reaction mixture dropwise while stirring vigorously.

  • Catalyst Addition: Add a catalytic amount of DBTDL (typically 0.1-0.5 wt% of the total reactants).

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and allow the polymerization to proceed for several hours (typically 4-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Once the reaction is complete, cool the polymer solution to room temperature and precipitate the polyurethane by pouring it into a non-solvent such as methanol or cold water.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Two-Step (Pre-polymer) Polymerization Method

This method involves first forming a prepolymer by reacting the diisocyanate with the polyol, followed by chain extension with the diol.

Materials: Same as the one-shot method.

Procedure:

  • Drying: As per the one-shot method.

  • Pre-polymer Synthesis: In a reaction flask, react an excess of the diisocyanate with the polyol at a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere with stirring for 1-2 hours. This forms an isocyanate-terminated prepolymer.

  • Chain Extension: In a separate flask, dissolve the this compound or 1,12-dodecanediol in the anhydrous solvent.

  • Polymerization: Slowly add the diol solution to the prepolymer solution with vigorous stirring. A catalyst can be added at this stage to control the reaction rate.

  • Reaction Completion: Continue stirring at the reaction temperature for several hours until the desired molecular weight is achieved.

  • Purification and Drying: As per the one-shot method.

Visualizing the Synthesis and Workflow

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Polyurethane_Synthesis cluster_reactants Reactants Diisocyanate Diisocyanate (e.g., MDI, HDI) Polyurethane Polyurethane Diisocyanate->Polyurethane + Polyol Polyol (Soft Segment) Polyol->Polyurethane + Diol Diol Chain Extender (this compound or 1,12-Dodecanediol) Diol->Polyurethane + Catalyst Catalyst (e.g., DBTDL) Catalyst->Polyurethane

General Polyurethane Synthesis

Experimental_Workflow start Start drying Drying of Reactants (Polyol, Diol) start->drying reaction_setup Reaction Setup under N2 drying->reaction_setup dissolution Dissolution in Anhydrous Solvent reaction_setup->dissolution isocyanate_addition Diisocyanate Addition dissolution->isocyanate_addition polymerization Polymerization with Catalyst isocyanate_addition->polymerization precipitation Precipitation in Non-solvent polymerization->precipitation drying_final Drying of Polyurethane precipitation->drying_final characterization Characterization (Thermal, Mechanical) drying_final->characterization end End characterization->end

Experimental Workflow for Polyurethane Synthesis

Logical_Relationships diol_length Diol Chain Length (this compound vs. 1,12-Dodecanediol) flexibility Increased Flexibility diol_length->flexibility influences lower_tg Lower Glass Transition Temperature (Tg) diol_length->lower_tg influences lower_hardness Lower Hardness diol_length->lower_hardness influences hydrophobicity Increased Hydrophobicity diol_length->hydrophobicity influences

Influence of Diol Chain Length on Polyurethane Properties

Validating the purity of synthesized 1,10-Decanediol using analytical techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Validating the Purity of Synthesized 1,10-Decanediol

For researchers, scientists, and professionals in drug development, the purity of synthesized chemical compounds is paramount to ensure the reliability of experimental results and the safety of potential therapeutic agents. This compound, a long-chain aliphatic diol, serves as a versatile building block in various synthetic applications, including the development of novel drug delivery systems and as a precursor for active pharmaceutical ingredients (APIs). Therefore, rigorous validation of its purity is a critical quality control step.

This guide provides an objective comparison of key analytical techniques for validating the purity of synthesized this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR). We present detailed experimental protocols and illustrative comparative data to assist in the selection of the most suitable method for your analytical needs.

Potential Impurities in Synthesized this compound

The nature and quantity of impurities in this compound largely depend on the synthetic route employed. Common methods for its synthesis include the reduction of sebacic acid or its esters.[1] Potential impurities may therefore include:

  • Unreacted Starting Materials: Residual sebacic acid or its corresponding esters (e.g., dimethyl sebacate).

  • Partially Reduced Intermediates: Compounds such as 10-hydroxydecanoic acid.

  • Solvent Residues: Trace amounts of solvents used during synthesis and purification (e.g., ethanol, toluene).

  • Byproducts of Side Reactions: Oligomers or products from intermolecular etherification.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the desired level of accuracy, the nature of potential impurities, available instrumentation, and sample throughput requirements.

Data Presentation: Illustrative Purity Analysis of a Synthesized this compound Batch

The following table summarizes illustrative quantitative data for the purity assessment of a single batch of synthesized this compound using GC-MS, HPLC, and qNMR.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.Separation based on differential partitioning between a stationary and a mobile phase, with detection typically by UV or a universal detector.Quantification based on the direct relationship between the integrated signal of a specific nucleus and its molar concentration.
Purity (% Area/Area) 99.2%99.5%Not Applicable
Purity (% w/w vs. Internal Standard) 98.9%99.1%99.3%
Limit of Detection (LOD) ~0.001%~0.01%~0.1%
Limit of Quantification (LOQ) ~0.005%~0.03%~0.3%
Precision (RSD%) < 2%< 1.5%< 1%
Key Advantages High sensitivity and specificity for volatile impurities; provides structural information for impurity identification.Versatile for a wide range of polar and non-polar impurities; robust and widely available.Provides an absolute measure of purity without the need for a specific this compound reference standard; also confirms structure.
Key Disadvantages Requires derivatization for non-volatile compounds; potential for thermal degradation of analytes.This compound lacks a strong UV chromophore, necessitating derivatization or the use of less sensitive universal detectors.[2]Lower sensitivity compared to chromatographic methods; may not detect impurities that do not contain the observed nucleus.

Note: The data presented in this table is for illustrative purposes to highlight the comparative performance of the analytical techniques.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For a diol like this compound, derivatization is typically required to increase its volatility.

Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a vial.

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound into a separate vial.

  • Internal Standard: To each vial, add 1 mL of a suitable solvent (e.g., pyridine) containing a known concentration of an internal standard (e.g., n-dodecane).

  • Derivatization: Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to each vial.

  • Cap the vials tightly and heat at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) ethers.

  • Cool the solutions to room temperature before injection.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

High-Performance Liquid Chromatography (HPLC)

Since this compound lacks a strong UV chromophore, HPLC analysis requires either derivatization to introduce a UV-active moiety or the use of a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). A reverse-phase HPLC method is generally suitable.[1]

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 20 mg of this compound reference standard and dissolve in 10 mL of the mobile phase to prepare a stock solution.

  • Sample Solution: Accurately weigh approximately 20 mg of the synthesized this compound and dissolve in 10 mL of the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with an RID or ELSD.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Refractive Index Detector (RID) with the cell temperature maintained at 35°C.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of purity against a certified internal standard without the need for a specific this compound reference material.[3][4]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) and add it to the same NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Dimethyl Sulfoxide-d6, DMSO-d6) to the NMR tube.

  • Ensure both the sample and the internal standard are fully dissolved.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Solvent: DMSO-d6.

  • Temperature: 298 K.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 s for accurate quantification).

  • Number of Scans (ns): 16 or higher for good signal-to-noise ratio.

  • Spectral Width (sw): 20 ppm.

Purity Calculation: The purity of this compound can be calculated using the following formula:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and non-destructive technique primarily used for the identification of functional groups. While not typically a quantitative method for purity determination, it is highly effective for identifying the presence of certain impurities, especially those with distinct functional groups not present in this compound (e.g., the carboxylic acid group of unreacted sebacic acid).

Sample Preparation:

  • For solid samples, a small amount of the synthesized this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the sample directly on the ATR crystal.

Instrumentation and Conditions:

  • FTIR Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Data Interpretation: The obtained spectrum is compared with a reference spectrum of pure this compound. The presence of characteristic absorption bands of potential impurities (e.g., a broad O-H stretch and a C=O stretch around 1700 cm⁻¹ for sebacic acid) would indicate their presence.

Mandatory Visualizations

Experimental Workflow for Purity Validation

cluster_synthesis Synthesis & Initial Assessment cluster_analysis Quantitative Purity Analysis cluster_results Data Evaluation & Comparison synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification initial_assessment Initial Qualitative Assessment (e.g., Melting Point, TLC) purification->initial_assessment gcms GC-MS Analysis initial_assessment->gcms Derivatization hplc HPLC Analysis initial_assessment->hplc qnmr qNMR Analysis initial_assessment->qnmr ftir FTIR Analysis (Impurity Identification) initial_assessment->ftir data_analysis Data Analysis & Purity Calculation gcms->data_analysis hplc->data_analysis qnmr->data_analysis ftir->data_analysis Qualitative Input comparison Comparison of Results data_analysis->comparison final_report Final Purity Report comparison->final_report

Caption: Workflow for the comprehensive purity validation of synthesized this compound.

Logical Comparison of Analytical Techniques

cluster_quant Quantitative Methods cluster_qual Qualitative Method center Purity Validation of This compound gcms GC-MS center->gcms High Sensitivity Impurity ID hplc HPLC center->hplc Robustness Versatility qnmr qNMR center->qnmr Absolute Purity Structural Confirmation ftir FTIR center->ftir Functional Group ID Rapid Screening gcms->hplc Chromatographic hplc->qnmr Orthogonal qnmr->gcms Orthogonal

Caption: Logical relationship and key strengths of analytical techniques for this compound purity.

References

Performance Unveiled: A Comparative Guide to 1,10-Decanediol-Based Polymers in Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable polymer is a critical decision that profoundly impacts the efficacy and safety of biomedical devices and drug delivery systems. This guide offers an objective comparison of the performance of polymers based on 1,10-decanediol against commonly used alternatives such as polylactic acid (PLA), polycaprolactone (PCL), and poly(lactic-co-glycolic acid) (PLGA). Supported by experimental data, this document aims to provide a clear and concise overview to inform material selection for specific applications in tissue engineering and drug delivery.

Long-chain aliphatic diols, such as this compound, are of significant interest for synthesizing biodegradable polymers due to the flexibility and hydrophobicity they impart. These characteristics can be tailored to control degradation rates and drug release kinetics, making them promising candidates for a variety of biomedical applications.[1] This guide will delve into the performance of two main classes of this compound-based polymers: polyesters and polyurethanes.

Section 1: Performance in Tissue Engineering Scaffolds

The ideal tissue engineering scaffold should possess mechanical properties that mimic the target tissue, support cell attachment and proliferation, and biodegrade at a rate that matches tissue regeneration. This section compares a this compound-based polyester, poly(this compound-co-citrate) (PDC), with the widely used PCL for bone and soft tissue engineering applications.

Mechanical Properties

The mechanical competence of a scaffold is paramount to its function. The following table summarizes the key mechanical properties of PDC and PCL.

PropertyPoly(this compound-co-citrate) (PDC)Polycaprolactone (PCL)
Young's Modulus (MPa) 1.60 - 13.98[2]0.80 - 5[3]
Tensile Strength (MPa) Up to 11.15[2]25 - 43 (Bulk)[4]
Elongation at Break (%) Up to 502>100 (Bulk)

PDC exhibits a wide range of Young's moduli and high elongation at break, suggesting its suitability for both soft and hard tissue engineering applications where elasticity is crucial. PCL, while also flexible, demonstrates a lower Young's modulus in its porous scaffold form.

Biocompatibility and Cell Interaction

Biocompatibility is a non-negotiable requirement for any implantable material. Both PDC and PCL have demonstrated good biocompatibility. In vitro studies have shown that poly(diol citrates) support the attachment and proliferation of various cell types, including human aortic smooth muscle cells and human aortic endothelial cells. Similarly, PCL scaffolds have been shown to support the proliferation of pre-osteoblast cells. However, the inclusion of bioactive particles was found to not necessarily improve cell differentiation in PCL scaffolds under osteogenic conditions.

Degradation Profile

The degradation rate of the scaffold should ideally match the rate of new tissue formation. The degradation of poly(diol citrates) can be tailored by altering the diol used. For PDC, the longer carbon chain of this compound is expected to result in a slower degradation rate compared to elastomers synthesized with shorter diols. In one study, poly(diol citrates) were incubated in phosphate-buffered saline (PBS) at 37°C, and mass loss was measured over time. PCL is known for its relatively slow degradation rate, which can be advantageous for long-term implant applications.

Section 2: Performance in Drug Delivery Systems

In drug delivery, the polymer carrier controls the release kinetics and bioavailability of the therapeutic agent. This section compares a hypothetical this compound-based polyester drug delivery vehicle with well-established PLGA and PCL systems for the delivery of the chemotherapeutic drug, doxorubicin. While direct experimental data for a this compound-based polyester in this specific application is limited, we can extrapolate its potential performance based on its inherent properties and compare it to known data for PLGA and PCL.

Drug Encapsulation and Release Kinetics

The efficiency of drug encapsulation and the subsequent release profile are critical performance indicators for a drug delivery system.

PropertyPoly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)Hypothetical this compound Polyester
Drug DoxorubicinDoxorubicinDoxorubicin
Encapsulation Efficiency (%) ~47%~87%-
Loading Content (% w/w) ~5%~8.7%-
Release Profile Biphasic: ~50% release in 24h, followed by sustained release.Sustained release over several weeks, faster at lower pH.Expected sustained release due to hydrophobicity.

PLGA nanoparticles exhibit a characteristic biphasic release, with an initial burst followed by a more gradual release. PCL-based nanoparticles demonstrate a more sustained and long-term release profile. Given the hydrophobic nature imparted by the long aliphatic chain of this compound, a polyester based on this diol is anticipated to exhibit a sustained drug release profile with a potentially lower initial burst, which could be beneficial for long-term therapies.

Experimental Protocols

Synthesis of Poly(this compound-co-citrate) (PDC)

A pre-polymer is first synthesized by reacting equimolar amounts of citric acid and this compound in a three-necked, round-bottom flask. The mixture is melted at 160-165°C for approximately 15-20 minutes under a nitrogen flow with constant stirring. The resulting pre-polymer is then post-polymerized at 80°C for several days to form the cross-linked elastomer.

Fabrication of Porous Scaffolds

Porous scaffolds can be fabricated using a salt-leaching technique. The polymer is dissolved in a suitable solvent, and sieved sodium chloride particles are added to the solution. The mixture is then cast into a mold and the solvent is allowed to evaporate. After drying, the salt is leached out by immersing the scaffold in deionized water for a specified period, followed by freeze-drying to obtain the porous structure.

Mechanical Testing

The mechanical properties of the scaffolds are typically evaluated using a universal testing machine. For tensile testing, dumbbell-shaped specimens are subjected to a constant strain rate until failure. The Young's modulus, tensile strength, and elongation at break are determined from the resulting stress-strain curve. For compressive testing, cylindrical or cubical samples are compressed at a constant strain rate, and the compressive modulus is determined from the initial linear region of the stress-strain curve.

In Vitro Degradation Study

Pre-weighed, dry scaffold samples are immersed in a phosphate-buffered saline (PBS) solution (pH 7.4) and incubated at 37°C. At predetermined time points, the samples are removed, rinsed with deionized water, freeze-dried, and weighed. The mass loss is calculated as the percentage decrease from the initial mass.

Nanoparticle Formulation for Drug Delivery

Nanoparticles can be prepared using an oil-in-water emulsion and solvent evaporation technique. The polymer and the drug are dissolved in a volatile organic solvent. This organic phase is then emulsified in an aqueous solution containing a surfactant under high-speed homogenization or sonication. The organic solvent is subsequently removed by evaporation under reduced pressure, leading to the formation of drug-loaded nanoparticles.

In Vitro Drug Release Study

Drug-loaded nanoparticles are dispersed in a release medium (e.g., PBS at pH 7.4) and placed in a dialysis bag with a specific molecular weight cut-off. The dialysis bag is then incubated in a larger volume of the release medium at 37°C with gentle agitation. At selected time intervals, aliquots of the release medium are withdrawn and analyzed for drug content using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). The cumulative drug release is then plotted against time.

Visualizing the Concepts

To further elucidate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow_Tissue_Engineering cluster_synthesis Polymer Synthesis cluster_scaffold Scaffold Fabrication cluster_characterization Characterization Monomers This compound + Citric Acid Prepolymer Pre-polymer Synthesis (Melt Polycondensation) Monomers->Prepolymer Polymer Post-polymerization (Curing) Prepolymer->Polymer Dissolution Polymer Dissolution Polymer->Dissolution SaltCasting Salt Casting Dissolution->SaltCasting Leaching Salt Leaching SaltCasting->Leaching FreezeDrying Freeze-Drying Leaching->FreezeDrying PorousScaffold Porous Scaffold FreezeDrying->PorousScaffold Mechanical Mechanical Testing PorousScaffold->Mechanical Degradation In Vitro Degradation PorousScaffold->Degradation Biocompatibility Biocompatibility Assays PorousScaffold->Biocompatibility

Caption: Workflow for tissue engineering scaffold fabrication and testing.

Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_evaluation Performance Evaluation PolymerDrug Polymer + Drug in Organic Solvent Emulsification Emulsification (in Aqueous Phase) PolymerDrug->Emulsification SolventEvap Solvent Evaporation Emulsification->SolventEvap Nanoparticles Drug-Loaded Nanoparticles SolventEvap->Nanoparticles Encapsulation Encapsulation Efficiency Nanoparticles->Encapsulation Release In Vitro Drug Release Nanoparticles->Release Signaling_Pathway_Drug_Delivery NP Drug-Loaded Nanoparticle Cell Target Cell NP->Cell Targeting Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Nucleus Nucleus DrugRelease->Nucleus TherapeuticEffect Therapeutic Effect (e.g., Apoptosis) Nucleus->TherapeuticEffect

References

Biodegradability of Polyesters with 1,10-Decanediol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biodegradability of polyesters incorporating 1,10-decanediol reveals a promising, yet nuanced, landscape when compared to established biodegradable polymers like Polylactic Acid (PLA), Polycaprolactone (PCL), and Poly(butylene succinate) (PBS). While data on this compound-based polyesters is emerging, initial findings suggest their degradation profiles are influenced by the overall polymer structure, particularly the choice of diacid co-monomer. This guide provides a comparative overview of their performance in various biodegradation scenarios, supported by experimental data and detailed methodologies.

Comparative Biodegradation Performance

To provide a clear comparison, the following table summarizes the biodegradation data for polyesters containing this compound and its common alternatives under various environmental conditions. It is important to note that direct comparisons can be challenging due to variations in experimental setups across different studies.

PolymerTest TypeTest ConditionsDurationBiodegradation Rate
Polyester with this compound
Poly(decamethylene/dodecylene terephthalate) CopolyesterArtificial Soil Burial-30 weeks4.4% degradation[1][2]
Alternative Polyesters
Poly(lactic acid) (PLA)Soil BurialNatural Soil4-5 monthsMinimal degradation[2][3][4]
Industrial Composting≥58°C-High degradation
Polycaprolactone (PCL)Soil Burial (Canal Shore Soil)Ambient Temperature3 weeks95% weight loss
Soil Burial (Garden Soil)Ambient Temperature3 weeks93% weight loss
Marine Microbial Community-24 days51.4% mineralization (carbon to CO2)
Poly(butylene succinate) (PBS)Marine Microbial Community-15 days77.8% mineralization (carbon to CO2)
PBS/PCL BlendCompost Culture Solution-60 days32.67% weight loss
Soil Culture Solution-60 days8.76% weight loss

Factors Influencing Biodegradability

The rate and extent of polyester biodegradation are governed by a combination of factors inherent to the polymer and the surrounding environment.

Material Properties:

  • Chemical Structure: The presence of hydrolyzable ester linkages is fundamental to the biodegradability of these polymers. The length of the diol and diacid monomers plays a crucial role; for instance, longer aliphatic chains can influence crystallinity and enzyme accessibility.

  • Crystallinity: Degradation typically initiates in the amorphous (non-crystalline) regions of the polymer. Consequently, polymers with higher crystallinity tend to exhibit slower biodegradation rates.

  • Molecular Weight: Higher molecular weight can sometimes correlate with a slower degradation rate, as it requires more enzymatic or hydrolytic action to break down the polymer chains into smaller, assimilable molecules.

Environmental Conditions:

  • Temperature: Elevated temperatures, such as those found in industrial composting facilities (typically ≥58°C), significantly accelerate the degradation process, particularly for polymers like PLA.

  • Moisture: Water is essential for the initial hydrolysis step in the degradation of polyesters.

  • Microbial Activity: The presence of a diverse and active microbial community is paramount for enzymatic degradation. The specific types of microorganisms and the enzymes they produce will determine the degradation efficiency for a particular polyester.

  • pH: The acidity or alkalinity of the environment can influence both the rate of hydrolysis and the activity of microbial enzymes.

Experimental Protocols: A Closer Look

Standardized testing methodologies are crucial for the accurate assessment and comparison of polymer biodegradability. The following sections detail the protocols for common tests cited in the comparison.

Soil Burial Test (ASTM D5988)

This method evaluates the aerobic biodegradation of plastics in soil.

Methodology:

  • Sample Preparation: The test material is typically used in the form of a film or powder.

  • Inoculum: A standard soil with a known microbial population is used as the inoculum.

  • Incubation: The test material is mixed with the soil and placed in a controlled environment. Key parameters such as temperature, moisture, and aeration are maintained at optimal levels for microbial activity.

  • Measurement: Biodegradation is quantified by measuring the amount of carbon dioxide (CO₂) evolved over time. The CO₂ is a product of microbial respiration as they consume the polymer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the cumulative CO₂ produced from the test sample to the theoretical maximum amount of CO₂ that can be produced from the material, based on its carbon content. A blank control with only soil is run in parallel to account for the natural respiration of the soil microorganisms.

Controlled Composting Test (ISO 14855-2)

This standard specifies a method to determine the ultimate aerobic biodegradability of plastic materials under controlled composting conditions.

Methodology:

  • Sample Preparation: The test material is typically required in powder form to maximize the surface area available for microbial attack.

  • Inoculum: Mature compost with a defined and active microbial population serves as the inoculum.

  • Test Setup: The test material is mixed with the compost and placed in a composting vessel. The system is maintained under optimal conditions of temperature (typically 58 ± 2°C), humidity, and aeration to simulate an industrial composting environment.

  • Measurement: The rate of biodegradation is determined by measuring the amount of CO₂ evolved. This can be done through various methods, including trapping the CO₂ in an alkaline solution and titrating, or by using an infrared gas analyzer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the net CO₂ evolution from the test sample (after subtracting the CO₂ from the blank compost) to the theoretical amount of CO₂ that can be produced by the complete conversion of the carbon in the test material.

Enzymatic Degradation Test

This test assesses the susceptibility of a polymer to specific enzymes.

Methodology:

  • Sample Preparation: Polymer films or powders of a known weight are prepared.

  • Enzyme Solution: A solution containing a specific enzyme (e.g., lipase, cutinase, or proteinase K) in a buffer at an optimal pH and temperature for that enzyme's activity is prepared.

  • Incubation: The polymer samples are immersed in the enzyme solution and incubated for a specific period.

  • Measurement: Biodegradation is typically quantified by measuring the weight loss of the polymer sample over time. Other analytical techniques such as Scanning Electron Microscopy (SEM) can be used to observe surface erosion, and Gel Permeation Chromatography (GPC) can be used to measure changes in molecular weight.

  • Data Analysis: The percentage of weight loss is calculated and plotted against time to determine the degradation rate.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the biodegradability of polyesters.

G cluster_prep Sample Preparation cluster_test Biodegradation Testing cluster_analysis Data Analysis cluster_comp Comparative Assessment p1 Polymer Synthesis/Selection (e.g., this compound based) p2 Material Characterization (e.g., Mw, Crystallinity) p1->p2 p3 Sample Formulation (Film/Powder) p2->p3 t1 Soil Burial Test (ASTM D5988) p3->t1 t2 Composting Test (ISO 14855-2) p3->t2 t3 Enzymatic Degradation p3->t3 a1 Measure Weight Loss t1->a1 a2 Measure CO2 Evolution t1->a2 a3 Analyze Surface Morphology (SEM) t1->a3 a4 Analyze Molecular Weight (GPC) t1->a4 t2->a1 t2->a2 t2->a3 t2->a4 t3->a1 t3->a3 t3->a4 c1 Compare with Alternative Polyesters (PLA, PCL, PBS) a1->c1 a2->c1 a3->c1 a4->c1 c2 Evaluate Influence of Material & Environmental Factors c1->c2

Caption: Experimental workflow for biodegradability assessment of polyesters.

Conclusion

Polyesters containing this compound represent a developing class of potentially biodegradable materials. The limited available data suggests that their degradation performance is on par with or, in some cases, potentially slower than some established biodegradable polyesters under specific conditions. However, a key advantage lies in the tunability of their properties, including biodegradability, through the selection of appropriate co-monomers. Further direct comparative studies under standardized conditions are necessary to fully elucidate their position within the landscape of biodegradable polymers. For researchers and professionals in drug development and material science, these polyesters offer an intriguing platform for designing materials with tailored degradation profiles for specific applications.

References

Cytotoxicity of 1,10-Decanediol for Biomedical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of excipients is paramount for ensuring the safety and efficacy of biomedical formulations and devices. This guide provides a comparative evaluation of 1,10-decanediol, a linear diol with potential applications in drug delivery and medical device coatings, against common alternatives such as propylene glycol and butylene glycol.

Comparative Cytotoxicity Overview

The following table summarizes the available cytotoxicity and safety information for this compound and its common alternatives. It is important to note that direct comparison of IC50 values is challenging due to variations in cell lines, exposure times, and assay methods across different studies.

CompoundChemical StructureKey Applications in BiomedicineReported Cytotoxicity/Safety Profile
This compound HO-(CH₂)₁₀-OHSolvent, penetration enhancer, component of polymeric drug delivery systems and medical device coatings.Generally considered to have low toxicity. A safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded it is safe as used in cosmetic formulations. May cause mild skin irritation in sensitive individuals.
Propylene Glycol CH₃-CH(OH)-CH₂OHSolvent, humectant, preservative in topical, oral, and intravenous pharmaceutical formulations.Generally recognized as safe (GRAS) by the U.S. FDA. Can cause skin irritation and allergic reactions in some individuals. In high concentrations or with prolonged exposure, it can lead to hyperosmolality and lactic acidosis, particularly in patients with renal impairment.
Butylene Glycol HO-CH₂-CH₂-CH(OH)-CH₃Solvent, humectant, and viscosity-decreasing agent in topical formulations.Considered safe for use in cosmetics and is often used as an alternative to propylene glycol due to a lower potential for irritation.[1] It is generally considered non-toxic and non-irritating to the skin at typical concentrations used in cosmetic and pharmaceutical products.

Experimental Protocols for Cytotoxicity Assessment

Standardized in vitro assays are crucial for determining the cytotoxic potential of a compound. Below are detailed protocols for three commonly employed methods: MTT assay for cell viability, LDH assay for membrane integrity, and Annexin V/Propidium Iodide assay for apoptosis detection.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry.

Protocol:

  • Cell Seeding: Seed human dermal fibroblasts (HDF) or human keratinocytes (HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Exposure: Prepare serial dilutions of this compound and control compounds (e.g., propylene glycol, butylene glycol) in a complete cell culture medium. The final concentration of any solvent (e.g., DMSO) should be non-toxic (typically ≤ 0.1%). Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting cell viability against the compound concentration.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.[2][3][4]

Visualizing Experimental Processes and Pathways

To further clarify the experimental workflow and a key cellular pathway involved in cytotoxicity, the following diagrams are provided.

Cytotoxicity_Testing_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HDF, HaCaT) CellSeeding Cell Seeding (96-well or 6-well plates) CellCulture->CellSeeding CompoundPrep Compound Preparation (this compound & Alternatives) Treatment Treatment with Test Compounds CompoundPrep->Treatment CellSeeding->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis DataCollection Data Collection (Absorbance/Fluorescence) MTT->DataCollection LDH->DataCollection Apoptosis->DataCollection IC50 IC50 Determination DataCollection->IC50

A typical workflow for in vitro cytotoxicity testing.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Stimulus Cytotoxic Compound Extrinsic Extrinsic Pathway (Death Receptors) Stimulus->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) Stimulus->Intrinsic InitiatorCaspases Initiator Caspases (Caspase-8, -9) Extrinsic->InitiatorCaspases activates Intrinsic->InitiatorCaspases activates ExecutionerCaspases Executioner Caspases (Caspase-3, -6, -7) InitiatorCaspases->ExecutionerCaspases activates ApoptosisHallmarks Hallmarks of Apoptosis (DNA fragmentation, etc.) ExecutionerCaspases->ApoptosisHallmarks leads to

A simplified overview of the apoptosis signaling pathway.

References

Comparative analysis of the mechanical properties of diol-based polyesters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a polymer with the appropriate mechanical properties is critical for the design of advanced materials for applications ranging from medical devices to drug delivery systems. Diol-based polyesters are a versatile class of polymers whose mechanical behavior can be precisely tuned by modifying the structure of the diol monomer. This guide provides a comparative analysis of the mechanical properties of various diol-based polyesters, supported by experimental data, and outlines the methodologies used for their characterization.

Data Presentation: Comparative Mechanical Properties

The mechanical properties of polyesters are significantly influenced by the structure of the diol used in their synthesis. Key factors include the chain length of linear diols, the presence of branching, and the incorporation of rigid cyclic or aromatic structures.

Diol TypePolyester SystemTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
Linear AliphaticEthylene glycol-based unsaturated polyester (UPR-IE)43.33--[1]
Linear Aliphatic2,3-Butanediol with C18 diacid (Polyester-b4.18)-290430[2]
Linear AliphaticPoly(butylene furanoate) (PBF)5.5 - 31.8742 - 10002.5 - 1184[3]
Aromatic ModifiedUPR with 20% dimethyl terephthalate (UPR-I8D2E)51.85-13.47[1]

Generally, an increase in the chain length of a linear diol leads to greater chain flexibility, which results in a decrease in tensile strength and Young's modulus, but an increase in the elongation at break.[4] Conversely, the incorporation of rigid structures, such as aromatic rings or cyclic groups, into the diol monomer enhances the stiffness of the polymer, leading to increased tensile strength and modulus. The introduction of methyl branches into the diol can disrupt crystal packing, which may reduce crystallinity while increasing the glass transition temperature.

Experimental Protocols

The characterization of the mechanical properties of diol-based polyesters relies on standardized synthesis and testing procedures.

1. Polyester Synthesis via Melt Polycondensation

Melt polycondensation is a common and industrially scalable method for synthesizing high-molecular-weight polyesters.

  • Esterification/Transesterification: The diol and dicarboxylic acid (or its diester) are mixed in a reaction vessel, often with a catalyst such as an antimony, tin, or titanium compound. The mixture is heated to a temperature between 150°C and 220°C under an inert atmosphere (e.g., nitrogen). During this stage, water or a small alcohol (like methanol) is formed as a byproduct and is continuously removed to drive the reaction forward.

  • Polycondensation: Following the initial esterification, the temperature is increased to a range of 270°C to 280°C, and a vacuum is applied. This step facilitates the removal of excess diol and other volatile byproducts, which promotes the linking of smaller polymer chains to form a high-molecular-weight polyester.

2. Mechanical Property Testing: Tensile Analysis

The primary mechanical properties of the synthesized polyesters are determined through tensile testing, typically following ASTM D638 or similar standards.

  • Sample Preparation: Dog-bone or dumbbell-shaped specimens of the polyester are prepared, often by melt-casting or injection molding, to ensure uniformity and to concentrate stress in the gauge section of the sample.

  • Testing Procedure: The specimen is placed in the grips of a universal testing machine. A tensile load is applied at a constant rate of extension until the specimen fractures. During the test, the applied load and the elongation of the specimen are continuously recorded.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before fracturing.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture, indicating the material's ductility.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the structural characteristics of the diol monomer and the resulting mechanical properties of the polyester.

Diol_Properties cluster_diol Diol Monomer Structure cluster_properties Resulting Mechanical Properties diol_start Diol Selection linear Linear Aliphatic Chain diol_start->linear Increase Chain Length branched Branched Chain diol_start->branched rigid Rigid/Cyclic Structure diol_start->rigid strength Tensile Strength Young's Modulus linear->strength Decreases elongation Elongation at Break linear->elongation Increases flexibility Flexibility/Ductility linear->flexibility Increases stiffness Stiffness/Rigidity linear->stiffness Decreases branched->strength Variable Effect branched->elongation Variable Effect rigid->strength Increases rigid->elongation Decreases rigid->flexibility Decreases rigid->stiffness Increases

Caption: Diol structure's influence on polyester mechanical properties.

References

A Researcher's Guide to Validating the Molecular Weight of 1,10-Decanediol Polymers: A Comparative Analysis of GPC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and material science, accurately determining the molecular weight of polymers is critical. This parameter profoundly influences the physicochemical properties, degradation kinetics, and ultimately, the in-vivo performance of drug delivery systems and medical devices. This guide provides a comparative analysis of Gel Permeation Chromatography (GPC) against other common techniques for validating the molecular weight of aliphatic polyesters, specifically those derived from 1,10-decanediol.

Comparative Analysis of Molecular Weight Determination Methods

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for analyzing the molecular weight distribution of polymers.[1] It separates molecules based on their size in solution, providing data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.[1][2] However, as a relative method, its accuracy is contingent on proper calibration with standards that ideally have a similar chemical structure to the analyte. For novel polymers like those based on this compound, such standards are often unavailable, necessitating the use of alternative or complementary techniques for validation.

Here, we compare GPC with ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, Static Light Scattering (SLS), and Dilute Solution Viscometry.

Parameter Gel Permeation Chromatography (GPC) ¹H NMR Spectroscopy Static Light Scattering (SLS) Dilute Solution Viscometry
Principle Separation by hydrodynamic volumeEnd-group analysisMeasures intensity of scattered lightMeasures the increase in viscosity of a polymer solution
Information Provided Mn, Mw, PDI, Molecular Weight DistributionAbsolute MnAbsolute Mw, Radius of gyration (Rg)Viscosity-average molecular weight (Mv)
Typical Sample Req. 2-10 mg5-15 mg10-20 mg20-50 mg
Analysis Time 30-60 min per sample5-15 min per sample30-90 min per sample1-2 hours per sample
Key Advantage Provides full molecular weight distributionAbsolute Mn determination, no calibration neededAbsolute Mw determinationLow cost, simple instrumentation
Key Limitation Relative method requiring calibration; structural differences between sample and standard can lead to inaccuracies.Only provides Mn; requires identifiable end-groups and is less accurate for high molecular weight polymers (>30 kDa).More complex data analysis (Zimm plot); requires accurate dn/dc value.Requires Mark-Houwink constants (K and α) specific to the polymer-solvent system.
Illustrative Data for Poly(decylene succinate) Mn: 25,000 Da, Mw: 47,500 Da, PDI: 1.9Mn: 23,500 DaMw: 48,000 DaMv: 46,000 Da

This table presents illustrative data for a hypothetical poly(this compound succinate) sample to demonstrate typical results from each technique.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and accurate results. Below are methodologies for GPC and ¹H NMR analysis of this compound-based polyesters.

Gel Permeation Chromatography (GPC) Protocol

This protocol outlines the determination of the molecular weight of a this compound based polyester relative to polystyrene standards.

1. Sample Preparation:

  • Weigh 10 mg of the dry polymer into a glass vial.

  • Add 5 mL of HPLC-grade tetrahydrofuran (THF) to achieve a concentration of 2 mg/mL.

  • Gently agitate the vial at room temperature until the polymer is completely dissolved. This may take several hours for high molecular weight or semi-crystalline polymers.

  • Filter the solution through a 0.2 µm PTFE syringe filter into a clean GPC vial.

2. GPC System and Conditions:

  • System: Agilent 1260 Infinity II GPC/SEC System or equivalent.

  • Mobile Phase: HPLC-grade Tetrahydrofuran (THF).

  • Flow Rate: 1.0 mL/min.

  • Columns: 2 x Agilent PLgel 5 µm MIXED-D columns (300 x 7.5 mm) in series, preceded by a guard column.

  • Column Temperature: 35 °C.

  • Detector: Differential Refractive Index (DRI) detector.

  • Injection Volume: 100 µL.

3. Calibration:

  • Prepare a series of polystyrene standards of known molecular weights (e.g., ranging from 500 Da to 2,000,000 Da) in THF.

  • Inject each standard and record the retention time.

  • Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time. A third-order polynomial fit is typically used.

4. Data Analysis:

  • Inject the prepared polymer sample.

  • Using the GPC software and the generated calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample.

¹H NMR Spectroscopy for Mn Determination

This protocol describes the determination of the number-average molecular weight (Mn) by end-group analysis. This method is most accurate for linear polymers with distinct and quantifiable end-group signals. For a polyester synthesized from this compound and a diacid (e.g., succinic acid), the hydroxyl (-OH) end-groups from the diol can be used.

1. Sample Preparation:

  • Dissolve 10-15 mg of the dry polymer in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

2. NMR Acquisition:

  • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

  • Acquire the ¹H NMR spectrum at room temperature. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the end-group signals.

3. Data Analysis:

  • Identify the proton signals corresponding to the repeating monomer unit and the end-groups. For poly(decylene succinate), the relevant signals are:

    • Repeating Unit: Protons on the decanediol segment (e.g., -O-CH₂ -(CH₂)₈-CH₂ -O-) and the succinate segment. A well-resolved peak from the repeating unit should be chosen for integration (Area_repeat).
    • End-Group: Protons on the carbon adjacent to the terminal hydroxyl group of the this compound unit (-CH₂ -OH). Let's assume this gives a signal with an integration value of Area_end.

  • Calculate the degree of polymerization (DP) using the following formula: DP = (Area_repeat / N_repeat) / (Area_end / N_end) where N_repeat is the number of protons giving rise to the chosen repeating unit signal, and N_end is the number of protons for the end-group signal (typically 2 for a -CH₂-OH group).

  • Calculate the number-average molecular weight (Mn) as: Mn = (DP * MW_repeat) + MW_endgroups where MW_repeat is the molecular weight of the repeating monomer unit and MW_endgroups is the molecular weight of the two end groups (in this case, one H and one OH from the diol).

Visualizing the Workflow

Understanding the logical flow of experiments and data analysis is key to a robust validation strategy.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing p1 Weigh Polymer p2 Dissolve in Solvent (e.g., THF) p1->p2 p3 Filter Solution (0.2 µm) p2->p3 a1 Inject Sample into GPC p3->a1 a2 Separation by Size in Column a1->a2 a3 Detect with RI Detector a2->a3 d1 Generate Chromatogram a3->d1 d2 Apply Calibration Curve (from Polystyrene Standards) d1->d2 d3 Calculate Mn, Mw, PDI d2->d3

Caption: Experimental workflow for GPC analysis.

Validation_Logic cluster_methods cluster_results Polymer This compound Polymer Sample GPC GPC Analysis Polymer->GPC NMR 1H NMR Analysis Polymer->NMR SLS SLS Analysis Polymer->SLS GPC_res Relative Mn, Mw, PDI GPC->GPC_res NMR_res Absolute Mn NMR->NMR_res SLS_res Absolute Mw SLS->SLS_res Validation Validate Molecular Weight GPC_res->Validation NMR_res->Validation SLS_res->Validation

Caption: Logic for cross-validating molecular weight.

Conclusion

While GPC is an indispensable tool for characterizing the molecular weight distribution of this compound polymers, relying solely on this technique, especially with non-ideal calibration standards, can lead to inaccurate results. For comprehensive and reliable validation, it is highly recommended to employ an orthogonal method. ¹H NMR spectroscopy provides a direct and accessible way to determine absolute number-average molecular weight (Mn) for polymers of moderate size, serving as an excellent cross-check for GPC data. For a more rigorous determination of the weight-average molecular weight (Mw), Static Light Scattering (SLS) is the gold standard. By integrating data from these complementary techniques, researchers can have greater confidence in their polymer characterization, ensuring the quality and consistency of their materials for advanced applications.

References

Benchmarking 1,10-Decanediol: A Comparative Guide to its Performance as a Phase Change Material

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phase change material (PCM) is critical for applications requiring precise thermal management. This guide provides a comprehensive performance benchmark of 1,10-Decanediol against other common organic PCMs, namely paraffin waxes and fatty acids, supported by experimental data and detailed protocols.

This compound, a long-chain diol, presents itself as a promising candidate for latent heat storage applications, particularly within a mid-range temperature profile. Its performance, however, must be critically evaluated against established materials to ascertain its suitability for specific thermal energy storage needs. This guide delves into the key thermophysical properties—melting temperature, latent heat of fusion, thermal conductivity, and degree of supercooling—to offer a clear comparison.

Comparative Analysis of Thermophysical Properties

The efficacy of a PCM is primarily determined by its thermal properties. The following tables summarize the quantitative data for this compound and its counterparts, providing a basis for objective comparison.

MaterialMelting Point (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (W/m·K)Degree of Supercooling (°C)
This compound 72 - 81.7[1]247.6 - 252.6[1][2]Solid: ~0.2 (estimated) Liquid: Not AvailableData Not Available
Paraffin Wax (RT70HC) 69 - 71200Solid: 0.2 Liquid: 0.2~0
Stearic Acid 53.12 - 69.3[3]176.2 - 247.6[2]Solid: 0.173 (at 70°C) Liquid: 0.166 (at 100°C)~0.42 - 2.51
Palmitic Acid 55.18 - 62.9176.2 - 205.0Solid: Not Available Liquid: Not AvailableMinimal

Table 1: Comparison of Key Thermophysical Properties of Selected PCMs.

MaterialChemical FormulaMolar Mass ( g/mol )Density (g/cm³)
This compound C₁₀H₂₂O₂174.280.891 (at 80°C)
Paraffin Wax Mixture of hydrocarbons (CₙH₂ₙ₊₂)Varies~0.9
Stearic Acid C₁₈H₃₆O₂284.480.847 (at 70°C)
Palmitic Acid C₁₆H₃₂O₂256.420.8527 (at 62°C)

Table 2: General Properties of Selected PCMs.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC) for Thermal Properties

The determination of melting temperature, latent heat of fusion, and the degree of supercooling is conducted using Differential Scanning Calorimetry (DSC), following a procedure based on the principles outlined in ASTM E793.

Methodology:

  • Sample Preparation: A small sample of the PCM (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium, across the temperature range of interest.

  • Thermal Program:

    • The sample is first heated to a temperature sufficiently above its melting point to erase any prior thermal history.

    • It is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its crystallization point.

    • Finally, the sample is heated again at the same controlled rate through its melting transition.

  • Data Analysis:

    • Melting Point: Determined as the onset or peak temperature of the endothermic melting peak on the heating curve.

    • Latent Heat of Fusion: Calculated by integrating the area of the melting peak.

    • Crystallization Temperature: Determined as the onset or peak temperature of the exothermic crystallization peak on the cooling curve.

    • Degree of Supercooling: Calculated as the difference between the onset melting temperature and the onset crystallization temperature (Tm,onset - Tc,onset).

cluster_0 DSC Experimental Workflow cluster_1 Thermal Program Steps cluster_2 Data Analysis Outputs prep Sample Preparation (5-10mg in Al pan) cal Instrument Calibration (e.g., Indium) prep->cal Ensure accuracy prog Thermal Program cal->prog Controlled heating/cooling anal Data Analysis prog->anal Generate thermogram heat1 Initial Heating mp Melting Point lh Latent Heat ct Crystallization Temp. sc Supercooling cool Controlled Cooling heat1->cool heat2 Controlled Heating cool->heat2

DSC Experimental Workflow for PCM Characterization
Transient Plane Source (TPS) Method for Thermal Conductivity

The thermal conductivity of the PCMs is measured using the Transient Plane Source (TPS) method, in accordance with ISO 22007-2. This technique is suitable for both solid and liquid phases.

Methodology:

  • Sensor and Sample Setup: A TPS sensor, consisting of a thin, electrically conductive nickel spiral encased in an insulating layer, is sandwiched between two identical flat samples of the PCM.

  • Measurement Principle: A short electrical pulse is passed through the sensor, generating a small amount of heat. The sensor simultaneously records its temperature increase as a function of time.

  • Data Analysis: The rate at which the heat dissipates into the material is directly related to its thermal conductivity. By analyzing the temperature versus time response, the thermal conductivity and thermal diffusivity of the material can be determined.

  • Solid and Liquid State Measurement: For solid-state measurements, the PCM samples are maintained at a temperature below their melting point. For liquid-state measurements, the PCM is melted and the sensor is immersed in the liquid, ensuring no air bubbles are trapped. The setup must be designed to minimize convection.

Performance Comparison and Logical Relationships

The selection of a PCM is a multi-faceted decision that involves trade-offs between various performance indicators.

cluster_pcm PCM Performance Comparison cluster_10d This compound cluster_pw Paraffin Wax cluster_fa Fatty Acids (Stearic/Palmitic) d_mp High Melting Point (~72-82°C) d_lh High Latent Heat (~250 J/g) d_tc Low Thermal Conductivity d_sc Supercooling (Data Needed) d_ts Good Thermal Stability (in composites) p_lh High Latent Heat d_lh->p_lh Comparable f_lh High Latent Heat d_lh->f_lh Comparable/Higher p_tc Low Thermal Conductivity d_tc->p_tc Similar Issue f_tc Low Thermal Conductivity d_tc->f_tc Similar Issue p_mp Tunable Melting Point p_sc Low Supercooling p_ts Excellent Thermal Stability f_sc Low Supercooling p_sc->f_sc Both Low f_ts Good Thermal Stability p_ts->f_ts Both Good f_mp Defined Melting Point

Logical Comparison of Key PCM Performance Indicators

Discussion:

  • Melting Point and Latent Heat: this compound exhibits a relatively high melting point and a notably high latent heat of fusion, making it an excellent candidate for applications requiring significant energy storage in the 70-80°C range. Its latent heat is comparable to or even higher than many paraffin waxes and fatty acids in a similar temperature range.

  • Thermal Conductivity: A common drawback of organic PCMs is their low thermal conductivity, and this compound is no exception. This property can limit the rate of heat charge and discharge. Strategies such as the incorporation of high-conductivity fillers (e.g., graphite) are often necessary to enhance thermal performance, as is also the case for paraffins and fatty acids. A recent study on a this compound-paraffin/expanded graphite composite PCM demonstrated a significant increase in thermal conductivity.

  • Thermal Stability: The ability to withstand numerous melting and freezing cycles without degradation of thermal properties is crucial for the long-term reliability of a PCM. Studies on composites containing this compound have shown good thermal reliability after hundreds of cycles. Paraffin waxes are generally known for their excellent long-term stability. Fatty acids also exhibit good thermal stability.

Conclusion

This compound emerges as a strong contender as a phase change material for applications requiring a melting temperature in the range of 70-80°C, primarily due to its high latent heat of fusion. Its primary drawback, shared with other organic PCMs, is its low thermal conductivity, which necessitates the use of thermal enhancement techniques. A critical unknown that requires further experimental validation is its degree of supercooling. Compared to paraffin waxes and fatty acids in a similar temperature range, this compound offers a competitive, and in some cases superior, heat storage capacity. The choice between these materials will ultimately depend on the specific requirements of the application, including the acceptable degree of supercooling, the necessity for thermal conductivity enhancement, and long-term stability considerations. Further research into the supercooling behavior and long-term thermal cycling stability of pure this compound is highly recommended to fully realize its potential in advanced thermal management systems.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,10-Decanediol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the operational disposal of 1,10-Decanediol, a diol compound used in the production of polyesters, perfumes, and pharmaceuticals.[1] Adherence to these step-by-step procedures is paramount for personnel safety and environmental protection.

Immediate Safety and Hazard Identification

This compound is a white solid that may cause eye, skin, and respiratory tract irritation.[2] The toxicological properties of this material have not been fully investigated.[2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and don appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.

In the event of exposure, follow these first-aid measures:

  • Eyes: Flush with plenty of water for at least 15 minutes.

  • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₁₀H₂₂O₂
Molecular Weight 174.28 g/mol
Appearance White solid
Melting Point 72 - 75 °C
Boiling Point 297 °C
Flash Point 152 °C (closed cup)
Water Solubility 0.7 g/L

Operational Disposal Plan: A Step-by-Step Protocol

The disposal of this compound must adhere to federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste. The US EPA guidelines for this classification are listed in 40 CFR Parts 261.3.

Step 1: Waste Identification and Segregation

  • Waste Characterization: Determine if the this compound waste is contaminated with other hazardous substances. This will affect the disposal route.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Waste Accumulation and Storage

  • Container: Use a suitable, properly sealed, and labeled disposal container for collecting this compound waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible substances such as acid chlorides, acid anhydrides, oxidizing agents, chloroformates, and reducing agents.

Step 3: Spill and Leak Cleanup

In the event of a spill, immediately clean it up while observing the precautions outlined in the PPE section.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For small spills, vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions.

  • Large Spills: For larger spills, prevent further leakage if it is safe to do so. Do not let the chemical enter drains.

Step 4: Final Disposal

  • Licensed Disposal Vendor: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.

  • Documentation: Maintain all records related to the generation, storage, and disposal of the hazardous waste, as required by regulations.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.

G cluster_0 Phase 1: Handling and Collection cluster_1 Phase 2: Spill Management cluster_2 Phase 3: Storage and Disposal A 1. Identify this compound Waste B 2. Wear Appropriate PPE A->B C 3. Collect in Labeled Hazardous Waste Container B->C H 4. Store Container in a Secure, Ventilated Area C->H D Spill Occurs E Evacuate and Ventilate Area D->E F Clean up with appropriate materials E->F G Collect residue in Hazardous Waste Container F->G G->H I 5. Consult Local, State, and Federal Regulations H->I J 6. Arrange for Professional Disposal I->J K 7. Maintain Disposal Records J->K

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 1,10-Decanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1,10-Decanediol, ensuring the well-being of researchers and the integrity of experimental protocols. The following procedures are designed to be clear, concise, and directly applicable to a laboratory setting.

Personal Protective Equipment (PPE) Protocol

When handling this compound, a comprehensive approach to personal safety is mandatory. The following table outlines the required PPE, its purpose, and specific standards to adhere to.

PPE CategoryRecommended EquipmentStandard/SpecificationPurpose
Eye and Face Protection Tightly fitting safety goggles or chemical safety glasses.EN 166 (EU) or NIOSH (US) approved.[1][2][3]To protect against dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect prior to use.[2]To prevent direct skin contact.
Lab coat or other suitable protective clothing.N/ATo protect street clothes and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator is not typically required under normal use conditions with adequate ventilation.[4] If dust is generated or ventilation is poor, use a NIOSH/MSHA approved respirator.NIOSH/MSHA or EN 149 approved.To prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing risk and ensuring procedural consistency.

A. Pre-Handling Preparations

  • Ventilation Check: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.

  • PPE Inspection: Before use, inspect all PPE for signs of damage or wear.

  • Material Location: Locate the this compound container and have a designated, clean workspace ready.

  • Spill Kit Access: Confirm that a spill kit appropriate for solid chemicals is readily accessible.

B. Handling this compound

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Container Handling: Open the container carefully in the ventilated workspace to avoid generating dust.

  • Dispensing: Weigh or measure the required amount of this compound, minimizing the creation of airborne dust.

  • Container Sealing: Tightly close the container immediately after use.

  • Work Area Cleanup: Clean the work surface thoroughly after handling.

C. Post-Handling Procedures

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contaminants on the outer surface of the gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • PPE Storage: Store reusable PPE in a clean, designated area.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused or Waste this compound:

    • The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

    • Do not discharge into sewer systems.

    • All disposal practices must be in accordance with local, state, and federal regulations.

  • Contaminated PPE and Materials:

    • Gloves and other disposables: Place in a sealed, labeled container for chemical waste.

    • Contaminated clothing: Should be laundered separately from other clothing before reuse.

    • Empty Containers: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes before disposal.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Appearance White solid/powder/crystal.
Melting Point 72 - 75 °C.
Boiling Point 297 °C.
Flash Point 152 °C (closed cup).
Water Solubility 0.7 g/L.
Molecular Formula C₁₀H₂₂O₂.
Molecular Weight 174.28 g/mol .

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Ventilation prep2 Inspect PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Open Container & Dispense handle1->handle2 handle3 Seal Container handle2->handle3 handle4 Clean Workspace handle3->handle4 post1 Doff PPE handle4->post1 post2 Wash Hands post1->post2 disp1 Dispose of Waste Chemical post2->disp1 disp2 Dispose of Contaminated PPE disp1->disp2

Caption: Workflow for Safe Handling of this compound.

References

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1,10-Decanediol

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